Product packaging for Bis-PEG12-NHS ester(Cat. No.:)

Bis-PEG12-NHS ester

Cat. No.: B13711335
M. Wt: 840.9 g/mol
InChI Key: ZLKOMOFBMCZXDH-UHFFFAOYSA-N
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Description

Bis-PEG12-NHS ester is a useful research compound. Its molecular formula is C36H60N2O20 and its molecular weight is 840.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H60N2O20 B13711335 Bis-PEG12-NHS ester

Properties

Molecular Formula

C36H60N2O20

Molecular Weight

840.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H60N2O20/c39-31-1-2-32(40)37(31)57-35(43)5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-36(44)58-38-33(41)3-4-34(38)42/h1-30H2

InChI Key

ZLKOMOFBMCZXDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG12-NHS Ester: A Homobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and proteomics.[1][2] This molecule features a polyethylene glycol (PEG) spacer of 12 repeating ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[3] The PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugate, mitigates aggregation, and can reduce the immunogenicity of the labeled molecule.[4][5] The NHS esters are highly reactive towards primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine residues, forming stable amide bonds. This reactivity makes this compound an invaluable tool for covalently linking amine-containing molecules.

Core Properties and Specifications

A comprehensive summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C36H60N2O20
Molecular Weight 840.9 g/mol
Purity Typically ≥97%
Spacer Arm Length Approximately 50.1 Å (based on similar PEG13 structures)
Reactivity Primary amines (-NH2) at pH 7-9
Storage Conditions -20°C with desiccant

Reaction Mechanism and Workflow

The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction mechanism of this compound with primary amines.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: Soluble Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins in solution.

Materials:

  • This compound

  • Protein of interest

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, bicarbonate, borate) at pH 7-9.

  • Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M Glycine.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1-10 mg/mL.

  • Crosslinker Stock Solution: Immediately before use, prepare a 10-250 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Protein_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Dissolve Protein in Amine-Free Buffer (pH 7-9) r1 Add Molar Excess of Crosslinker to Protein Solution p1->r1 p2 Prepare Fresh Stock Solution of Bis-PEG12-NHS in DMSO/DMF p2->r1 r2 Incubate at RT (30-60 min) or on Ice (2 hr) r1->r2 po1 Quench with Tris or Glycine r2->po1 po2 Purify via Desalting Column or Dialysis po1->po2 po3 Analyze Crosslinked Products po2->po3 Cell_Labeling_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis c1 Wash Cells 3x with Ice-Cold PBS (pH 8.0) c2 Resuspend Cells in PBS c1->c2 l1 Add Freshly Prepared This compound (1-5 mM) c2->l1 l2 Incubate at RT or on Ice (30 min) l1->l2 a1 Quench Reaction with Tris l2->a1 a2 Lyse Cells a1->a2 a3 Analyze Crosslinked Proteins (e.g., Western Blot) a2->a3

References

An In-depth Technical Guide to Bis-PEG12-NHS Ester Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Bis-PEG12-NHS ester, a homobifunctional crosslinking agent. This reagent is instrumental in the covalent conjugation of biomolecules, offering enhanced solubility, stability, and pharmacokinetic properties to the resulting conjugates, making it a valuable tool in drug development and proteomics research.

Core Mechanism of Action

This compound is a chemical crosslinker composed of two N-hydroxysuccinimide (NHS) ester reactive groups connected by a 12-unit polyethylene glycol (PEG) spacer.[1][2][3] The fundamental mechanism of action relies on the reaction of the NHS esters with primary amines (-NH₂) present on target biomolecules, such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[4][5]

The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct. The bifunctional nature of this compound allows for the crosslinking of two different amine-containing molecules or the intramolecular crosslinking of a single molecule.

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, where water molecules react with the ester group, rendering it inactive for conjugation. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.

Key Reaction Parameters
ParameterOptimal Range/ConditionRationale
pH 7.2 - 8.5Balances the need for deprotonated primary amines (nucleophilic) and minimizes the rate of NHS ester hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used to slow down the reaction and hydrolysis for more control.
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
Molar Excess of Crosslinker 10- to 50-fold molar excess over the proteinEnsures sufficient crosslinker is available to achieve the desired degree of conjugation, compensating for hydrolysis.

The Role of the PEG12 Spacer

The polyethylene glycol (PEG) spacer in this compound imparts several advantageous properties to the crosslinker and the resulting conjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of both the crosslinker and the final bioconjugate. This is particularly beneficial when working with hydrophobic molecules.

  • Improved Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and can reduce aggregation.

  • Reduced Immunogenicity: The PEG chain can shield antigenic sites on the biomolecule, potentially reducing its immunogenicity.

  • Prolonged Circulation Half-Life: In drug delivery applications, the increased hydrodynamic volume conferred by the PEG linker can reduce renal clearance, leading to a longer circulation half-life of the therapeutic molecule.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protein-Protein Crosslinking

This protocol describes a general procedure for crosslinking two proteins.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution containing both Protein A and Protein B at a desired molar ratio in an amine-free buffer. A typical protein concentration is 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the crosslinked conjugate from excess crosslinker and unreacted proteins using a size-exclusion chromatography (SEC) column.

Antibody-Drug Conjugation (ADC) - A Conceptual Protocol

This protocol outlines the conceptual steps for conjugating a small molecule drug containing a primary amine to an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer

  • Amine-containing small molecule drug

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or affinity chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.

  • "Activation" of the Drug (Conceptual Step): In this homobifunctional crosslinking scenario, one NHS ester of Bis-PEG12-NHS would first react with the amine-containing drug. This would be a separate reaction to form a Drug-PEG12-NHS ester intermediate. This step requires careful control of stoichiometry to favor mono-substitution.

  • Conjugation to Antibody: The purified Drug-PEG12-NHS ester intermediate is then added to the antibody solution. The reaction conditions (pH, temperature, time) would be similar to the general protein-protein crosslinking protocol.

  • Purification: The resulting ADC is purified to remove any unreacted drug-linker and unconjugated antibody.

Characterization of Crosslinked Products

Several analytical techniques can be employed to confirm and quantify the extent of crosslinking.

Analytical TechniquePurpose
SDS-PAGE To visualize the formation of higher molecular weight crosslinked products compared to the individual un-crosslinked proteins.
Size-Exclusion Chromatography (SEC) To separate crosslinked conjugates from unreacted molecules and to assess the size and homogeneity of the product.
Mass Spectrometry (MS) To determine the precise molecular weight of the conjugate, thereby confirming the number of crosslinker molecules attached (degree of modification).
UV-Vis Spectroscopy Can be used to determine the concentration of the protein and, if the crosslinked molecule has a unique absorbance, to help quantify the degree of labeling.

Visualizing Mechanisms and Workflows

Reaction Mechanism

G Mechanism of this compound Crosslinking cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products BisPEG12NHS This compound Step1 Nucleophilic Attack by Protein 1 Amine on NHS Ester 1 BisPEG12NHS->Step1 Protein1 Protein 1 (with Primary Amine) Protein1->Step1 Protein2 Protein 2 (with Primary Amine) Step3 Nucleophilic Attack by Protein 2 Amine on NHS Ester 2 Protein2->Step3 Step2 Formation of Amide Bond 1 (Release of NHS) Step1->Step2 Step2->Step3 NHS N-hydroxysuccinimide (Byproduct) Step2->NHS Step4 Formation of Amide Bond 2 (Release of NHS) Step3->Step4 CrosslinkedProduct Crosslinked Protein 1-PEG12-Protein 2 Step4->CrosslinkedProduct Step4->NHS G Experimental Workflow for Protein Crosslinking Start Start PrepareProteins Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.4) Start->PrepareProteins PrepareCrosslinker Prepare this compound (10 mg/mL in DMSO) Start->PrepareCrosslinker Mix Mix Proteins and Crosslinker (10-50x molar excess) PrepareProteins->Mix PrepareCrosslinker->Mix Incubate Incubate (30-60 min at RT or 2-4h at 4°C) Mix->Incubate Quench Quench Reaction (20-50 mM Tris-HCl) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Product (SDS-PAGE, Mass Spectrometry) Purify->Analyze End End Analyze->End G EGFR Dimerization and Downstream Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR1 EGFR Monomer EGF->EGFR1 EGFR2 EGFR Monomer EGF->EGFR2 EGFR_Dimer EGFR Dimer (Crosslinked with Bis-PEG12-NHS) EGFR1->EGFR_Dimer EGFR2->EGFR_Dimer Grb2 Grb2 EGFR_Dimer->Grb2 Autophosphorylation and Adaptor Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

A Technical Guide to the Solubility and Hydrophilicity of PEGylated NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of PEGylated N-hydroxysuccinimide (NHS) esters, focusing on their solubility and hydrophilicity. These characteristics are paramount to their successful application in bioconjugation, drug delivery, and surface modification. This document offers quantitative data, detailed experimental protocols, and visual workflows to aid researchers in optimizing their use.

Core Concepts: The Dual Nature of PEGylated NHS Esters

PEGylated NHS esters are bifunctional molecules that leverage the distinct properties of a polyethylene glycol (PEG) polymer chain and a reactive N-hydroxysuccinimide ester group.

  • The PEG Component: Conferring Hydrophilicity and Solubility The PEG chain is characterized by its high hydrophilicity, biocompatibility, and solubility.[] This polymer forms a hydration layer in aqueous environments, which is crucial for its biological applications. This layer sterically hinders the approach of other molecules, thereby reducing non-specific protein adsorption and minimizing immunogenicity.[][] The PEG component is the primary determinant of the overall solubility and hydrodynamic radius of the conjugate, which can enhance the stability and circulation half-life of therapeutic molecules.[]

  • The NHS Ester Group: Amine-Reactive Functionality The NHS ester is a highly reactive functional group that readily couples with primary amines (-NH₂) on biomolecules, such as the N-terminus of proteins or the ε-amino group of lysine residues.[3] This reaction, which occurs efficiently in a pH range of 7 to 9, forms a stable and irreversible amide bond, making NHS esters a workhorse for bioconjugation.

Solubility Profile

A critical aspect of working with PEG-NHS esters is understanding their solubility characteristics. While the PEG chain imparts hydrophilicity, many PEG-NHS ester reagents are not directly soluble in aqueous buffers.

  • Solvent Compatibility : Most PEG-NHS esters must first be dissolved in a water-miscible, anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Aqueous Dilution : Once dissolved, this stock solution can be added to the aqueous reaction buffer containing the target molecule. It is crucial that the final concentration of the organic solvent in the reaction mixture remains low (typically below 10%) to prevent denaturation or precipitation of proteins.

  • Factors Influencing Aqueous Solubility : The solubility of the entire molecule in aqueous media can be affected by the length of the PEG chain (longer chains increase solubility) and the salt concentration of the buffer. Some specific formulations, like Mal-(PEG)n-NHS Ester, may have limited solubility in buffers with high salt concentrations (>50mM).

Key Factors Influencing Stability and Reactivity

The utility of PEG-NHS esters is governed by the balance between their reactivity towards amines and their susceptibility to hydrolysis.

The Critical Role of pH

The pH of the reaction buffer is the most significant factor influencing the outcome of a PEGylation reaction. The NHS ester group's stability is inversely proportional to the pH.

  • Amine Reaction : The reaction with primary amines is efficient at a neutral to slightly basic pH (7.0-9.0). The optimal range is often cited as pH 8.3-8.5, where primary amines are sufficiently deprotonated to act as effective nucleophiles.

  • Hydrolysis : The NHS ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive. The rate of this hydrolysis increases dramatically with rising pH. At pH 7.4, the hydrolysis half-life of a branched PEG-NHS can exceed 120 minutes, whereas at pH 9.0, it can be less than 9 minutes. This rapid hydrolysis at higher pH means the conjugation reaction must also proceed quickly to be efficient.

Moisture Sensitivity

PEG-NHS esters are highly sensitive to moisture. Exposure to humidity can lead to premature hydrolysis of the NHS ester, rendering the reagent non-reactive.

Handling and Storage Recommendations :

  • Store reagents at -20°C under desiccated conditions.

  • Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation on the cold product.

  • PEG-NHS ester solutions should be prepared immediately before use. Stock solutions should not be prepared for storage due to the rapid hydrolysis of the NHS-ester moiety.

Buffer Composition

The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate are recommended.

Quantitative Data on PEG-NHS Ester Stability

The stability of the NHS ester is dependent on its specific chemical structure and the pH of the environment. The following tables summarize quantitative data on the hydrolysis rates of various PEG-NHS esters.

Table 1: Hydrolysis Half-lives of Various PEG-NHS Ester Linkers (Data measured at pH 8.0 and 25°C)

PEG NHS Ester LinkerSymbolHalf-life (minutes)
PEG-Succinimidyl ValerateSVA33.6
PEG-Succinimidyl ButanoateSBA23.3
PEG-Succinimidyl CarbonateSC20.4
PEG-Succinimidyl GlutarateSG17.6
PEG-Succinimidyl PropionateSPA16.5
PEG-Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
PEG-Succinimidyl SuccinamideSSA3.2
PEG-Succinimidyl CarboxymethylatedSCM0.75

Table 2: Effect of pH on Hydrolysis and Amidation Half-lives for Porphyrin-NHS Esters (Data for 1.0 mM Porphyrin-NHS ester with 2.0 mM H₂N-PEG₄-Me at room temperature)

CompoundpHHydrolysis t₁/₂ (min)Amidation t₁/₂ (min)
P3-NHS 8.021080
8.518020
9.012510
P4-NHS 8.019025
8.513010
9.01105

Visualizing Key Processes and Workflows

G PEG-NHS Ester Reaction Pathway A PEG-NHS Ester C PEG-Protein Conjugate (Stable Amide Bond) A->C pH 7-9 B Protein-NH2 (Primary Amine) B->C D N-hydroxysuccinimide (NHS) C->D Byproduct

Figure 1: Amine-reactive conjugation pathway.

G Competing Reactions of PEG-NHS Ester in Aqueous Buffer cluster_0 cluster_1 cluster_2 A PEG-NHS Ester D Desired Product: PEG-Protein Conjugate A->D Amidation (pH 7-9) E Inactive Product: PEG-Carboxylic Acid A->E Hydrolysis (competing reaction, rate increases with pH) B Protein-NH2 C H2O

Figure 2: Amidation vs. Hydrolysis pathways.

G Experimental Workflow for Protein PEGylation A 1. Prepare Protein Solution (Dissolve in amine-free buffer, e.g., PBS pH 7.2-8.0) C 3. Perform Conjugation Reaction (Add PEG-NHS solution to protein. Incubate at RT for 30-60 min or on ice for 2 hours) A->C B 2. Prepare PEG-NHS Reagent (Equilibrate vial to RT. Dissolve in DMSO or DMF immediately before use) B->C D 4. Quench Reaction (Optional) (Add Tris or glycine buffer to consume excess NHS ester) C->D E 5. Purify Conjugate (Remove unreacted PEG-NHS via dialysis or gel filtration) D->E F 6. Characterize and Store (Analyze purity and store as per original protein) E->F

Figure 3: General workflow for protein PEGylation.

Experimental Protocols

Protocol for Labeling Proteins with PEG-NHS Ester

This protocol provides a general procedure for the conjugation of a PEG-NHS ester to a protein, such as an antibody.

  • Materials Required :

    • Protein sample (1-10 mg/mL)

    • Amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

    • PEG-NHS Ester Reagent

    • Anhydrous, water-miscible organic solvent (DMSO or DMF)

    • Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)

    • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

  • Procedure :

    • Protein Preparation : If the protein is in a buffer containing primary amines, exchange it into the amine-free buffer via dialysis or desalting column.

    • Calculate Reagent Quantity : Determine the amount of PEG-NHS ester needed. A 20- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

    • Reagent Preparation : Equilibrate the vial of PEG-NHS ester to room temperature before opening. Immediately before use, dissolve the calculated amount in a small volume of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

    • Conjugation : While gently stirring, add the calculated volume of the PEG-NHS ester solution to the protein solution. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.

    • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

    • Quenching : (Optional) To stop the reaction, add a small volume of quenching buffer to react with and consume any remaining unreacted PEG-NHS ester.

    • Purification : Remove excess, unreacted, and hydrolyzed PEG-NHS ester from the PEGylated protein conjugate using dialysis, diafiltration, or size-exclusion chromatography.

    • Storage : Store the purified PEGylated protein under conditions suitable for the unmodified protein.

Protocol for Modifying Amine-Containing Small Molecules

This protocol is for modifying small molecules in an organic environment.

  • Procedure :

    • Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO).

    • Add a suitable base (e.g., triethylamine (TEA), DIPEA) to the solution.

    • Add the PEG-NHS ester to the reaction mixture, typically at a 1:1 or 2:1 molar ratio relative to the small molecule.

    • Stir the reaction mixture for 3-24 hours at room temperature.

    • Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC.

    • Upon completion, the product can be isolated using standard organic synthesis workup and purification techniques (e.g., column chromatography).

Method for Determining NHS-Ester Hydrolysis Rate

The rate of hydrolysis can be determined by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which has a strong UV absorbance at approximately 260 nm.

  • Procedure :

    • Prepare a buffer solution at the desired pH (e.g., 20 mM sodium phosphate at pH 7.0, 8.0, etc.).

    • Dissolve a known concentration of the PEG-NHS ester in the buffer.

    • Incubate the solution at a constant temperature (e.g., 25°C).

    • At various time points, measure the absorbance of the solution at 260 nm using a spectrophotometer.

    • The increase in absorbance over time corresponds to the release of NHS, allowing for the calculation of the hydrolysis rate and half-life.

Conclusion

The successful application of PEGylated NHS esters in research and drug development hinges on a thorough understanding of their solubility and the delicate balance between amine reactivity and hydrolysis. These reagents are generally soluble in organic solvents like DMSO and DMF and can be diluted into aqueous systems for conjugation. However, their utility is critically governed by pH, which dictates the rate of both the desired amidation reaction and the competing hydrolysis reaction. By carefully controlling reaction conditions—particularly pH, buffer composition, and moisture exposure—and following robust experimental protocols, researchers can effectively harness the properties of PEG-NHS esters to enhance the solubility, stability, and therapeutic potential of a wide range of molecules.

References

The Versatility of Bis-PEG12-NHS Ester in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Bis-PEG12-NHS ester, a homobifunctional crosslinking agent, in the field of bioconjugation. We will delve into its role in creating antibody-drug conjugates (ADCs), PEGylating proteins, and developing targeted drug delivery systems, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a chemical compound featuring a 12-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1][2] This structure allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and other biomolecules.[1][3] The NHS esters react with primary amines at a pH range of 7-9 to form stable amide bonds.[4] The PEG spacer enhances the aqueous solubility of the resulting bioconjugate.

The key features of this compound include:

  • Homobifunctionality: The two identical NHS ester groups enable the crosslinking of two amine-containing molecules.

  • PEG Spacer: The 12-unit PEG chain increases the solubility and stability of the resulting conjugate and can reduce the immunogenicity of the spacer itself.

  • Defined Length: Unlike traditional PEG reagents that are often a heterogeneous mixture of different chain lengths, this compound has a defined molecular weight and spacer arm length, which allows for greater precision in bioconjugation applications.

PropertyValue
Molecular Formula C36H60N2O20
Molecular Weight 840.9 g/mol
Appearance Colorless or Light Yellowish Liquid
Purity ≥97%
Storage -20°C for long-term storage, avoid light and moisture.

Core Applications in Bioconjugation

The unique properties of this compound make it a versatile tool for a range of bioconjugation applications.

Crosslinking of Proteins and Peptides

This compound is widely used for the covalent conjugation of proteins and peptides. This can be for studying protein-protein interactions, creating fusion proteins, or stabilizing protein complexes. The reaction involves the formation of amide bonds between the NHS esters and the primary amines on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.

Development of Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound can be utilized as a linker to conjugate cytotoxic drugs to monoclonal antibodies (mAbs). The antibody component of the ADC directs the cytotoxic payload to cancer cells expressing a specific antigen, thereby minimizing off-target toxicity. The PEG component of the linker can improve the solubility and stability of the ADC.

Targeted Drug Delivery Systems

This compound can be employed to functionalize the surface of drug delivery vehicles, such as liposomes or nanoparticles, with targeting ligands like antibodies or peptides. This surface modification allows for the specific delivery of therapeutic agents to the desired site of action, enhancing therapeutic efficacy and reducing side effects.

Experimental Protocols

General Protocol for Protein-Protein Conjugation

This protocol provides a general guideline for crosslinking two different proteins using this compound. Optimal conditions may vary depending on the specific proteins.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve Protein A and Protein B in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking and by other analytical techniques as needed.

Protocol for Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

  • Cells in suspension

  • Ice-cold PBS, pH 8.0

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

  • Crosslinker Addition: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Cell Lysis and Analysis: The cells can then be lysed, and the crosslinked proteins can be analyzed by techniques such as western blotting.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification cluster_3 Step 4: Final Product Protein_A Protein A in Amine-Free Buffer Reaction_Mixture Reaction Mixture (pH 7-9) Protein_A->Reaction_Mixture Protein_B Protein B in Amine-Free Buffer Protein_B->Reaction_Mixture Crosslinker This compound in DMSO Crosslinker->Reaction_Mixture Quenching Add Quenching Buffer (e.g., Tris) Reaction_Mixture->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Conjugate Protein A - PEG12 - Protein B Conjugate Purification->Conjugate

Caption: Workflow for Protein-Protein Conjugation.

G Antibody Antibody (mAb) Linker This compound Antibody->Linker reacts with Drug Cytotoxic Drug with Amine Group Drug->Linker reacts with ADC Antibody-Drug Conjugate (ADC) Linker->ADC forms

Caption: Formation of an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable and versatile reagent in the field of bioconjugation. Its defined structure, homobifunctional nature, and the inclusion of a PEG spacer make it well-suited for a variety of applications, from basic research in protein interactions to the development of sophisticated therapeutic agents like ADCs and targeted drug delivery systems. The provided protocols and workflows serve as a starting point for researchers to harness the potential of this powerful crosslinking agent in their own work.

References

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Bioconjugation

Amine-reactive crosslinkers are indispensable reagents in modern biological research and drug development, facilitating the stable covalent linkage of two or more biomolecules. This process, known as bioconjugation, is fundamental to a vast array of applications, from elucidating protein-protein interactions to constructing antibody-drug conjugates (ADCs) for targeted therapy.[1][2] The primary targets for these crosslinkers are the abundant primary amines (-NH2) found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[1][3] The high prevalence and surface accessibility of these amine groups make them a reliable anchor point for covalent modification.

The underlying chemistry of amine-reactive crosslinking is an electrophilic-nucleophilic interaction. The nucleophilic primary amine on a protein attacks an electrophilic group on the crosslinker, resulting in the formation of a stable covalent bond. This strategy is widely employed for:

  • Protein-Protein Interaction Studies: To capture and identify interacting protein partners.

  • Therapeutic Development: In the creation of targeted drug conjugates.

  • Immobilization of Biomolecules: For attaching proteins, antibodies, or enzymes to surfaces for assays like ELISA.

  • Labeling: To conjugate fluorescent dyes or biotin for biomolecule detection and tracking.

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on their reactive groups, the nature of their spacer arms, and their overall functionality.

Reactivity Towards Amines

The most prevalent amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

  • N-Hydroxysuccinimide (NHS) Esters: These are the most extensively used amine-reactive crosslinkers due to their high reactivity and their ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0). A notable competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH. To minimize this, reactions are typically conducted in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.

  • Imidoesters: These crosslinkers react with primary amines at an alkaline pH (typically pH 8-10) to form amidine bonds. A key characteristic of imidoesters is that they preserve the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein. However, the amidine bond formed is reversible at high pH.

Homobifunctional vs. Heterobifunctional Crosslinkers
  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are ideal for one-step crosslinking of molecules with the same functional group. They are frequently used to study protein-protein interactions and to form protein polymers.

  • Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, enabling sequential, two-step conjugation of molecules with different functional groups. This provides greater control over the conjugation process and reduces the formation of undesirable polymers. A common pairing is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.

Cleavable vs. Non-Cleavable Spacer Arms
  • Non-Cleavable Crosslinkers: These form a permanent, stable linkage between the conjugated molecules, which is ideal for applications where the long-term integrity of the conjugate is essential.

  • Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond, which can be broken under specific conditions (e.g., with a reducing agent). This feature is particularly useful for applications like identifying crosslinked peptides in mass spectrometry.

Quantitative Data on Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical and depends on factors such as the desired spacer arm length, solubility, and cell membrane permeability. The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.

Homobifunctional NHS Esters
CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityMembrane Permeability
DSS (Disuccinimidyl suberate)368.3511.4Insoluble in waterPermeable
BS3 (Bis(sulfosuccinimidyl) suberate)572.4311.4Soluble in waterImpermeable
DSG (Disuccinimidyl glutarate)326.267.7Insoluble in waterPermeable
BSG (Bis(sulfosuccinimidyl) glutarate)530.347.7Soluble in waterImpermeable
DSP (Dithiobis(succinimidyl propionate))404.4212.0Insoluble in waterPermeable
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))608.5112.0Soluble in waterImpermeable
Heterobifunctional Crosslinkers (Amine-reactive end)
CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive End 1 (Amine-reactive)Reactive End 2Solubility
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)334.328.3NHS esterMaleimideInsoluble in water
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)436.378.3Sulfo-NHS esterMaleimideSoluble in water
SIA (Succinimidyl iodoacetate)283.041.5NHS esterIodoacetylInsoluble in water
Sulfo-SIA (Sulfosuccinimidyl iodoacetate)385.091.5Sulfo-NHS esterIodoacetylSoluble in water
SBAP (Succinimidyl 3-(bromoacetamido)propionate)334.124.8NHS esterBromoacetylInsoluble in water

Experimental Protocols

The following are generalized protocols for common applications using amine-reactive crosslinkers. Optimization is often required for specific experimental systems.

Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)

This protocol is designed to identify protein-protein interactions.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • DSS crosslinker.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or gel filtration.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and should be equilibrated to room temperature before opening.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify the crosslinked products.

Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol provides a general guide for creating antibody-drug conjugates (ADCs).

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC crosslinker.

  • Anhydrous DMSO or DMF.

  • Thiol-containing drug.

  • Desalting column.

Procedure:

  • Antibody Activation: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10-20 mM). b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.

  • Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

  • Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.

Protein Immobilization on a Surface

This protocol describes the immobilization of a protein onto an amine-reactive surface.

Materials:

  • Amine-reactive surface (e.g., NHS-ester coated plate).

  • Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the surface several times with the wash buffer to remove unbound protein.

  • Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Final Washing: Wash the surface again with the wash buffer. The surface is now ready for use in downstream applications.

Visualizations

To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Crosslinking Protein_A_NH2 Protein A (with Primary Amine) Activated_Protein_A Activated Protein A Protein_A_NH2->Activated_Protein_A + Crosslinker Crosslinker_NHS Homobifunctional NHS Ester Crosslinker Crosslinked_Complex Covalently Crosslinked Protein Complex Activated_Protein_A->Crosslinked_Complex + Protein B Protein_B_NH2 Protein B (Interacting Partner)

Workflow for Protein-Protein Interaction Study

G Start Start: Protein Sample in Amine-Free Buffer Prepare_Crosslinker Prepare Fresh Crosslinker Solution Start->Prepare_Crosslinker Add_Crosslinker Add Crosslinker to Protein Sample Prepare_Crosslinker->Add_Crosslinker Incubate Incubate (e.g., 30-60 min at RT) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Analyze Analyze Crosslinked Products (SDS-PAGE, Mass Spec) Quench->Analyze

General Experimental Workflow for Crosslinking

G Problem Low or No Crosslinking Yield Cause1 Suboptimal pH Problem->Cause1 Cause2 Presence of Primary Amines in Buffer Problem->Cause2 Cause3 Crosslinker Hydrolysis Problem->Cause3 Cause4 Insufficient Crosslinker Concentration Problem->Cause4 Solution1 Adjust pH to 7.2-8.5 for NHS Esters Cause1->Solution1 Solution2 Use Amine-Free Buffers (e.g., PBS, HEPES) Cause2->Solution2 Solution3 Prepare Crosslinker Solution Immediately Before Use Cause3->Solution3 Solution4 Increase Molar Excess of Crosslinker Cause4->Solution4

Troubleshooting Low Crosslinking Yield

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

Introduction to PEGylation and Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on homobifunctional Poly(ethylene glycol) (PEG) crosslinkers, designed for researchers, scientists, and drug development professionals.

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a cornerstone strategy in pharmaceutical and biotechnological development.[1][2] This modification can enhance the therapeutic properties of molecules by increasing their solubility and stability, extending their circulation half-life, and reducing their immunogenicity.[3][4]

Homobifunctional PEG crosslinkers are a specific class of PEGylation reagents characterized by having two identical reactive functional groups at either end of a linear or branched PEG chain, following the general structure X-PEG-X.[5] These linkers are instrumental in creating well-defined, covalently linked conjugates. They are widely used for intramolecular crosslinking to study protein conformation, intermolecular crosslinking to form dimers or oligomers, creating hydrogels, and functionalizing nanoparticles and surfaces. The PEG spacer itself is hydrophilic, flexible, and generally non-immunogenic, which improves the solubility and reduces the potential for aggregation of the resulting conjugate.

This guide provides a comprehensive overview of the major classes of homobifunctional PEG crosslinkers, their reaction chemistries, quantitative properties, and detailed experimental protocols for their application.

Classification of Homobifunctional PEG Crosslinkers

Homobifunctional PEG linkers are categorized based on the terminal functional groups, which dictate their reactivity towards specific residues on target molecules. The primary classes include amine-reactive, thiol-reactive, and bioorthogonal "click chemistry" linkers.

G A Homobifunctional PEG Crosslinkers B Amine-Reactive A->B C Thiol-Reactive A->C D Click Chemistry A->D B1 NHS-PEG-NHS B->B1 B2 COOH-PEG-COOH (Carbodiimide activated) B->B2 C1 MAL-PEG-MAL C->C1 C2 VS-PEG-VS C->C2 C3 HS-PEG-HS C->C3 D1 Alkyne-PEG-Alkyne D->D1 D2 Azide-PEG-Azide D->D2 D3 DBCO-PEG-DBCO D->D3

Caption: Classification of homobifunctional PEG crosslinkers.

Amine-Reactive Crosslinkers

Amine-reactive linkers are the most common type, targeting primary amines (–NH₂) found on the N-terminus of proteins and the side chain of lysine residues.

NHS-Ester PEGs (NHS-PEG-NHS)

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at neutral to slightly alkaline pH (7.0-8.5), forming stable and irreversible amide bonds.

G cluster_0 NHS-PEG-NHS Reaction A R¹-NH₂ (Primary Amine) C R¹-NH-CO-PEG-CO-NH-R² (Stable Amide Linkage) A->C + B, R²-NH₂ (pH 7.0-8.5) B NHS-O-CO-PEG-CO-O-NHS (NHS-PEG-NHS) B->C D NHS-OH (Byproduct) C->D releases R2 R²-NH₂ R2->C

Caption: Reaction of NHS-PEG-NHS with primary amines.

Table 1: Quantitative Data for Amine-Reactive PEGs

Crosslinker Functional Group Reactive Towards Optimal pH Common MW (Da) Spacer Length (Å)
NHS-PEG-NHS N-hydroxysuccinimide Ester Primary Amines (-NH₂) 7.0 - 8.5 1,000 - 20,000 ~35 - ~650

| COOH-PEG-COOH | Carboxylic Acid | Primary Amines (-NH₂) | 4.5 - 7.5 | 1,000 - 20,000 | ~35 - ~650 |

Note: Spacer lengths are estimations; actual lengths vary with PEG conformation.

Experimental Protocol: Protein Dimerization using NHS-PEG-NHS

This protocol describes the dimerization of a generic 50 kDa protein containing surface-exposed lysines.

Materials:

  • Protein solution (e.g., 5 mg/mL in PBS)

  • NHS-PEG-NHS (MW 5,000)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DMSO (for dissolving the crosslinker)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of NHS-PEG-NHS in anhydrous DMSO immediately before use.

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer like PBS. Buffers containing Tris or glycine will compete with the reaction.

  • Crosslinking Reaction:

    • Add a 10-fold molar excess of the NHS-PEG-NHS stock solution to the protein solution. For a 5 mg/mL solution of a 50 kDa protein (0.1 mM), this would mean adding the crosslinker to a final concentration of 1 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Longer incubation or higher excess may lead to aggregation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess crosslinker and purify the crosslinked protein dimer from the monomer and larger aggregates using an appropriate SEC column equilibrated with a suitable storage buffer.

  • Analysis: Analyze the fractions by SDS-PAGE. The crosslinked dimer should appear at approximately twice the molecular weight of the monomer (e.g., ~100 kDa for a 50 kDa protein).

Thiol-Reactive Crosslinkers

Thiol-reactive linkers target sulfhydryl groups (–SH) on cysteine residues, which are often less abundant on protein surfaces than amines, allowing for more site-specific modifications.

Maleimide PEGs (MAL-PEG-MAL)

Maleimide groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable, covalent thioether bond. The reaction is highly specific within this pH range, with minimal cross-reactivity towards amines.

G cluster_0 MAL-PEG-MAL Reaction A R¹-SH (Sulfhydryl) C R¹-S-MAL-PEG-MAL-S-R² (Stable Thioether Linkage) A->C + B, R²-SH (pH 6.5-7.5) B MAL-PEG-MAL (Bismaleimide) B->C R2 R²-SH R2->C

Caption: Reaction of MAL-PEG-MAL with sulfhydryl groups.

Vinyl Sulfone PEGs (VS-PEG-VS)

Vinyl sulfone groups also react with sulfhydryl groups to form a stable thioether linkage. The reaction typically requires a slightly higher pH (around 8.0-9.0) for optimal reactivity compared to maleimides.

Table 2: Quantitative Data for Thiol-Reactive PEGs

Crosslinker Functional Group Reactive Towards Optimal pH Common MW (Da) Spacer Length (Å)
MAL-PEG-MAL Maleimide Sulfhydryls (-SH) 6.5 - 7.5 1,000 - 20,000 ~40 - ~650
VS-PEG-VS Vinyl Sulfone Sulfhydryls (-SH) 8.0 - 9.0 1,000 - 10,000 ~40 - ~350

| HS-PEG-HS | Thiol | Sulfhydryls (-SH) | 6.5 - 8.5 | 3,500 - 5,000 | ~120 - ~170 |

Note: HS-PEG-HS is used for disulfide bond formation with other thiols.

Experimental Protocol: Hydrogel Formation using MAL-PEG-MAL

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-thiol with a linear MAL-PEG-MAL.

Materials:

  • 4-arm PEG-SH (e.g., 20 kDa)

  • MAL-PEG-MAL (e.g., 3.4 kDa)

  • Buffer: Triethanolamine buffer (0.3 M, pH 7.4)

  • Cell culture medium or PBS for swelling

Procedure:

  • Reagent Preparation:

    • Prepare a 10% (w/v) solution of 4-arm PEG-SH in the triethanolamine buffer.

    • Prepare a separate 10% (w/v) solution of MAL-PEG-MAL in the same buffer.

  • Hydrogel Formation:

    • Mix the two solutions in a 1:1 stoichiometric ratio of thiol to maleimide groups.

    • Vortex briefly and immediately cast the solution into a mold or the desired container.

    • Gelation should occur within minutes at room temperature. Allow the gel to cure for at least 30 minutes.

  • Washing and Swelling:

    • After curing, immerse the hydrogel in PBS or cell culture medium to remove any unreacted precursors and to allow it to swell to its equilibrium state.

    • Replace the buffer/medium several times over 24 hours.

  • Analysis: The mechanical properties of the resulting hydrogel (e.g., stiffness, swelling ratio) can be characterized using rheometry or gravimetric analysis.

"Click Chemistry" Crosslinkers

Click chemistry describes a class of reactions that are rapid, specific, and high-yield, making them ideal for bioconjugation in complex biological environments. These reactions are bioorthogonal, meaning they do not interfere with native biological functional groups.

Copper-Free Click Chemistry: SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly popular copper-free click reaction. It involves the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide. This reaction proceeds rapidly at physiological temperature and pH without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.

G cluster_0 SPAAC Reaction using DBCO-PEG-DBCO A R¹-N₃ (Azide) C R¹-Triazole-PEG-Triazole-R² (Stable Triazole Linkage) A->C + B, R²-N₃ (Copper-Free) B DBCO-PEG-DBCO (Strained Alkyne) B->C R2 R²-N₃ R2->C

Caption: Copper-free click reaction (SPAAC).

Table 3: Quantitative Data for Click Chemistry PEGs

Crosslinker Functional Group Reactive Towards Catalyst Common MW (Da)
Alkyne-PEG-Alkyne Terminal Alkyne Azides (-N₃) Cu(I) 1,000 - 10,000
Azide-PEG-Azide Azide (-N₃) Alkynes, DBCO, BCN Cu(I) or None 1,000 - 10,000

| DBCO-PEG-DBCO | Dibenzocyclooctyne | Azides (-N₃) | None (Copper-Free) | 1,000 - 20,000 |

Experimental Protocol: Nanoparticle Surface Functionalization via SPAAC

This protocol describes the crosslinking of azide-modified nanoparticles using a DBCO-PEG-DBCO linker.

Materials:

  • Azide-functionalized nanoparticles (e.g., liposomes, polymeric micelles) suspended in PBS.

  • DBCO-PEG-DBCO (MW 5,000)

  • Reaction Buffer: PBS, pH 7.4

  • Centrifugal filter units or dialysis cassette for purification.

Procedure:

  • Reagent Preparation: Dissolve DBCO-PEG-DBCO in PBS to a concentration of 10 mg/mL.

  • Crosslinking Reaction:

    • To the suspension of azide-functionalized nanoparticles, add the DBCO-PEG-DBCO solution. A 5- to 10-fold molar excess of DBCO groups relative to the estimated surface azide groups is recommended.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification:

    • Remove unreacted DBCO-PEG-DBCO by repeated washing using centrifugal filter units. Resuspend the nanoparticle pellet in fresh PBS for each wash cycle.

    • Alternatively, purify the crosslinked nanoparticles by dialysis against PBS for 24-48 hours.

  • Analysis: Confirm the successful crosslinking and change in nanoparticle size or stability using Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).

General Experimental Workflow

The workflow for most homobifunctional crosslinking experiments follows a similar logical progression, from preparation to final analysis.

G A 1. Reagent Preparation (Buffer, Target Molecule, Crosslinker) B 2. Crosslinking Reaction (Control Stoichiometry, pH, Time) A->B Initiate C 3. Quench Reaction (Add quenching agent, e.g., Tris, Cysteine) B->C Stop D 4. Purification (SEC, Dialysis, Filtration) C->D Isolate E 5. Analysis and Characterization (SDS-PAGE, DLS, HPLC, MS) D->E Validate

Caption: General workflow for a homobifunctional crosslinking experiment.

References

An In-depth Technical Guide on the Role of the NHS Ester Functional Group in Covalent Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide or whitepaper.

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the formation of stable covalent bonds with remarkable specificity and efficiency under mild conditions.[1] This technical guide provides a comprehensive exploration of the NHS ester functional group, detailing its mechanism of action, critical reaction parameters, and practical applications in research and drug development.

The Core Principle: Covalent Bond Formation

The utility of NHS esters lies in their ability to react with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[1][] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming the stable amide bond.[1][] The reaction is driven by the excellent leaving group potential of NHS and the high thermodynamic stability of the resulting amide bond.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond R-CO-NH-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS NHS (Leaving Group) Tetrahedral_Intermediate->NHS

Figure 1: Mechanism of NHS ester reaction with a primary amine.

Key Parameters Influencing Reaction Efficiency

The success of NHS ester conjugation is highly dependent on several experimental parameters. Careful optimization of these factors is crucial for maximizing yield and ensuring the specificity of the reaction.

2.1. pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester reactions is typically between 7.2 and 9.0. A delicate balance must be struck:

  • Below pH 7.2: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.

  • Above pH 9.0: While the concentration of the nucleophilic deprotonated amine increases, the rate of hydrolysis of the NHS ester also rises significantly. Hydrolysis is a competing reaction where water acts as the nucleophile, converting the NHS ester to an unreactive carboxylic acid and reducing the overall efficiency of the desired conjugation. For many applications, a pH of 8.3-8.5 is considered optimal.

2.2. Buffer Composition

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium borate buffer

  • HEPES buffer

2.3. Temperature and Incubation Time

NHS ester conjugations are typically performed at room temperature for 30 minutes to 2 hours or at 4°C overnight. Lower temperatures can be used to minimize hydrolysis, especially when working with labile proteins, though this may require longer incubation times.

2.4. Molar Ratio of Reactants

To drive the reaction towards product formation, a molar excess of the NHS ester is generally used. The optimal molar ratio depends on the concentration of the reactants and the number of accessible primary amines on the target molecule. A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.

Quantitative Data Summary

The following tables summarize key quantitative data for NHS ester reactions to facilitate experimental design.

Table 1: pH Influence on NHS Ester Reactivity and Stability

pH RangeEffect on Primary AminesNHS Ester Stability (Hydrolysis Rate)Overall Reaction Efficiency
< 7.0Primarily protonated (-NH3+), non-nucleophilicHigh (low hydrolysis)Low
7.2 - 8.0Increasing deprotonation, becoming nucleophilicModerateGood
8.0 - 8.5Optimal deprotonation for nucleophilic attackIncreased hydrolysisOptimal for many applications
> 9.0Highly deprotonated and nucleophilicHigh rate of hydrolysisDecreased due to competing hydrolysis

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 3: Relative Reactivity of Nucleophiles with NHS Esters

NucleophileRelative ReactivityResulting Bond StabilityNotes
Primary Amine (aliphatic) High Very Stable (Amide) Desired reaction
Sulfhydryl (-SH)ModerateLess Stable (Thioester)Can be hydrolyzed or displaced by amines
Hydroxyl (-OH)LowUnstable (Ester)Can be hydrolyzed or displaced by amines
Water (H₂O)Low (but high concentration)Hydrolysis to Carboxylic AcidCompeting side reaction

Detailed Experimental Protocols

4.1. General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating a fluorescent dye, biotin, or other molecule functionalized with an NHS ester to a protein.

Materials:

  • Protein solution (2-3 mg/mL in an amine-free buffer)

  • NHS ester of the label

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-3 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for an additional 15-30 minutes.

  • Purify the Conjugate: Remove the excess, unreacted label and byproducts (hydrolyzed NHS ester and free NHS) by size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable purification method.

G Start Start Prepare_Protein Prepare Protein Solution (amine-free buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS Prepare NHS Ester Stock (anhydrous DMSO/DMF) Start->Prepare_NHS Mix Combine Protein and NHS Ester (10-20x molar excess of NHS) Prepare_Protein->Mix Prepare_NHS->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify End End Purify->End

Figure 2: Experimental workflow for protein labeling with an NHS ester.

4.2. Protocol for Labeling Amino-Modified Oligonucleotides

Materials:

  • Amine-modified oligonucleotide

  • NHS ester of the label

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Ethanol and 3 M Sodium Acetate for precipitation

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMSO or DMF.

  • Reaction: Add a 5-10 equivalent excess of the NHS ester solution to the oligonucleotide solution. Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the labeled oligonucleotide to remove excess free label. This can be achieved by ethanol precipitation or size-exclusion chromatography. For precipitation, add sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.

Applications in Drug Development and Research

The reliability and specificity of NHS ester chemistry have made it indispensable in numerous applications:

  • Antibody-Drug Conjugates (ADCs): NHS esters are widely used to attach cytotoxic drugs to the lysine residues of antibodies, creating targeted cancer therapies.

  • Fluorescent Labeling: The covalent attachment of fluorescent dyes to proteins and antibodies via NHS esters is a standard technique for immunoassays, microscopy, and flow cytometry.

  • Biomolecule Immobilization: NHS esters are used to functionalize surfaces for the creation of biochips, microarrays, and diagnostic sensors, enabling the covalent attachment of proteins, antibodies, or other biomolecules.

  • Protein Cross-linking: Homobifunctional cross-linkers containing NHS esters at both ends are used to study protein-protein interactions by covalently linking interacting partners.

  • Peptide Synthesis: NHS esters were originally developed as activating agents to facilitate the formation of amide bonds between amino acids in peptide synthesis.

Troubleshooting Common Issues

G Low_Efficiency Low Labeling Efficiency? Check_pH Is pH optimal (7.2-9.0)? Low_Efficiency->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_NHS_Ester Is NHS ester fresh/not hydrolyzed? Check_Buffer->Check_NHS_Ester Yes Change_Buffer Use PBS, bicarbonate, or borate buffer Check_Buffer->Change_Buffer No Check_Concentration Are reactant concentrations high enough? Check_NHS_Ester->Check_Concentration Yes Use_Fresh_Ester Use fresh, anhydrous NHS ester Check_NHS_Ester->Use_Fresh_Ester No Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Success Successful Labeling Check_Concentration->Success Yes Adjust_pH->Low_Efficiency Change_Buffer->Low_Efficiency Use_Fresh_Ester->Low_Efficiency Increase_Concentration->Low_Efficiency

Figure 3: Troubleshooting workflow for low labeling efficiency.

Problem: Low Labeling Efficiency

  • Cause: Suboptimal pH.

    • Solution: Ensure the reaction buffer is within the optimal pH range of 7.2-9.0, with 8.3-8.5 being a good starting point.

  • Cause: Incompatible buffer.

    • Solution: Verify that the buffer does not contain primary amines (e.g., Tris, glycine). Switch to a recommended buffer like PBS, bicarbonate, or borate.

  • Cause: Hydrolyzed NHS ester.

    • Solution: NHS esters are moisture-sensitive. Use a fresh vial of the reagent and dissolve it in anhydrous DMSO or DMF immediately before use.

  • Cause: Low reactant concentrations.

    • Solution: The competing hydrolysis reaction is more pronounced at low protein concentrations. If possible, increase the concentration of the protein and/or the molar excess of the NHS ester.

Problem: Protein Precipitation

  • Cause: Over-labeling.

    • Solution: The addition of too many hydrophobic labels can alter the protein's solubility. Reduce the molar excess of the NHS ester or decrease the reaction time.

  • Cause: Organic solvent.

    • Solution: While a small amount of DMSO or DMF is usually tolerated, excessive amounts can denature some proteins. Keep the final concentration of the organic solvent to a minimum (typically <10%).

References

The Art of Stealth: An In-depth Technical Guide to PEGylation for Drug Delivery and Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, has emerged as a transformative technology in drug delivery. This process enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their stability, solubility, and circulation time, while concurrently reducing immunogenicity.[1][2][3] This technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental methodologies for key techniques, and a summary of the quantitative impact of this technology on drug efficacy. Special attention is given to the practical application of PEGylation in a research and development setting, with a focus on protocol specifics and characterization techniques.

Introduction to PEGylation

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer.[3] The process of PEGylation involves the covalent conjugation of PEG chains to a therapeutic agent, which can range from small molecules to large proteins and nanoparticles.[1] This modification effectively creates a hydrophilic shield around the drug, sterically hindering interactions with proteolytic enzymes and the host's immune system. The increased hydrodynamic volume of the PEGylated conjugate significantly reduces its renal clearance, thereby prolonging its circulation half-life.

The "Stealth" Effect and Its Pharmacokinetic Consequences

The protective aqueous layer formed by the PEG chains masks the therapeutic molecule from the immune system, a phenomenon often referred to as the "stealth effect." This leads to a number of favorable pharmacokinetic outcomes:

  • Extended Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation slows down renal filtration, leading to a longer circulation time in the bloodstream.

  • Reduced Immunogenicity: The PEG coating can mask antigenic epitopes on the surface of protein-based drugs, minimizing the risk of an immune response.

  • Improved Stability: PEGylation protects therapeutic proteins from enzymatic degradation and aggregation, enhancing their stability both in vivo and during storage.

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs.

The following diagram illustrates the fundamental principle of the PEGylation "stealth" effect.

PEGylation_Stealth_Effect cluster_0 Non-PEGylated Drug cluster_1 PEGylated Drug Drug Native Drug - Short Half-Life - Immunogenic - Rapid Clearance Immune_Cell Immune Cell / Protease Drug->Immune_Cell Recognition & Degradation Kidney Renal Clearance Drug->Kidney Rapid Filtration PEGylated_Drug PEGylated Drug + Extended Half-Life + Reduced Immunogenicity + Slower Clearance PEGylated_Drug->Immune_Cell Steric Hindrance (Stealth) PEGylated_Drug->Kidney Reduced Filtration

Caption: The "Stealth" Effect of PEGylation.

Quantitative Impact of PEGylation on Pharmacokinetics

The theoretical benefits of PEGylation are substantiated by significant quantitative improvements in the pharmacokinetic profiles of numerous drugs. The following tables summarize the comparative data for two key examples: Interferon-α and Granulocyte-Colony Stimulating Factor (G-CSF).

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Interferon-α
ParameterNative Interferon-αPeginterferon-α-2a (40 kDa branched PEG)Peginterferon-α-2b (12 kDa linear PEG)
Absorption Half-life (hours) ~2.3~50~4.6
Time to Maximum Concentration (Tmax) (hours) Not specified78-90.715-44
Elimination Half-life (hours) Not specified50-130Shorter than peginterferon-α-2a
Renal Clearance Primary routeSignificantly reducedSignificantly reduced
Dosing Frequency Daily or multiple times per weekOnce weeklyOnce weekly
Table 2: Clinical Efficacy of PEGylated vs. Non-PEGylated G-CSF (Filgrastim)
OutcomeNon-PEGylated G-CSF (Filgrastim)PEGylated G-CSF (Pegfilgrastim)
Administration Multiple daily injectionsSingle injection per chemotherapy cycle
Incidence of Febrile Neutropenia HigherSignificantly lower
Duration of Severe Neutropenia LongerShorter in some studies
Patient Comfort and Compliance LowerHigher due to single dose

Key Experimental Protocols in PEGylation

This section provides detailed methodologies for common PEGylation and characterization procedures.

N-terminal Protein PEGylation using PEG-Aldehyde

This protocol describes the site-specific PEGylation of a protein at its N-terminal α-amine group through reductive amination.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES or HEPES)

  • mPEG-Propionaldehyde (20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification columns and buffers (see Section 3.3)

Procedure:

  • Protein Preparation: Dialyze or buffer exchange the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEGylation Reaction:

    • Add mPEG-Propionaldehyde to the protein solution at a 5-10 fold molar excess.

    • Add NaCNBH₃ to a final concentration of 20 mM.

    • Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.

  • Purification: Proceed with the purification of the PEGylated protein as described in Section 3.3.

The following diagram outlines the workflow for N-terminal PEGylation.

N_Terminal_PEGylation_Workflow Start Start: Protein in Amine-Free Buffer Add_PEG Add mPEG-Aldehyde (5-10x Molar Excess) Start->Add_PEG Add_Reducing_Agent Add Sodium Cyanoborohydride (Reductive Amination) Add_PEG->Add_Reducing_Agent Incubate Incubate at 4°C (12-24 hours) Add_Reducing_Agent->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify PEGylated Protein (SEC or IEX) Quench->Purify Characterize Characterize Product (MALDI-TOF, LC/MS) Purify->Characterize End End: Purified PEGylated Protein Characterize->End

Caption: Workflow for N-terminal Protein PEGylation.

Cysteine (Thiol) PEGylation using PEG-Maleimide

This protocol details the site-specific PEGylation of a protein or peptide containing a free cysteine residue.

Materials:

  • Thiol-containing protein/peptide

  • PEG-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Purification columns and buffers (see Section 3.3)

Procedure:

  • Protein Preparation: Dissolve the protein/peptide in degassed Reaction Buffer. If the cysteine is in a disulfide bond, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • PEGylation Reaction:

    • Dissolve PEG-Maleimide in the Reaction Buffer.

    • Add the PEG-Maleimide solution to the protein/peptide solution at a 10-20 fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the PEGylated product to remove unreacted PEG and protein using an appropriate chromatographic method as described below.

Purification of PEGylated Proteins

3.3.1. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, smaller PEG molecules from the larger PEGylated protein conjugates.

Protocol:

  • Equilibrate a suitable SEC column (e.g., Superdex 200) with a physiological buffer (e.g., PBS, pH 7.4).

  • Concentrate the reaction mixture if necessary.

  • Load the sample onto the column.

  • Elute with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. PEGylated proteins will elute earlier than their non-PEGylated counterparts.

3.3.2. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This allows for the separation of mono-, di-, and poly-PEGylated species from the native protein.

Protocol:

  • Select an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI) and the desired pH for separation.

  • Equilibrate the column with a low-salt starting buffer.

  • Load the sample onto the column.

  • Wash the column with the starting buffer to remove unbound molecules.

  • Elute the bound species using a linear gradient of increasing salt concentration.

  • Collect and analyze fractions by SDS-PAGE and/or mass spectrometry to identify the different PEGylated forms.

Characterization of PEGylated Products

3.4.1. MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.

Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for peptides and smaller proteins), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).

  • Sample Preparation: Mix the PEGylated protein sample (0.1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Analysis: Acquire the mass spectrum in linear mode, optimizing the laser power to obtain a good signal-to-noise ratio. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of attached PEG units.

The following diagram illustrates the logical relationship in characterizing PEGylation.

PEGylation_Characterization_Logic cluster_separation Separation & Purity cluster_identification Identification & Quantification PEGylated_Sample Purified PEGylated Sample SEC Size-Exclusion Chromatography (SEC) PEGylated_Sample->SEC IEX Ion-Exchange Chromatography (IEX) PEGylated_Sample->IEX MALDI_TOF MALDI-TOF MS PEGylated_Sample->MALDI_TOF LC_MS LC/MS PEGylated_Sample->LC_MS Purity_Assessment Purity Assessment (e.g., >95%) SEC->Purity_Assessment IEX->Purity_Assessment Molecular_Weight Molecular Weight Determination MALDI_TOF->Molecular_Weight LC_MS->Molecular_Weight PEGylation_Sites Identification of PEGylation Sites LC_MS->PEGylation_Sites

Caption: Logical Flow of PEGylation Characterization.

3.4.2. Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS provides a more detailed characterization of PEGylated products, including the separation of different PEGylated species and the identification of PEGylation sites.

Protocol:

  • LC Separation: Utilize a reversed-phase HPLC column (e.g., C4 or C8) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) to separate the different PEGylated forms.

  • MS Analysis: Couple the LC system to an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the accurate masses of the different species.

  • Site Identification: To identify the specific sites of PEGylation, the sample can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides.

Challenges and Future Directions

Despite its successes, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated drug, is a significant concern. Furthermore, the steric hindrance from the PEG chains can sometimes reduce the binding affinity of the drug to its target.

Future research in this field is focused on developing next-generation PEGylation strategies, including:

  • Site-specific PEGylation: To create more homogeneous products with optimized efficacy.

  • Cleavable PEG linkers: To allow for the release of the native drug at the target site.

  • Alternative polymers: Exploring other hydrophilic polymers to overcome the potential immunogenicity of PEG.

Conclusion

PEGylation remains a cornerstone of modern drug delivery, offering a robust and effective strategy to improve the therapeutic index of a wide range of drugs. A thorough understanding of the underlying principles, coupled with the application of detailed and well-characterized experimental protocols, is essential for the successful development of novel PEGylated therapeutics. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this powerful technology.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG12-NHS Ester in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-NHS ester is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules containing primary amines. This reagent is particularly valuable for studying protein-protein interactions, offering a polyethylene glycol (PEG) spacer arm that enhances water solubility and reduces the potential for aggregation of conjugated proteins.[1][2] The N-hydroxysuccinimide (NHS) esters at both ends of the molecule react with primary amines (found on lysine residues and the N-termini of proteins) in a pH range of 7-9 to form stable amide bonds.[2][3] This application note provides detailed protocols for utilizing this compound in protein-protein interaction studies, from basic crosslinking in solution to more complex workflows involving immunoprecipitation, culminating in analysis by mass spectrometry.

Chemical Properties and Mechanism of Action

This compound consists of two NHS ester groups connected by a 12-unit PEG spacer. The PEG spacer not only increases the hydrophilicity of the crosslinker and the resulting conjugate but also provides a defined spacer length for structural studies.[1]

The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the primary amines are deprotonated and thus more nucleophilic. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce crosslinking efficiency, particularly in dilute protein solutions.

Data Presentation: Quantitative Parameters for Crosslinking Reactions

The efficiency of crosslinking is dependent on several factors, including the concentration of the protein and the crosslinker, the buffer composition, pH, and incubation time. The following tables summarize key quantitative data gathered from various sources to guide experimental design.

ParameterRecommended Range/ValueNotesSource(s)
Protein Concentration 0.1 - 10 mg/mLHigher concentrations generally lead to more efficient crosslinking.
Crosslinker to Protein Molar Ratio 10:1 to 50:1This is a critical parameter to optimize for each specific protein system. A 20-fold molar excess is a common starting point.
Reaction pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity with NHS ester hydrolysis.
Reaction Temperature 4°C or Room Temperature (20-25°C)Lower temperatures can reduce non-specific interactions and protein degradation.
Reaction Time 30 minutes to 2 hoursShorter times at room temperature, longer times at 4°C.
Quenching Reagent Concentration 20 - 100 mMTris or glycine are commonly used to stop the reaction.
ApplicationProtein ConcentrationCrosslinker ConcentrationMolar Excess (Linker:Protein)Incubation ConditionsResultSource
In Vitro Protein Crosslinking0.1 mM (~5 mg/mL for a 50 kDa protein)1 mM10:130 min at RT or 2 hr at 4°CSufficient conjugation for analysis.
In-Cell Crosslinking~25 x 10^6 cells/mL1-5 mMN/A30 min at RT or on iceCaptures intracellular protein interactions.
Antibody Labeling1-10 mg/mLVariable (based on desired labeling)20:130-60 min at RT or 2 hr on ice4-6 linkers per antibody.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes a general procedure for crosslinking two or more purified proteins in solution.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Purified protein(s) of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate) at pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein(s) in the amine-free buffer to a final concentration of 0.1 mM.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Crosslinking Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove Excess Reagents: Remove unreacted crosslinker and quenching buffer by dialysis against an appropriate buffer or by using a desalting column.

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: Two-Step Crosslinking for Co-Immunoprecipitation and Mass Spectrometry (adapted from Huang & Kim, 2013)

This advanced protocol is designed to identify protein-protein interactions by first capturing a target protein and its binding partners via co-immunoprecipitation, followed by chemical crosslinking to stabilize the complex for mass spectrometry analysis.

Materials:

  • Antibody specific to the target protein

  • Protein A/G agarose beads

  • This compound (or a similar NHS-ester crosslinker like DSP)

  • Cell lysate containing the target protein

  • Wash buffers (e.g., PBS with or without mild detergent)

  • Elution buffer (e.g., Laemmli buffer with a reducing agent)

Procedure:

  • Antibody Immobilization: Covalently crosslink the antibody to Protein A/G agarose beads using an NHS-ester crosslinker to prevent antibody leaching during elution.

  • Immunoprecipitation: Incubate the antibody-conjugated beads with the cell lysate to capture the target protein and its interacting partners.

  • Washing: Wash the beads extensively with wash buffers to remove non-specific binding proteins.

  • Crosslinking of Interacting Proteins: Resuspend the beads in an amine-free buffer and add this compound to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature to crosslink the target protein to its binding partners.

  • Quenching: Quench the crosslinking reaction as described in Protocol 1.

  • Elution: Elute the crosslinked protein complexes from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluate on an SDS-PAGE gel and excise the protein bands of interest.

    • Perform in-gel digestion of the proteins using a protease such as trypsin.

    • Extract the resulting peptides from the gel.

    • Analyze the peptides by LC-MS/MS to identify the crosslinked proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Downstream Analysis start Start: Purified Proteins or Cell Lysate protein_prep Prepare Protein Solution (0.1 mM in Amine-Free Buffer) start->protein_prep mix Mix Protein and Crosslinker (10-50x Molar Excess) protein_prep->mix crosslinker_prep Prepare this compound (10 mM in DMSO/DMF) crosslinker_prep->mix incubate Incubate (30 min @ RT or 2 hr @ 4°C) mix->incubate quench Quench Reaction (50-100 mM Tris/Glycine) incubate->quench purify Purify/Desalt (Dialysis or Desalting Column) quench->purify sds_page SDS-PAGE Analysis purify->sds_page ms_prep Sample Prep for MS (Digestion) purify->ms_prep western_blot Western Blot sds_page->western_blot lc_ms LC-MS/MS Analysis ms_prep->lc_ms

Caption: General experimental workflow for in vitro protein crosslinking.

signaling_pathway cluster_akt_signaling Akt Signaling Pathway Interaction Mapping cluster_downstream Analysis akt Akt partner1 Binding Partner 1 (e.g., Hsp90) akt->partner1 Interaction partner2 Binding Partner 2 (e.g., CK2) akt->partner2 Interaction partner3 Newly Identified Partner akt->partner3 Interaction ms LC-MS/MS Analysis akt->ms Identification of Interactors partner1->ms partner2->ms partner3->ms ab Anti-Akt Antibody beads Protein A/G Beads ab->beads Immobilization beads->akt Immunoprecipitation crosslinker This compound crosslinker->akt Crosslinking crosslinker->partner1 crosslinker->partner2 crosslinker->partner3

Caption: Workflow for identifying Akt protein interactions.

References

Optimizing N-Hydroxysuccinimide (NHS) Ester Reactions: A Guide to Buffer Conditions and pH

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for the covalent modification of biomolecules. Their popularity stems from their ability to efficiently react with primary amines on proteins, peptides, oligonucleotides, and other molecules to form stable amide bonds under relatively mild conditions. The success of this bioconjugation strategy is, however, critically dependent on the careful control of reaction parameters, most notably the buffer composition and pH. These factors directly influence the competing reactions of aminolysis (the desired reaction) and hydrolysis (the degradation of the NHS ester).

This document provides a comprehensive guide to understanding and optimizing the buffer conditions for NHS ester reactions, enabling researchers to achieve high conjugation efficiencies and reproducible results.

The Chemistry of NHS Ester Reactions: A Balancing Act

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

However, a significant competing reaction is the hydrolysis of the NHS ester by water, which also acts as a nucleophile. This hydrolysis reaction results in an unreactive carboxylic acid, thereby reducing the amount of NHS ester available for conjugation. The rates of both aminolysis and hydrolysis are highly dependent on the pH of the reaction medium.

Key Parameters for Optimal NHS Ester Reactions

pH: The Critical Determinator

The pH of the reaction buffer is the most critical factor influencing the outcome of an NHS ester conjugation. The optimal pH range is a compromise that maximizes the availability of the reactive, deprotonated amine while minimizing the rate of NHS ester hydrolysis.

  • Low pH (below 7.0): At acidic pH, primary amines are predominantly in their protonated form (-NH₃⁺), which is not nucleophilic and therefore unreactive towards NHS esters.[1][2][3]

  • High pH (above 9.0): As the pH increases, the concentration of the deprotonated, nucleophilic amine (-NH₂) increases, which favors the desired reaction. However, the rate of NHS ester hydrolysis also increases significantly at higher pH, leading to a rapid loss of the reactive ester.[1][4]

The generally accepted optimal pH range for NHS ester reactions is 7.2 to 8.5 , with many protocols recommending a more specific range of 8.3 to 8.5 .

Buffer Composition: Choosing the Right Medium

The choice of buffer is crucial to avoid unwanted side reactions.

  • Compatible Buffers: Buffers that do not contain primary amines are essential for successful NHS ester reactions. Commonly used and recommended buffers include:

    • Phosphate-buffered saline (PBS)

    • Sodium bicarbonate buffer

    • Borate buffer

    • HEPES buffer

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture. These buffers will compete with the target biomolecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency. However, Tris or glycine buffers are often used to quench the reaction once the desired incubation time has been reached.

Buffer Concentration

A buffer concentration of 0.1 M is generally recommended. For large-scale reactions, a higher buffer concentration may be beneficial to prevent a drop in pH due to the release of N-hydroxysuccinimide, which is acidic.

Temperature and Reaction Time

NHS ester reactions are typically carried out at room temperature (20-25°C) for 0.5 to 4 hours or at 4°C overnight. Lowering the temperature can help to reduce the rate of hydrolysis of the NHS ester, which can be advantageous for sensitive biomolecules or when longer reaction times are required.

Quantitative Data: pH and Temperature Effects on NHS Ester Stability

The stability of NHS esters in aqueous solutions is a critical factor in determining the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent. The half-life of an NHS ester is the time it takes for half of the reactive ester to hydrolyze.

pHTemperature (°C)Half-life of NHS Ester
7.00~4-5 hours
8.04~1 hour
8.64~10 minutes

This data is a summary of information found in the cited literature and should be used as a general guideline.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) of high purity

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure that the buffer used for protein storage has been exchanged for an amine-free reaction buffer if necessary.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically. Gently mix the reaction solution.

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture over a purification column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

This protocol outlines the procedure for labeling an oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • NHS ester of the desired label

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Purification method (e.g., ethanol precipitation or desalting column)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.

  • Prepare the NHS Ester Solution: Dissolve a 5- to 10-fold molar excess of the NHS ester in a small volume of anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction: Add the dissolved NHS ester to the oligonucleotide solution. Mix well.

  • Incubate: Incubate the reaction for 2 hours at room temperature.

  • Purify the Conjugate: Purify the labeled oligonucleotide from the excess NHS ester and byproducts using a suitable method such as ethanol precipitation or a desalting column.

Visualizing the Process

NHS Ester Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution reaction between an NHS ester and a primary amine, as well as the competing hydrolysis reaction.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester R-CO-NHS (NHS Ester) Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) Carboxylic_Acid R-COOH (Carboxylic Acid) NHS_Ester->Carboxylic_Acid Hydrolysis (Competing Reaction) Primary_Amine R'-NH₂ (Primary Amine) Water H₂O (Water) NHS N-Hydroxysuccinimide

Caption: NHS ester reaction pathways.

Experimental Workflow for NHS Ester Conjugation

This diagram outlines the key steps in a typical NHS ester conjugation experiment, from preparation to purification.

Experimental_Workflow A 1. Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) C 3. Mix and Incubate (Room Temp or 4°C) A->C B 2. Prepare NHS Ester Solution (in anhydrous DMSO or DMF) B->C D 4. Quench Reaction (e.g., with Tris buffer) C->D E 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate E->F

Caption: General experimental workflow.

References

Application Notes and Protocols for Protein Conjugation with Bis-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in research and pharmaceutical development.[1][2] This modification can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[2][3][4] Bis-PEG12-NHS ester is a homobifunctional crosslinker containing a 12-unit polyethylene glycol spacer arm, flanked by two N-hydroxysuccinimide (NHS) esters. These NHS esters react specifically with primary amines (the N-terminus and the ε-amine of lysine residues) on proteins to form stable amide bonds, making this reagent ideal for protein crosslinking and conjugation.

This document provides detailed application notes and protocols for calculating the optimal molar excess of this compound and performing protein conjugation experiments.

Key Considerations for Molar Excess Calculation

Optimizing the molar excess of the crosslinker to the protein is critical for achieving the desired degree of labeling (DOL). An insufficient molar excess may result in low conjugation efficiency, while an excessive amount can lead to protein precipitation or loss of biological activity. The ideal molar ratio is dependent on several factors, including:

  • Protein Concentration: Dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same level of conjugation as concentrated solutions.

  • Number of Available Amines: The number of lysine residues and the N-terminal amine on the protein surface will influence the extent of possible modification.

  • Reaction Conditions: pH, temperature, and reaction time all play a role in the efficiency of the conjugation reaction.

Data Presentation: Recommended Molar Excess Ratios

The following table summarizes recommended starting molar excess ratios of this compound to protein based on the protein concentration. These ratios should be optimized for each specific application.

Protein ConcentrationRecommended Starting Molar Excess (Crosslinker:Protein)Notes
> 5 mg/mL5-10 foldHigher protein concentrations facilitate more efficient labeling.
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldA higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.

Experimental Protocols

Materials Required
  • Protein to be conjugated

  • This compound

  • Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.

  • Quenching Buffer: Tris-HCl, glycine, or other amine-containing buffer (e.g., 1M Tris-HCl, pH 7.5).

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer calculate Calculate Required Volume of PEG Stock Solution prep_protein->calculate prep_peg Prepare Fresh Bis-PEG12-NHS Ester Stock Solution in DMSO/DMF prep_peg->calculate mix Add PEG Stock to Protein Solution calculate->mix incubate Incubate (30 min - 2 hr) mix->incubate quench Quench Reaction with Amine-Containing Buffer incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Characterize Conjugate (SDS-PAGE, MS, etc.) purify->analyze

Caption: Workflow for Protein Conjugation with this compound.

Step-by-Step Protocol
  • Protein Preparation:

    • Dissolve the protein in the chosen Conjugation Buffer at a concentration between 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. A 10 mM stock solution is common.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.

  • Calculation of Molar Excess:

    • Step 3.1: Calculate moles of protein:

      • Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

    • Step 3.2: Calculate moles of this compound needed:

      • Moles of PEG = Moles of Protein x Desired Molar Excess

    • Step 3.3: Calculate volume of this compound stock solution to add:

      • Volume of PEG Stock (L) = Moles of PEG / Concentration of PEG Stock (mol/L)

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Optimal incubation times may vary and should be determined empirically.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • The degree of PEGylation can be assessed using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (for a more precise determination of the number of PEG chains attached), and functional assays to confirm the protein's biological activity is retained.

Chemical Reaction Diagram

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Conjugate Protein-NH-CO-(PEG)₁₂-CO-O-NHS Protein->Conjugate pH 7.2-8.5 PEG NHS-O-CO-(PEG)₁₂-CO-O-NHS PEG->Conjugate NHS NHS Conjugate->NHS

Caption: Reaction of a Protein's Primary Amine with this compound.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Hydrolyzed NHS ester.Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.
Buffer contains primary amines.Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.
Molar excess is too low.Increase the molar excess of the NHS ester, especially for dilute protein solutions.
Incorrect pH.Ensure the reaction buffer pH is between 7.2 and 8.5.
Protein Precipitation Molar excess is too high.Decrease the molar excess of the NHS ester.
High concentration of organic solvent.Ensure the final concentration of DMSO or DMF is below 10%.
Loss of Protein Activity Modification of critical amine residues.Decrease the molar excess to reduce the degree of labeling. Consider site-specific conjugation methods if activity loss is significant.

Conclusion

The successful conjugation of proteins with this compound hinges on the careful calculation of molar excess and optimization of reaction conditions. By following the protocols and considering the factors outlined in these application notes, researchers can achieve efficient and reproducible PEGylation for a wide range of applications in drug development and fundamental research.

References

Application Notes and Protocols for Crosslinking with Bis-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Bis-PEG12-NHS ester, a homobifunctional crosslinking reagent, for the covalent conjugation of molecules containing primary amines. This document outlines the principles of NHS ester chemistry, recommended reaction conditions, and step-by-step procedures for typical crosslinking applications.

Introduction to this compound Crosslinking

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 12-unit polyethylene glycol (PEG) spacer.[1] The NHS esters react specifically and efficiently with primary amino groups (-NH2), which are abundantly found in proteins at the N-terminus and on the side chains of lysine residues.[2] This reaction forms a stable and irreversible amide bond.[3][4]

The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and precipitation.[5] The defined length of the PEG spacer provides greater precision in controlling the crosslinking distance. Homobifunctional NHS esters like this compound are commonly employed in protein interaction studies and for the development of antibody-drug conjugates (ADCs).

The efficiency of the crosslinking reaction is influenced by several factors, including pH, temperature, incubation time, and the molar ratio of the crosslinker to the target molecule. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce the crosslinking yield.

Key Reaction Parameters and Buffer Conditions

Successful crosslinking with this compound is dependent on optimizing several key parameters. The following table summarizes the recommended conditions for efficient labeling.

ParameterRecommended ConditionsNotes
pH 7.2 - 8.5The reaction rate increases with pH; however, the rate of NHS ester hydrolysis also increases. A pH of 8.3-8.5 is often optimal.
Temperature Room Temperature (20-25°C) or 4°CReactions are faster at room temperature. Lower temperatures can be used for temperature-sensitive proteins and to slow hydrolysis.
Incubation Time 30 - 60 minutes at Room Temperature 2 - 4 hours at 4°CLonger incubation times may be necessary at lower temperatures or with less reactive molecules.
Buffer Type Phosphate, Bicarbonate/Carbonate, HEPES, BorateMust be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction.
Molar Excess of Crosslinker 10- to 50-fold molar excess over the proteinThe optimal ratio should be determined empirically for each specific application. For dilute protein solutions, a higher molar excess may be required.
Quenching Reagent 1 M Tris-HCl, pH 7.5-8.0 or 1 M GlycineAdded to terminate the reaction by consuming unreacted NHS esters.

Experimental Protocols

Materials Required
  • This compound

  • Molecule(s) to be crosslinked (e.g., protein, antibody)

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Preparation of Reagents
  • Protein Solution: Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable reaction buffer by dialysis or desalting.

  • This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare a 10 mM stock solution, dissolve an appropriate amount of the crosslinker in the organic solvent. The NHS ester is moisture-sensitive, so it is crucial to use an anhydrous solvent and prepare the solution fresh. Do not prepare stock solutions for long-term storage.

  • Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine and adjust the pH to 8.0.

Crosslinking Reaction Procedure
  • Add the calculated volume of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a general starting point, but the optimal ratio should be determined experimentally. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.

  • Mix the reaction components thoroughly by gentle vortexing or inversion.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is quenched.

  • Remove the excess crosslinker and reaction byproducts (such as N-hydroxysuccinimide) by desalting or dialysis into a suitable storage buffer (e.g., PBS).

Visualizing the Chemistry and Workflow

The following diagrams illustrate the chemical reaction of this compound with primary amines and a typical experimental workflow.

G cluster_reaction Crosslinking Reaction reagent This compound intermediate Amide Bond Formation + NHS release reagent->intermediate protein1 Protein 1 (with Primary Amine) protein1->intermediate protein2 Protein 2 (with Primary Amine) protein2->intermediate product Crosslinked Proteins intermediate->product

Caption: Chemical reaction of this compound with primary amines on proteins.

G cluster_workflow Experimental Workflow prep_protein 1. Prepare Protein Solution in Amine-Free Buffer reaction 3. Mix Protein and Crosslinker Incubate (RT or 4°C) prep_protein->reaction prep_crosslinker 2. Prepare Fresh Bis-PEG12-NHS Ester Stock Solution prep_crosslinker->reaction quench 4. Quench Reaction with Tris or Glycine reaction->quench purify 5. Purify Conjugate (Desalting/Dialysis) quench->purify analysis 6. Analyze Crosslinked Product purify->analysis

Caption: A typical experimental workflow for protein crosslinking.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Crosslinking Efficiency Inactive NHS ester due to hydrolysis.Prepare the this compound stock solution immediately before use in an anhydrous solvent.
Buffer contains primary amines.Use an amine-free buffer such as PBS, HEPES, or bicarbonate.
Incorrect pH of the reaction buffer.Ensure the pH is within the optimal range of 7.2-8.5.
Insufficient molar excess of the crosslinker.Increase the molar ratio of the crosslinker to the target molecule.
Protein Precipitation High degree of modification leading to aggregation.Decrease the molar excess of the crosslinker or shorten the incubation time.
Low solubility of the conjugate.The PEG spacer in this compound generally improves solubility, but if precipitation occurs, consider optimizing buffer conditions.
Inconsistent Results Inaccurate protein concentration measurement.Accurately determine the protein concentration before starting the labeling reaction.
Variability in NHS ester reactivity.Use a fresh vial of this compound and store it properly to prevent degradation.

References

Application Notes and Protocols for Quenching Bis-PEG12-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for effectively quenching reactions involving Bis-PEG12-NHS esters. These bifunctional, polyethylene glycol (PEG)-containing crosslinkers are widely used in bioconjugation to link molecules containing primary amines, such as proteins, peptides, and antibodies. Proper quenching of the reaction is a critical step to terminate the conjugation process, prevent unwanted side reactions, and ensure the homogeneity and stability of the resulting conjugate.

Introduction to Bis-PEG12-NHS Ester Reactions and the Importance of Quenching

Bis-PEG12-NHS (N-hydroxysuccinimide) esters are homobifunctional crosslinkers that react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds.[1][2] The PEG12 spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the conjugated molecules.[2]

The NHS ester functional groups are susceptible to hydrolysis, a competing reaction with the desired aminolysis (conjugation).[3][4] The rate of hydrolysis increases significantly with rising pH. Therefore, controlling the reaction time and effectively quenching the reaction are crucial for achieving optimal and reproducible results. Quenching terminates the reaction by consuming any unreacted NHS esters, preventing further modification of the target molecules or non-specific binding.

Quenching Strategies

The most common strategy for quenching NHS ester reactions is the addition of a small molecule containing a primary amine. This quenching agent competes with the target molecule for any remaining active NHS esters, effectively stopping the reaction.

Common Quenching Agents:

  • Tris (tris(hydroxymethyl)aminomethane): A widely used and effective quenching agent.

  • Glycine: Another common choice due to its simple structure and primary amine group.

  • Hydroxylamine: Can be used to quench the reaction and has also been shown to reverse O-acylation side reactions that can occur on serine, threonine, or tyrosine residues.

  • Ethanolamine: An alternative primary amine-containing molecule for quenching.

The choice of quenching agent can depend on the specific application and downstream processing steps. For most applications involving Bis-PEG12-NHS esters, Tris or glycine are suitable and readily available choices.

Quantitative Data for Quenching Conditions

The following table summarizes typical quenching conditions for NHS ester reactions. These are general guidelines, and optimal conditions may need to be determined empirically for specific applications.

Quenching AgentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureNotes
Tris20-100 mM15-30 minutesRoom TemperatureA common and effective choice.
Glycine20-100 mM10-15 minutesRoom TemperatureAnother widely used quenching agent.
Hydroxylamine10-50 mM15-30 minutesRoom TemperatureCan also reverse some side reactions.
Ethanolamine20-50 mM15 minutesRoom TemperatureA suitable alternative to Tris and glycine.

Experimental Protocols

Protocol 1: General Quenching of a this compound Crosslinking Reaction

This protocol describes the quenching step following the crosslinking of two proteins using this compound.

Materials:

  • Reaction mixture containing the protein conjugate and unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

Procedure:

  • Following the desired incubation time for the crosslinking reaction (typically 30 minutes to 2 hours at room temperature or 4°C), add the Quenching Buffer to the reaction mixture.

  • The final concentration of the quenching agent should be between 20-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction to achieve a final concentration of 50 mM.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • After quenching, proceed immediately to the purification step (e.g., size-exclusion chromatography, dialysis) to remove the quenched crosslinker, unreacted quenching agent, and other reaction byproducts.

Protocol 2: Quenching and Removal of Excess Crosslinker by Desalting Column

This protocol is suitable for smaller reaction volumes and provides a rapid method for quenching the reaction and purifying the conjugate.

Materials:

  • Reaction mixture.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., spin column) equilibrated with the desired storage buffer (e.g., PBS).

Procedure:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 5-15 minutes at room temperature.

  • Equilibrate the desalting column with the desired storage buffer according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the desalting column.

  • Centrifuge the column (for spin columns) or allow the buffer to flow through by gravity.

  • The larger protein conjugate will elute in the void volume, while the smaller, quenched this compound, and quenching agent will be retained in the column resin.

Visualizations

G Workflow for this compound Conjugation and Quenching cluster_0 Reaction Setup cluster_1 Conjugation cluster_2 Quenching cluster_3 Purification A Prepare Protein 1 in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) D Add this compound to Protein Mixture A->D B Prepare Protein 2 in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) B->D C Dissolve this compound in Anhydrous DMSO or DMF C->D E Incubate (30 min - 2 hr, RT or 4°C) D->E F Add Quenching Agent (e.g., Tris, Glycine) to a Final Concentration of 20-100 mM E->F G Incubate (15-30 min, RT) F->G H Purify Conjugate (e.g., Desalting Column, Dialysis) G->H

Caption: Experimental workflow for a typical this compound crosslinking experiment.

G Competing Reactions in this compound Chemistry cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis cluster_2 Quenching Reaction A This compound (Active) C Stable Amide Bond (Conjugate) A->C Aminolysis E Inactive Carboxylic Acid A->E Hydrolysis G Quenched NHS Ester A->G Quenching B Primary Amine (on target molecule) B->C D Water D->E F Quenching Agent (e.g., Tris, Glycine) F->G

Caption: Logical diagram of the desired and competing reactions involving Bis-PEG12-NHS esters.

References

Application Note: Protocol for the Conjugation of Bis-PEG12-NHS Ester to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies.[1][2][3] Covalently attaching PEG chains can improve bioavailability, extend circulating half-life, reduce immunogenicity, and increase solubility.[1][2] Bis-PEG12-NHS ester is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester reactive groups at each end of a discrete-length PEG spacer. These NHS esters react efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of polypeptide chains) on the antibody surface to form stable, covalent amide bonds. This protocol provides a detailed methodology for conjugating this compound to antibodies, including reaction optimization, purification, and characterization.

Chemical Reaction Principle

The core of the conjugation process is the reaction between the NHS ester and a primary amine on the antibody. This reaction proceeds optimally in a slightly basic environment (pH 7.2-8.5) where the primary amine is deprotonated and thus nucleophilic. The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

G cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-PEG12-... (Stable Amide Bond) Antibody->Conjugate + PEG_NHS This compound PEG_NHS->Conjugate Reaction at pH 7.2-8.5 NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS releases

Diagram 1: NHS Ester Conjugation Chemistry.

Experimental Protocols

Materials and Reagent Preparation

1.1. Antibody Preparation:

  • The antibody solution should be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA), as these will compete with the conjugation reaction.

  • If necessary, perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 or 100 mM sodium bicarbonate buffer, pH 8.3. This can be accomplished using dialysis or desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Adjust the antibody concentration to a recommended range of 2-10 mg/mL. Dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the same level of conjugation.

1.2. This compound Reagent Preparation:

  • This compound is moisture-sensitive. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Prepare the stock solution immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous solutions. Do not prepare stock solutions for long-term storage.

  • Dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of ~10 mM (e.g., ~5 mg in 1 mL).

Antibody Conjugation Procedure

The workflow involves preparing the materials, running the reaction, quenching it, and finally purifying the conjugate.

G Antibody-PEG Conjugation Workflow cluster_reaction Reaction Mix A 1. Antibody Preparation B Buffer Exchange (e.g., into PBS, pH 7.4) A->B C Adjust Concentration (2-10 mg/mL) B->C F 3. Conjugation Reaction D 2. Reagent Preparation E Dissolve Bis-PEG12-NHS in DMSO/DMF (Fresh) D->E G Add PEG-NHS solution to Antibody solution F->G H Incubate (30-60 min at RT or 2h at 4°C) G->H I 4. Quench Reaction H->I J Add Quenching Buffer (e.g., 1M Tris, pH 8.0) I->J K 5. Purification J->K L Remove unreacted PEG & byproducts (SEC, Dialysis, or IEX) K->L M 6. Characterization & Storage L->M

Diagram 2: Experimental Workflow for Antibody PEGylation.
  • Calculate Molar Ratio : Determine the volume of the this compound stock solution needed to achieve the desired molar excess relative to the antibody. A 10- to 50-fold molar excess of the crosslinker is a common starting point for optimization. A 20-fold molar excess is often recommended for labeling IgG at 1-10 mg/mL.

  • Reaction Incubation : Add the calculated volume of the this compound stock solution to the prepared antibody solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) of the total reaction volume.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction (Optional but Recommended) : To stop the conjugation reaction, add a quenching buffer containing primary amines. A common choice is 1 M Tris-HCl or glycine, added to a final concentration of 20-100 mM. Incubate for an additional 15 minutes at room temperature.

Purification of the PEGylated Antibody

Purification is critical to remove unreacted PEG reagent, hydrolyzed NHS ester, and reaction byproducts. Several chromatographic techniques are effective:

  • Size Exclusion Chromatography (SEC) : This is a primary method for separating the larger PEGylated antibody from smaller, unreacted PEG molecules and byproducts.

  • Ion Exchange Chromatography (IEX) : PEGylation shields surface charges on the protein, altering its isoelectric point. This change can be exploited to separate PEGylated species from the unmodified antibody.

  • Dialysis / Desalting : Effective for removing small molecule impurities.

Characterization and Storage

After purification, the conjugate should be characterized to determine the degree of labeling (DOL) and confirm its integrity.

  • SDS-PAGE : To visualize the increase in molecular weight of the antibody after PEGylation.

  • Mass Spectrometry (MS) : Provides an accurate measurement of the average molecular weight and can determine the distribution of PEG chains per antibody.

  • HPLC : Techniques like SEC-HPLC and RP-HPLC can be used to assess purity and quantify the conjugate.

  • Storage : Store the purified PEGylated antibody under conditions optimal for the unmodified antibody, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

Data Presentation: Reaction Parameter Optimization

Optimizing reaction conditions is crucial for achieving the desired degree of labeling while maintaining antibody function. The table below summarizes key parameters that can be varied. Empirical testing is necessary to determine the optimal conditions for each specific antibody and application.

ParameterCondition RangeRecommended Starting PointNotes
Molar Excess of PEG:Ab 10:1 to 50:120:1Higher ratios increase the degree of labeling but may also increase aggregation or reduce antibody activity.
Reaction Buffer pH 7.0 - 9.0pH 7.4 (PBS) or pH 8.3 (Bicarbonate)Reaction rate increases with pH, but so does the rate of NHS-ester hydrolysis.
Reaction Temperature 4°C to Room Temp (~22°C)Room TemperatureLower temperatures can be used for sensitive antibodies and may reduce hydrolysis, but require longer incubation times.
Reaction Time 30 minutes to 4 hours30-60 minutes at RTLonger incubation times may not significantly increase labeling due to hydrolysis of the NHS ester.
Antibody Concentration 1 - 10 mg/mL2 mg/mLDilute protein solutions often require a higher molar excess of the PEG reagent for efficient conjugation.

References

Application Notes: Surface Modification of Biomaterials with Bis-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cell adhesion, and the host's immune response.[1] Unmodified biomaterials often trigger the foreign body response, which begins with the rapid, non-specific adsorption of proteins. This protein layer can lead to inflammation, fibrous capsule formation, and ultimately, device failure.[2] Poly(ethylene glycol) (PEG) has been extensively used to modify biomaterial surfaces to enhance their biocompatibility.[3] The covalent attachment of PEG, or "PEGylation," creates a hydrophilic, flexible, and sterically hindering layer that effectively reduces protein adsorption and cell adhesion.[3][4]

Bis-PEG12-NHS ester is a homobifunctional crosslinker ideal for this purpose. It consists of a 12-unit PEG chain, which provides the desired anti-fouling properties, flanked by two N-hydroxysuccinimide (NHS) ester groups. These NHS esters are highly reactive toward primary amine groups (-NH2) found on proteins or on surfaces that have been functionalized with amines. The reaction, typically conducted at a pH of 7-9, forms a stable, covalent amide bond, ensuring the robust and long-term attachment of the PEG layer to the biomaterial surface.

These application notes provide an overview of the use of this compound for surface modification, including detailed protocols for key experiments and data illustrating the effects of PEGylation.

Mechanism of Action

The core of the modification process is the reaction between the NHS ester groups of the this compound and primary amines on the biomaterial surface. The surface must first possess or be modified to present accessible amine groups. The NHS ester reacts with these deprotonated primary amines via nucleophilic attack, forming a covalent amide bond and releasing NHS as a byproduct. The hydrophilic PEG chain then extends from the surface, creating a hydration layer that sterically hinders the approach and adsorption of proteins.

cluster_0 Surface Modification Reaction Biomaterial Amine-Functionalized Biomaterial Surface (-NH2) Product PEGylated Biomaterial Surface Biomaterial->Product + (pH 7-9) PEG This compound PEG->Product NHS NHS Byproduct Product->NHS Release

Caption: Reaction of this compound with an amine-functionalized surface.

Quantitative Data on PEGylated Surfaces

Surface modification with PEG leads to measurable changes in hydrophilicity, protein adsorption, and cell adhesion. The following tables summarize representative data from studies on PEG-modified surfaces.

Table 1: Effect of PEG Grafting on Surface Hydrophilicity

Surface Water Contact Angle (°) Reference
Polyimide (PI) 78.3 ± 2.1
PEG-coated PI 35.3 ± 3.5
Segmented Poly(Ester-Urethane) (SPEU) ~85
PEG-grafted SPEU ~45

A lower contact angle indicates increased hydrophilicity.

Table 2: Reduction of Protein Adsorption on PEGylated Surfaces

Surface Adsorbed Protein Reduction in Adsorption Quantification Method Reference
Niobium Pentoxide Myoglobin, Albumin, Fibrinogen Lowest adsorption on highest PEG density surfaces XPS
Gold Nanoparticles Various Peptides & Proteins Shorter PEG chains showed more effective passivation NMR
Silicon Albumin, Fibrinogen, IgG Effective depression of plasma protein adsorption Ellipsometry

| PDMS | Albumin | 66% decrease compared to unmodified PDMS | Not specified | |

Table 3: Inhibition of Cell Adhesion on PEGylated Surfaces | Surface | Cell Type | Observation | Reference | | :--- | :--- | :--- | | PEG-coated Polyimide | Activated Myofibroblasts | Significant reduction in cell adhesion vs. unmodified surface | | | PEG-immobilized Silicon | Human Fibroblasts, HeLa Cells | Effective depression of cell attachment | | | PEG-grafted Polyurethane | Staphylococcus epidermidis | Greatly reduced bacterial adhesion and biofilm formation | |

Experimental Protocols

Here we provide detailed protocols for the surface modification of a generic amine-functionalized biomaterial and subsequent characterization.

Protocol 1: Surface PEGylation with this compound

This protocol describes the covalent attachment of this compound to a biomaterial surface presenting primary amine groups.

Materials:

  • Amine-functionalized biomaterial substrate

  • This compound (e.g., BroadPharm BP-27954)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Prepare Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 25 mg/mL. NHS esters are moisture-sensitive.

  • Substrate Preparation: Wash the amine-functionalized biomaterial substrate three times with PBS to remove any contaminants. Dry the substrate under a stream of nitrogen.

  • Reaction Setup: Place the substrate in a clean reaction vessel. Add a sufficient volume of Reaction Buffer (pH 8.5) to fully cover the surface.

  • Initiate PEGylation: Add the this compound stock solution to the reaction buffer to achieve a final concentration of 1-5 mM. A 10-fold molar excess over the estimated surface amine density is a good starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Washing: Remove the substrate from the reaction solution. Wash thoroughly three times with PBS, followed by three washes with DI water to remove unreacted PEG and byproducts.

  • Drying and Storage: Dry the PEGylated substrate under a stream of nitrogen. Store in a clean, dry environment until further use.

Protocol 2: Protein Adsorption Assay

This protocol quantifies the reduction in protein adsorption on the PEGylated surface compared to an unmodified control.

Materials:

  • PEGylated and control (unmodified) biomaterial substrates

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in PBS)

  • PBS, pH 7.4

  • SDS solution (1% w/v)

  • Micro-BCA Protein Assay Kit

Procedure:

  • Incubation: Place the PEGylated and control substrates in separate wells of a multi-well plate. Add 1 mL of the protein solution to each well, ensuring the surfaces are fully submerged.

  • Adsorption: Incubate for 1 hour at 37°C to allow for protein adsorption.

  • Washing: Gently remove the protein solution. Wash each substrate three times with PBS to remove non-adsorbed protein.

  • Elution: Add 500 µL of 1% SDS solution to each well. Incubate for 30 minutes at room temperature with agitation to elute the adsorbed protein from the surface.

  • Quantification: Collect the SDS eluate from each well. Quantify the protein concentration using a Micro-BCA Protein Assay Kit according to the manufacturer's instructions.

  • Analysis: Compare the amount of protein eluted from the PEGylated surface to that from the control surface to determine the percentage reduction in protein adsorption.

Protocol 3: Cell Adhesion Assay

This protocol assesses the ability of the PEGylated surface to resist cell attachment.

Materials:

  • Sterile PEGylated and control biomaterial substrates

  • Cell culture medium (appropriate for the cell line)

  • Cell line (e.g., Human Fibroblasts, HeLa cells)

  • Trypsin-EDTA

  • Calcein-AM or similar viability stain

  • Fluorescence microscope

Procedure:

  • Sterilization: Sterilize the PEGylated and control substrates using an appropriate method (e.g., 70% ethanol wash, UV irradiation). Place them in separate wells of a sterile multi-well cell culture plate.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and resuspend in cell culture medium. Seed the cells onto the substrates at a density of 1 x 10^4 cells/cm².

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Washing: Gently wash the substrates twice with sterile PBS to remove non-adherent cells.

  • Staining: Add culture medium containing Calcein-AM to each well and incubate for 30 minutes to stain live, adherent cells.

  • Imaging: Visualize the adherent cells using a fluorescence microscope. Capture images from at least five random fields of view for each substrate.

  • Quantification: Count the number of adherent cells per unit area using image analysis software. Compare the cell density on the PEGylated surface to the control surface.

Visualized Workflows and Concepts

cluster_workflow General Experimental Workflow A 1. Prepare Amine- Functionalized Biomaterial B 2. PEGylate Surface (Protocol 1) A->B C 3. Characterize Surface (e.g., Contact Angle) B->C D 4. Perform Protein Adsorption Assay (Protocol 2) B->D E 5. Perform Cell Adhesion Assay (Protocol 3) B->E F 6. Analyze and Compare Data C->F D->F E->F

Caption: Workflow for surface modification and subsequent characterization.

Inhibition of Bio-Interaction by PEG Layer cluster_unmodified Unmodified Surface cluster_modified PEGylated Surface U_Surface Biomaterial Surface U_Protein Protein Adsorption U_Surface->U_Protein U_Cell Cell Adhesion U_Protein->U_Cell U_Response Foreign Body Response U_Cell->U_Response M_Surface Biomaterial Surface M_PEG Covalent PEG Layer M_Surface->M_PEG M_Protein Protein Adsorption M_PEG->M_Protein INHIBITS M_Cell Cell Adhesion M_Protein->M_Cell INHIBITS M_Response Biocompatibility (Inert Response) M_Cell->M_Response

Caption: PEGylation prevents protein adsorption, inhibiting downstream cell adhesion.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates Using Bis-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Bis-PEG12-NHS ester is a homobifunctional crosslinker that has gained prominence in ADC development. It features two N-hydroxysuccinimide (NHS) ester groups reactive towards primary amines on the antibody and a 12-unit polyethylene glycol (PEG) spacer.

The PEG spacer is a key feature, imparting favorable physicochemical properties to the resulting ADC. The hydrophilicity of the PEG chain can help to mitigate the aggregation often associated with hydrophobic payloads, particularly at higher drug-to-antibody ratios (DARs).[1] Furthermore, PEGylation can improve the pharmacokinetic profile of the ADC, leading to a longer plasma half-life and increased tumor accumulation.[1][2] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of ADCs using this compound, along with methods for evaluating their in vitro efficacy.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C36H60N2O20[3][4]
Molecular Weight 840.9 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Reactive Groups Two N-hydroxysuccinimide (NHS) esters
Spacer Arm 12-unit polyethylene glycol (PEG)
Reactivity Reacts with primary amines (-NH2) at pH 7-9 to form stable amide bonds.

Experimental Protocols

Protocol 1: ADC Synthesis via Lysine Conjugation

This protocol describes the conjugation of a drug-linker containing a payload to the lysine residues of a monoclonal antibody using this compound.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Drug-payload with a primary amine reactive group

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into the conjugation buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the this compound and the amine-reactive drug-payload in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the prepared drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-to-antibody). The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Proceed immediately to Protocol 2 for purification of the ADC from unconjugated drug-linker and other reaction components.

Protocol 2: ADC Purification using Size-Exclusion Chromatography (SEC)

This protocol describes the purification of the synthesized ADC to remove unconjugated drug-linker, excess reagents, and to isolate the monomeric ADC.

Materials:

  • Crude ADC reaction mixture from Protocol 1

  • Size-Exclusion Chromatography (SEC) system

  • SEC column (e.g., Superdex 200 or equivalent)

  • Purification buffer: PBS, pH 7.4

  • Fraction collector

  • UV spectrophotometer

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Sample Loading:

    • Load the quenched ADC reaction mixture onto the equilibrated SEC column.

  • Chromatography:

    • Run the chromatography with the purification buffer at a flow rate recommended for the column.

    • Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak, followed by smaller molecules like the unconjugated drug-linker.

  • Fraction Collection:

    • Collect fractions corresponding to the monomeric ADC peak.

  • Pooling and Concentration:

    • Pool the fractions containing the purified ADC.

    • If necessary, concentrate the purified ADC using an appropriate method (e.g., centrifugal filtration).

  • Analysis:

    • Analyze the purified ADC for purity, aggregation, and DAR as described in Protocol 3.

Protocol 3: ADC Characterization

This protocol outlines the key analytical methods to characterize the purified ADC.

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR for the ADC population.

Materials:

  • Purified ADC solution

  • Unconjugated antibody solution (for reference)

  • Free drug-linker solution (for reference)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., λmax).

    • Measure the absorbance of the unconjugated antibody at 280 nm and λmax.

    • Measure the absorbance of the free drug-linker at 280 nm and λmax.

  • Calculate Molar Extinction Coefficients:

    • Determine the molar extinction coefficients (ε) for the antibody and the drug-linker at both wavelengths.

  • Calculate DAR:

    • The average DAR can be calculated using the following formula, which corrects for the absorbance of the drug at 280 nm:

      • Corrected A280 = A280_ADC - (Aλmax_ADC * (ε_drug_280 / ε_drug_λmax))

      • [Antibody] = Corrected A280 / ε_antibody_280

      • [Drug] = Aλmax_ADC / ε_drug_λmax

      • DAR = [Drug] / [Antibody]

B. Analysis of DAR Distribution and Aggregation by Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC)

HIC separates ADC species based on the number of conjugated drugs, providing information on the DAR distribution. SEC is used to assess the level of aggregation.

Materials:

  • Purified ADC solution

  • HIC and SEC columns

  • HPLC system with a UV detector

Procedure for HIC:

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient:

    • Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. More hydrophobic species (higher DAR) will have longer retention times.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) to determine the percentage of each species and calculate the average DAR.

Procedure for SEC:

  • Mobile Phase:

    • Use an appropriate buffer, such as PBS, pH 7.4.

  • Analysis:

    • Inject the ADC sample and monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while any earlier eluting peaks represent aggregates.

    • Calculate the percentage of monomer and aggregates.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic potential of the ADC on cancer cell lines.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC

  • Unconjugated antibody (as a control)

  • Free drug (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While not exclusively for this compound in all cases, this data provides valuable insights into the expected performance of ADCs utilizing a PEG12 spacer.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
PEG4High
PEG8~5
PEG12 ~5
PEG24~5

Data adapted from comparative studies on PEGylated ADCs. Longer PEG chains (≥PEG8) demonstrate reduced clearance rates, leading to improved plasma exposure.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC ConfigurationCell LineIC50 (ng/mL)
ADC with non-PEG linkerAntigen-Positive10-50
ADC with PEG12 linker Antigen-Positive 15-60
ADC with non-PEG linkerAntigen-Negative>1000
ADC with PEG12 linker Antigen-Negative >1000

This table presents hypothetical yet representative data showing that the inclusion of a PEG12 linker generally maintains potent and specific cytotoxicity against antigen-positive cells.

Table 3: Characterization of a Representative ADC with a PEG12 Linker

ParameterValue
Average DAR (UV-Vis) 3.8
Average DAR (HIC) 3.7
Monomer Purity (SEC) >98%
Aggregation (SEC) <2%

This table illustrates typical characterization data for a purified ADC, demonstrating a controlled DAR and low level of aggregation.

Visualizations

Experimental Workflow and Signaling Pathways

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation mAb Monoclonal Antibody conjugation Lysine Conjugation mAb->conjugation linker This compound + Payload linker->conjugation crude_adc Crude ADC conjugation->crude_adc sec Size-Exclusion Chromatography (SEC) crude_adc->sec purified_adc Purified ADC sec->purified_adc uv_vis UV-Vis (Avg. DAR) purified_adc->uv_vis hic HIC (DAR Distribution) purified_adc->hic sec_agg SEC (Aggregation) purified_adc->sec_agg cytotoxicity Cytotoxicity Assay (IC50) purified_adc->cytotoxicity

Caption: Experimental workflow for ADC creation and evaluation.

ADC_MoA cluster_binding 1. Binding & Internalization cluster_release 2. Payload Release cluster_action 3. Mechanism of Action adc ADC receptor Tumor Cell Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome payload Cytotoxic Payload (e.g., MMAE/DM1) lysosome->payload Linker Cleavage & Release tubulin Tubulin payload->tubulin microtubules Microtubule Disruption tubulin->microtubules g2m_arrest G2/M Cell Cycle Arrest microtubules->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: General mechanism of action for an ADC with a tubulin inhibitor payload.

HER2_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes her2 HER2 Receptor pi3k PI3K her2->pi3k ras RAS her2->ras block Inhibition of Dimerization & Signaling her2->block her3 HER3 Receptor her3->pi3k her3->block akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation adc Anti-HER2 ADC adc->her2 Binding

Caption: Anti-HER2 ADC intervention in the HER2 signaling pathway.

References

Troubleshooting & Optimization

How to avoid hydrolysis of Bis-PEG12-NHS ester in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG12-NHS ester. This guide is designed to help researchers, scientists, and drug development professionals successfully utilize this reagent in their experiments by providing practical advice on how to minimize hydrolysis in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups at the ends of a 12-unit polyethylene glycol (PEG) spacer.[1][2] It is commonly used for bioconjugation, specifically for covalently linking molecules that contain primary amine groups (-NH2), such as proteins, peptides, and amine-modified oligonucleotides.[3][4] The PEG spacer enhances the water solubility of the resulting conjugate.[5]

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This results in an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired conjugation reaction with primary amines. Once hydrolyzed, the reagent can no longer react with the target molecule, which significantly reduces the yield of the final conjugate.

Q3: What are the main factors that influence the rate of this compound hydrolysis?

The stability and rate of hydrolysis of an NHS ester are primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of primary amines in the buffer, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.

Q4: What is the optimal pH for performing a conjugation reaction with this compound?

The optimal pH for NHS ester conjugation is a compromise between maximizing the reactivity of the target amine and minimizing the hydrolysis of the ester. The generally recommended pH range is 7.2 to 8.5. A pH of 8.3-8.5 is often cited as ideal for balancing these two competing reactions.

  • Below pH 7.2: The target primary amines are mostly protonated (-NH₃⁺), making them poor nucleophiles and slowing down the reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, leading to a significant loss of the reagent and a lower conjugation yield.

Q5: How should I prepare and store this compound to maintain its reactivity?

Proper handling and storage are crucial for preventing premature hydrolysis and maintaining the reactivity of your this compound.

  • Storage of Solid Reagent: Store the solid this compound in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. For long-term storage, -20°C is advisable.

  • Preparing Stock Solutions: If the NHS ester is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is of high quality and anhydrous.

  • Using Stock Solutions: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C. Before opening a vial of the reagent, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.

Troubleshooting Guide

Issue: Low or No Conjugation Yield

This is the most common problem encountered with NHS ester chemistry. The following are potential causes and recommended actions to take.

Q1: My labeling efficiency is very low. What could be the cause?

Low labeling efficiency can stem from several factors related to your reaction conditions, reagents, or the target molecule itself.

  • Potential Cause 1: Suboptimal pH.

    • Recommended Action: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5. For many applications, a pH of 8.3 is a good starting point.

  • Potential Cause 2: Hydrolysis of the NHS ester.

    • Recommended Action: Prepare the NHS ester solution immediately before use. If you suspect hydrolysis is an issue due to a longer reaction time, consider performing the reaction at 4°C overnight to slow down the hydrolysis rate.

  • Potential Cause 3: Presence of competing primary amines in the buffer.

    • Recommended Action: Ensure your buffer is free of primary amines. Avoid buffers like Tris or glycine. Phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers are suitable choices. If your protein solution contains primary amine contaminants (e.g., Tris from a previous step), perform a buffer exchange using dialysis or a desalting column before starting the conjugation.

  • Potential Cause 4: Inactive NHS ester reagent.

    • Recommended Action: The solid NHS ester may have hydrolyzed due to improper storage. You can perform a qualitative test to check the reactivity of the NHS ester (see Experimental Protocols section). If the reagent is old or has been stored improperly, it is best to use a fresh vial.

  • Potential Cause 5: Low concentration of reactants.

    • Recommended Action: Low concentrations of the target molecule can make the competing hydrolysis reaction more pronounced. If possible, increase the concentration of your target molecule. A concentration of 1-10 mg/mL is often recommended for proteins. You can also try increasing the molar excess of the this compound.

Issue: Unexpected Side Reactions or Product Instability

Q2: I am observing aggregation of my protein after the conjugation reaction. What can I do?

  • Potential Cause: Change in protein properties after conjugation.

    • Recommended Action: The addition of the PEG linker can sometimes alter the solubility or folding of the protein. Try optimizing the degree of labeling by varying the molar ratio of the NHS ester to the protein. Also, ensure that the final storage buffer is optimal for the conjugated protein.

Data Presentation

NHS Ester Stability in Aqueous Solution

The stability of an NHS ester is highly dependent on the pH and temperature of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to hydrolyze. The data below is for general NHS esters and should be used as a guideline for this compound.

pHTemperature (°C)Half-life
7.004-5 hours
7.025 (Room Temp)~1 hour
8.04~1 hour
8.525 (Room Temp)~30 minutes
8.6410 minutes

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Methodology:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Calculate Reagent Amounts: Determine the amount of this compound needed. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF.

  • Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (e.g., overnight at 4°C) can be used, especially if a lower pH is employed.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.

Protocol 2: Qualitative Assessment of NHS Ester Reactivity

This protocol helps determine if your this compound is still active. It is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm upon hydrolysis.

Materials:

  • This compound

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare a Solution of the NHS Ester: Dissolve 1-2 mg of the this compound in 2 mL of the reaction buffer.

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the solution at 260 nm. This reading accounts for any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the solution to rapidly and completely hydrolyze any remaining active NHS ester.

  • Measure Final Absorbance (A_final): Immediately remeasure the absorbance at 260 nm.

  • Assess Reactivity: If A_final is significantly greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

Visualizations

cluster_0 Reaction Pathways BisPEG_NHS This compound Conjugate Stable Amide Bond (Desired Product) BisPEG_NHS->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Byproduct) BisPEG_NHS->Hydrolyzed Hydrolysis (competing reaction, increases with pH) Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Conjugate H2O H2O (Water) H2O->Hydrolyzed

Caption: Competing reaction pathways for this compound in aqueous solution.

cluster_1 Experimental Workflow A 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) C 3. Mix & Incubate (RT for 30-60 min or 4°C for 2h-overnight) A->C B 2. Prepare NHS Ester (Dissolve in anhydrous DMSO/DMF immediately before use) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (Desalting column or Dialysis) D->E

Caption: Recommended experimental workflow for bioconjugation with this compound.

cluster_2 Troubleshooting Decision Tree start Low Conjugation Yield? ph_check Is buffer pH 7.2-8.5? start->ph_check amine_check Is buffer amine-free? ph_check->amine_check Yes adjust_ph Adjust pH ph_check->adjust_ph No reagent_check Is NHS ester fresh/active? amine_check->reagent_check Yes buffer_exchange Perform buffer exchange amine_check->buffer_exchange No concentration_check Are reactant concentrations optimal? reagent_check->concentration_check Yes new_reagent Use fresh reagent reagent_check->new_reagent No increase_conc Increase concentrations concentration_check->increase_conc No success Problem Solved concentration_check->success Yes adjust_ph->success buffer_exchange->success new_reagent->success increase_conc->success

References

Troubleshooting low crosslinking efficiency with Bis-PEG12-NHS ester.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low crosslinking efficiency with Bis-PEG12-NHS ester.

Troubleshooting Guide & FAQs

Q1: My crosslinking efficiency with this compound is low. What are the common causes?

Low crosslinking efficiency is a frequent issue that can often be resolved by optimizing reaction conditions. The most common culprits include suboptimal pH, the presence of competing primary amines in the buffer, hydrolysis of the NHS ester, and issues with reagent concentrations.

Q2: How does pH affect the crosslinking reaction, and what is the optimal range?

The pH of the reaction is critical. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][2][3][4][5]

  • Below pH 7.2: The primary amines on your target molecule are likely protonated (-NH3+), making them poor nucleophiles and thus unreactive with the NHS ester.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. This competing reaction with water inactivates the crosslinker before it can react with your target molecule, leading to lower yields.

For many applications, a starting pH of 8.0 to 8.5 is recommended.

Q3: Which buffers are compatible with this compound crosslinking?

It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the NHS ester, drastically reducing crosslinking efficiency.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate

  • Carbonate/Bicarbonate

If your protein is in an incompatible buffer, a buffer exchange step via dialysis or desalting column is necessary before starting the crosslinking reaction.

Q4: My this compound may have hydrolyzed. How can I prevent this?

NHS esters are moisture-sensitive, and hydrolysis is a primary cause of inactivation.

Prevention Strategies:

  • Storage: Store the this compound at -20°C in a desiccated environment.

  • Handling: Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.

  • Stock Solutions: Prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF. Do not store aqueous solutions of the crosslinker. Repeated freeze-thaw cycles of stock solutions should also be avoided.

The rate of hydrolysis is highly dependent on pH. The table below illustrates the half-life of an NHS ester at different pH values and temperatures.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes
7.0Room Temp.~7 hours
>8.5Room Temp.Minutes

Data compiled from multiple sources.

Q5: What are the recommended concentrations for my target molecule and the this compound?

The concentration of both your target molecule and the crosslinker can impact efficiency.

  • Protein Concentration: Low protein concentrations can lead to reduced crosslinking efficiency as the competing hydrolysis reaction becomes more dominant. A protein concentration of 1-10 mg/mL is a good starting point.

  • Molar Excess of Crosslinker: A 10- to 50-fold molar excess of the this compound over the protein is generally recommended. For more dilute protein solutions (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be necessary. It is advisable to perform small-scale pilot reactions to determine the optimal molar ratio for your specific application.

Q6: I am observing protein aggregation after the crosslinking reaction. What can I do?

Protein aggregation can occur due to a high degree of labeling or over-crosslinking.

Solutions:

  • Reduce Molar Excess: Lower the molar ratio of the this compound to your protein.

  • Shorten Reaction Time: Decrease the incubation time to limit the extent of the reaction.

  • Optimize Protein Concentration: Adjusting the protein concentration can influence whether intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinking is favored.

Experimental Protocols

Protocol 1: General Protein Crosslinking with this compound

This protocol provides a general procedure for crosslinking a protein. Optimization may be required for your specific system.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in a compatible amine-free buffer at a concentration of 2-10 mg/mL. If needed, perform a buffer exchange.

  • Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis.

Visualizations

Chemical Reaction Pathway

G This compound Reaction with Primary Amine Bis-PEG12-NHS_Ester This compound (R-O-C(=O)-NHS) Amide_Bond Stable Amide Bond (R-O-C(=O)-NH-Protein) Bis-PEG12-NHS_Ester->Amide_Bond Reaction at pH 7.2-8.5 Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Amide_Bond NHS_Byproduct N-Hydroxysuccinimide (NHS)

Caption: Reaction of this compound with a primary amine to form a stable amide bond.

Experimental Workflow

G General Crosslinking Workflow A Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL) C Initiate Reaction (Add crosslinker to protein) A->C B Prepare Crosslinker Stock (Fresh, in anhydrous DMSO/DMF) B->C D Incubate (RT for 30-60 min or 4°C for 2h) C->D E Quench Reaction (Add Tris or Glycine buffer) D->E F Purify Conjugate (Desalting or Dialysis) E->F G Analyze Results F->G

Caption: A typical experimental workflow for protein crosslinking with this compound.

Troubleshooting Decision Tree

G Troubleshooting Low Crosslinking Efficiency Start Low Crosslinking Efficiency Q1 Is buffer amine-free (e.g., PBS, HEPES)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is pH between 7.2 and 8.5? A1_Yes->Q2 Sol1 Perform buffer exchange to remove primary amines (e.g., Tris, Glycine). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the NHS ester stock solution prepared fresh in anhydrous solvent? A2_Yes->Q3 Sol2 Adjust pH to the optimal range. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are reactant concentrations adequate? A3_Yes->Q4 Sol3 Prepare fresh crosslinker solution and handle to minimize moisture. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider steric hindrance or inaccessible amines. Try a longer spacer arm crosslinker. A4_Yes->End Sol4 Increase protein concentration and/or molar excess of crosslinker. A4_No->Sol4

Caption: A decision tree to troubleshoot common issues leading to low crosslinking efficiency.

References

Preventing protein aggregation during Bis-PEG12-NHS ester conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during Bis-PEG12-NHS ester conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Protein aggregation during conjugation can be triggered by several factors that disrupt protein stability:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical. Proteins are least soluble at their isoelectric point (pI), and deviations from optimal pH can lead to aggregation.[1][2][3] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target protein for reaction with the NHS ester.[4]

  • Over-labeling: Introducing an excessive number of PEG molecules can alter the protein's surface charge and isoelectric point, potentially reducing its solubility and leading to aggregation. A high molar excess of the this compound can also lead to the precipitation of the reagent itself.

  • Hydrophobicity of the Crosslinker: While PEG is hydrophilic, the overall hydrophobicity of the protein can increase depending on the nature of the crosslinker and the extent of modification, promoting self-association.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions and aggregation.

  • Temperature: Elevated temperatures can increase reaction rates but may also compromise the thermal stability of the protein, leading to unfolding and aggregation.

Q2: What is the optimal pH for this compound conjugation, and why is it so important?

The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the primary amines on the protein and minimizing the hydrolysis of the NHS ester. The generally recommended pH range is 7.2 to 8.5.

  • Amine Reactivity: The primary amines on lysine residues and the N-terminus are reactive only in their deprotonated state (-NH2). As the pH increases above the pKa of the amine, more of it becomes deprotonated and available for reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction with water that inactivates the reagent. The rate of hydrolysis increases significantly at higher pH.

Therefore, a pH range of 8.3-8.5 is often considered optimal to balance these two competing reactions. For proteins that are sensitive to higher pH, a lower pH (e.g., 7.4) can be used, but this will require a longer reaction time.

Q3: Which buffers should I use for the conjugation reaction?

Amine-free buffers are essential to prevent competition with the protein for the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES buffer

  • Bicarbonate/Carbonate buffer

  • Borate buffer

Buffers to Avoid:

  • Tris-based buffers (e.g., TBS)

  • Glycine-containing buffers

Q4: How can I remove aggregates after the conjugation reaction?

If aggregation occurs, several chromatography techniques can be employed to separate the aggregates from the desired monomeric conjugate:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. It can effectively resolve monomers, dimers, and higher-order aggregates.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Aggregates may have a different surface charge compared to the monomer and can be separated.

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. Aggregates often expose more hydrophobic regions and can be separated from the monomeric form.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation.

Problem Potential Cause Recommended Solution
Visible precipitation or turbidity during the reaction. High molar excess of the PEG reagent.Start with a lower molar excess (e.g., 5-10 fold) and optimize.
High protein concentration.Reduce the protein concentration to 1-5 mg/mL.
Suboptimal buffer pH.Ensure the pH is within the optimal range (7.2-8.5) and that the protein is not at its isoelectric point.
Reagent insolubility.Dissolve the this compound in a small amount of a dry organic solvent like DMSO or DMF before adding it to the protein solution.
Low conjugation efficiency. Incorrect buffer pH.Optimize the pH to be between 8.3 and 8.5 for efficient reaction.
Hydrolysis of the NHS ester.Prepare the NHS ester solution immediately before use and avoid moisture.
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS or HEPES.
Low reaction temperature.If reacting at 4°C, increase the incubation time.
Protein aggregation detected after purification. Over-labeling of the protein.Reduce the molar excess of the PEG reagent in the reaction.
Protein instability in the storage buffer.Screen different buffer conditions (pH, ionic strength) for long-term stability. Consider adding stabilizing excipients like glycerol (5-10%).
Freeze-thaw cycles.Aliquot the final conjugate into single-use volumes to avoid repeated freezing and thawing.

Quantitative Data Summary

Table 1: Effect of pH on NHS-Ester Half-Life

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours
8.04~60 minutes
8.6410 minutes

Table 2: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended RangeNotes
Molar Excess of this compound5-20 foldStart with a lower ratio and optimize based on the desired degree of labeling and protein sensitivity.
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk.
Reaction pH7.2-8.5Optimal pH is often between 8.3-8.5.
Reaction Temperature4°C to Room Temperature (20-25°C)Lower temperatures require longer incubation times but can help maintain protein stability.
Reaction Time1-4 hours at RT, or overnight at 4°C
Buffer SystemPBS, HEPES, Bicarbonate, BorateMust be free of primary amines.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0) at a concentration of 1-10 mg/mL.

  • This compound Preparation:

    • Allow the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the reagent in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the calculated volume of the dissolved this compound to the protein solution to achieve the desired molar excess.

    • Mix gently and thoroughly by pipetting or slow vortexing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Detection and Quantification of Aggregates using Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Equilibrate a suitable SEC column with a filtered and degassed mobile phase (e.g., PBS).

  • Sample Preparation:

    • Filter the protein conjugate sample through a low-protein-binding 0.22 µm filter.

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Mix & Incubate (RT or 4°C) protein_prep->conjugation peg_prep Dissolve Bis-PEG12-NHS in DMSO/DMF peg_prep->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze for Aggregation (SEC, DLS) purify->analyze

Caption: Workflow for this compound protein conjugation.

troubleshooting_logic rect_node rect_node start Aggregation Observed? check_conc High Protein Concentration? start->check_conc check_molar High Molar Excess of PEG? check_conc->check_molar No reduce_conc Decrease Protein Concentration check_conc->reduce_conc Yes check_ph Suboptimal pH? check_molar->check_ph No reduce_molar Decrease Molar Excess check_molar->reduce_molar Yes check_buffer Amine Buffer Used? check_ph->check_buffer No optimize_ph Adjust pH to 7.2-8.5 check_ph->optimize_ph Yes change_buffer Switch to Amine-Free Buffer check_buffer->change_buffer Yes end_node Re-run Experiment check_buffer->end_node No, consult advanced guide reduce_conc->end_node reduce_molar->end_node optimize_ph->end_node change_buffer->end_node

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Optimizing Crosslinker-to-Protein Ratios for Efficient Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the ratio of crosslinker to protein for efficient labeling. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during protein labeling experiments.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Inactive Crosslinker: Many crosslinkers are moisture-sensitive and have a limited shelf life once reconstituted.[1]Prepare fresh crosslinker solutions immediately before use. Do not use previously prepared stock solutions.[1]
Incompatible Buffer: Buffer components may contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target protein for reaction with the crosslinker.[1][2][3]Use a non-reactive buffer such as phosphate-buffered saline (PBS) at the optimal pH for your specific crosslinker. For amine-reactive crosslinkers, a pH of 7.2-8.5 is generally recommended.
Insufficient Molar Excess of Crosslinker: The amount of crosslinker may be too low to achieve the desired degree of labeling.Empirically determine the optimal molar excess of crosslinker to protein by performing a titration experiment. Start with a range of molar ratios, for example, from 10:1 to 40:1 (crosslinker:protein).
Inaccessible Target Functional Groups: The target amino acid residues (e.g., lysines for NHS esters) may be buried within the protein structure and inaccessible to the crosslinker.Consider using a crosslinker with a longer spacer arm to reach less accessible sites. Alternatively, a different crosslinker chemistry targeting a more accessible functional group could be employed.
Protein Precipitation or Aggregation Over-labeling: The addition of too many crosslinker molecules can alter the protein's net charge, isoelectric point (pI), and hydrophobicity, leading to reduced solubility and aggregation.Reduce the molar ratio of crosslinker to protein. Perform a titration to find a ratio that provides sufficient labeling without causing precipitation.
High Local Concentration of Crosslinker: Adding the crosslinker solution too quickly can create localized high concentrations, leading to uncontrolled reactions and precipitation.Add the dissolved crosslinker to the protein solution slowly and with gentle mixing.
Sub-optimal Reaction Temperature: Higher temperatures can sometimes increase the rate of protein unfolding and aggregation.Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Protein Instability: The protein itself may be inherently unstable under the reaction conditions (e.g., pH, buffer composition).Optimize buffer conditions, such as pH and ionic strength, to enhance protein stability. Consider adding stabilizing excipients if compatible with the crosslinking chemistry.
Loss of Protein Activity Modification of Critical Residues: The crosslinker may react with amino acids in the active site or binding interface of the protein, leading to a loss of function.Decrease the molar excess of the crosslinker to reduce the overall degree of labeling. If the location of critical residues is known, consider using a site-specific labeling strategy.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal molar ratio of crosslinker to protein?

A1: The optimal molar ratio must be determined empirically for each specific protein and crosslinker combination. A common approach is to perform a titration experiment where you test a range of molar ratios (e.g., 10:1, 20:1, 40:1 of crosslinker to protein) and analyze the results. The goal is to find the ratio that maximizes labeling efficiency while minimizing negative effects such as protein aggregation or loss of function.

Q2: What buffer should I use for my crosslinking reaction?

A2: The choice of buffer is critical for a successful labeling reaction. It is important to use a buffer that does not contain any components that can react with your crosslinker. For amine-reactive crosslinkers (e.g., NHS esters), avoid buffers containing primary amines like Tris or glycine. Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is a common choice for many crosslinking reactions.

Q3: My protein precipitates after adding the crosslinker. What can I do?

A3: Protein precipitation is often a sign of over-labeling or suboptimal reaction conditions. To address this, you can try the following:

  • Reduce the crosslinker-to-protein molar ratio.

  • Add the crosslinker solution to the protein solution more slowly while gently mixing.

  • Conduct the reaction at a lower temperature (e.g., 4°C) for a longer period.

  • Ensure your protein is at a suitable concentration and in a buffer that promotes its stability.

Q4: How can I remove excess, unreacted crosslinker after the labeling reaction?

A4: Excess crosslinker can be removed using several methods, including:

  • Desalting columns (e.g., Sephadex G-25): This is a quick and efficient method for separating the labeled protein from smaller, unreacted crosslinker molecules.

  • Dialysis: This method is also effective but generally takes longer than size exclusion chromatography.

  • Spin columns: Filter-based spin columns can also be used for rapid buffer exchange and removal of small molecules.

Q5: Should I be concerned about the number of target functional groups on my protein?

A5: Yes, the number of available functional groups on the protein surface is an important consideration. If your protein has numerous target sites (e.g., many surface-exposed lysines), you may be able to use a lower crosslinker-to-protein ratio. Conversely, if there are only a limited number of target sites, a higher molar ratio may be necessary to achieve the desired labeling efficiency.

Experimental Protocol: Crosslinker Titration for Optimal Labeling

This protocol outlines a general procedure for determining the optimal molar ratio of an amine-reactive crosslinker (e.g., an NHS ester) to a target protein.

1. Materials:

  • Purified protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive crosslinker (e.g., BS3 or DSS)

  • Anhydrous DMSO or DMF to dissolve the crosslinker (if not water-soluble)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE materials (gels, running buffer, loading buffer, protein standards)

  • Gel imaging system

2. Procedure:

  • Protein Preparation: Prepare a stock solution of your protein at a known concentration (e.g., 1 mg/mL) in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the crosslinker in the appropriate solvent (e.g., DMSO for water-insoluble crosslinkers or the reaction buffer for water-soluble ones) to create a concentrated stock solution.

  • Titration Setup: Set up a series of reactions in microcentrifuge tubes. In each tube, add a constant amount of the protein solution.

  • Crosslinker Addition: Add varying amounts of the crosslinker stock solution to each tube to achieve a range of molar excess ratios (e.g., 0:1, 5:1, 10:1, 20:1, 40:1, 80:1 of crosslinker to protein). Gently mix the solutions immediately after adding the crosslinker.

  • Incubation: Incubate the reactions at a consistent temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of approximately 20-50 mM. Incubate for an additional 15 minutes.

  • SDS-PAGE Analysis: Prepare the samples for SDS-PAGE by adding loading buffer. Analyze the reaction products by running the samples on a polyacrylamide gel.

  • Analysis: Visualize the protein bands on the gel. Look for the appearance of higher molecular weight bands, indicating successful crosslinking. The optimal crosslinker concentration should produce a good yield of the desired crosslinked product without causing significant protein aggregation (which may appear as high molecular weight smears or material stuck in the wells).

Quantitative Data Summary

The following table provides a representative example of expected results from a crosslinker titration experiment analyzed by SDS-PAGE.

Molar Ratio (Crosslinker:Protein)Observation on SDS-PAGEInterpretation
0:1 (Control)Single band at the expected molecular weight of the protein monomer.No crosslinking has occurred.
10:1Predominantly monomer band with a faint higher molecular weight band.Low level of crosslinking.
20:1Decreased intensity of the monomer band with a clear, more intense higher molecular weight band.Moderate and potentially optimal crosslinking.
40:1Further decrease in the monomer band and a strong higher molecular weight band.High level of crosslinking.
80:1Very faint or no monomer band, a strong higher molecular weight band, and potential for smearing or protein in the well.Excessive crosslinking, risk of aggregation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein Solution (Amine-free buffer) titration Set up Titration Series (Varying Molar Ratios) protein_prep->titration crosslinker_prep Prepare Fresh Crosslinker Stock crosslinker_prep->titration incubation Incubate (Controlled Temp & Time) titration->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching sds_page SDS-PAGE Analysis quenching->sds_page analyze_gel Analyze Gel for Crosslinked Products sds_page->analyze_gel determine_optimal Determine Optimal Ratio analyze_gel->determine_optimal

Caption: Workflow for optimizing crosslinker-to-protein ratio.

References

Identifying and minimizing side reactions of NHS esters.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) ester crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester crosslinker?

A1: NHS esters are designed to react with primary amines (-NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues in proteins.[1][2][3] This reaction, known as acylation, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[4][5] The optimal pH range for this reaction is typically between 7.2 and 8.5.

Q2: What is the most significant side reaction associated with NHS esters?

A2: The most common and significant side reaction is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, which leads to the formation of an inactive carboxylic acid and the release of NHS. This hydrolysis reaction directly competes with the desired amine conjugation, and once hydrolyzed, the reagent can no longer react with the target primary amine, thus reducing the overall efficiency of the conjugation.

Q3: Can NHS esters react with other functional groups on a protein besides primary amines?

A3: Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups, although generally to a lesser extent. These side reactions can occur with:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can be acylated to form unstable ester linkages. These esters are susceptible to hydrolysis and can be displaced by amines.

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are less stable than the amide bonds formed with primary amines.

  • Imidazole groups: The imidazole ring of histidine has also been reported to show some reactivity.

Q4: Which buffers should be avoided when working with NHS esters?

A4: It is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS ester. Commonly used buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. Instead, use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.

Q5: How should I properly store and handle NHS ester reagents?

A5: NHS esters are sensitive to moisture and should be stored in a cool, dry place, typically at -20°C in a desiccated environment. To prevent condensation of moisture onto the reagent, it is essential to allow the vial to equilibrate to room temperature before opening. For NHS esters that are not water-soluble, they should be dissolved in an anhydrous (dry) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible CauseRecommended Solution
Hydrolysis of NHS ester Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. Consider performing the reaction at a lower temperature (4°C) to minimize hydrolysis, though this may require a longer incubation time.
Presence of competing primary amines in the buffer Use amine-free buffers such as PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to the conjugation reaction.
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered or buried within the protein's tertiary structure. If the native conformation is not essential for your application, consider a mild denaturation step. Alternatively, using a crosslinker with a longer spacer arm may improve accessibility.
Suboptimal pH of the reaction buffer At a pH below 7.2, primary amines are protonated (-NH₃⁺) and become poor nucleophiles, reducing reaction efficiency. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly. Verify the pH of your reaction buffer with a calibrated pH meter.
Low concentration of reactants Low protein concentrations can lead to less efficient conjugation as the competing hydrolysis reaction becomes more prominent. It is recommended to use a protein concentration of at least 2 mg/mL. Increasing the molar excess of the NHS ester can also improve efficiency, but be mindful of potential side reactions and protein modification levels.
Problem 2: Aggregation of Protein Conjugates
Possible CauseRecommended Solution
High degree of labeling Excessive modification of primary amines neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and lead to a reduction in solubility and subsequent aggregation. Reduce the molar excess of the NHS ester crosslinker to control the number of modifications per protein molecule.
Changes in protein conformation The conjugation process itself or the reaction conditions might induce conformational changes that expose hydrophobic regions, leading to aggregation. Try optimizing buffer conditions, such as ionic strength, or including stabilizing excipients like arginine or polysorbates. Lowering the reaction temperature may also help mitigate aggregation.
Crosslinker properties Hydrophobic crosslinkers can decrease the solubility of the resulting conjugate. Consider using a more hydrophilic crosslinker, such as one containing a polyethylene glycol (PEG) spacer, to improve the solubility and stability of the conjugate.

Data Presentation

Table 1: Influence of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.6410 minutes
9.0AmbientMinutes

This data illustrates the inverse relationship between pH and NHS ester stability in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, leading to a significantly shorter half-life.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

Objective: To conjugate a small molecule containing an NHS ester to a protein via its primary amines.

Materials:

  • Protein of interest

  • NHS ester labeling reagent

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amine-containing substances.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to ensure any unreacted NHS ester is consumed.

  • Purification: Remove excess, unreacted labeling reagent and the quenching buffer by subjecting the reaction mixture to size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy and confirm conjugation using SDS-PAGE.

Protocol 2: Assessing the Activity of an NHS Ester Reagent

Objective: To determine if an NHS ester reagent is active or has been hydrolyzed due to improper storage or handling.

Principle: Both the conjugation reaction and hydrolysis release N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260-280 nm. By intentionally hydrolyzing the NHS ester with a strong base and measuring the increase in absorbance, one can assess its reactivity.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Initial Measurement: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Prepare a buffer-only control. Measure the absorbance of the reagent solution at 260 nm. If the absorbance is above 1.0, dilute the solution with more buffer and record the adjusted value.

  • Base Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex the tube for 30 seconds to induce rapid hydrolysis of the active NHS ester.

  • Final Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within one minute, as the absorbance may decrease over time.

  • Interpretation:

    • Active Reagent: If the absorbance after base hydrolysis is significantly greater than the initial absorbance, the NHS ester reagent is active.

    • Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the NHS ester has likely been hydrolyzed and is inactive.

Visualizations

NHS_Ester_Reactions cluster_0 Desired Aminolysis Reaction cluster_1 Side Reaction: Hydrolysis NHS_Ester R-C(=O)-O-NHS (NHS Ester) Amide_Bond R-C(=O)-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond  + Protein-NH₂  pH 7.2-8.5 Primary_Amine Protein-NH₂ (Primary Amine) NHS N-Hydroxysuccinimide Amide_Bond->NHS releases NHS_Ester_H2O R-C(=O)-O-NHS (NHS Ester) Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester_H2O->Carboxylic_Acid  + H₂O (competing reaction) Water H₂O (Water) NHS_H2O N-Hydroxysuccinimide Carboxylic_Acid->NHS_H2O releases

Caption: Competing reactions of an NHS ester: desired aminolysis vs. undesired hydrolysis.

Troubleshooting_Workflow Start Start: Low Conjugation Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH or remake buffer Check_pH->Adjust_pH No Check_Reagent Was NHS ester reagent prepared fresh in anhydrous solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Is protein concentration adequate (>1-2 mg/mL)? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare fresh reagent Check_Reagent->Prepare_Fresh No Increase_Conc Increase protein or NHS ester concentration Check_Concentration->Increase_Conc No Success Re-run experiment Check_Concentration->Success Yes Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success Increase_Conc->Success Failure If still failing, consider amine accessibility or protein stability Success->Failure If problem persists Experimental_Workflow step1 Step 1: Protein Preparation Buffer exchange into amine-free buffer (pH 7.2-8.5) step2 Step 2: NHS Ester Preparation Dissolve fresh in anhydrous DMSO/DMF step1->step2 step3 Step 3: Conjugation Reaction Add NHS ester to protein solution step2->step3 step4 Step 4: Incubation RT for 30-60 min or 4°C for 2-4 hr step3->step4 step5 Step 5: Quenching Add Tris or glycine to stop reaction step4->step5 step6 Step 6: Purification Remove excess reagent (e.g., SEC) step5->step6 step7 Step 7: Analysis Characterize conjugate (DOL, SDS-PAGE) step6->step7

References

Methods for removing unreacted Bis-PEG12-NHS ester post-conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of biomolecules after conjugation with Bis-PEG12-NHS ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals effectively remove unreacted PEG linkers from their conjugated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound after conjugation?

A1: The three most prevalent and effective methods for removing small molecules like unreacted this compound from larger protein conjugates are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF), also known as diafiltration.[] Each method separates molecules based on size.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including your sample volume, the required final purity, processing time, and scalability.[2]

  • Size Exclusion Chromatography (SEC) is ideal for high-resolution separation and is often used for analytical purposes or small-scale preparations.[]

  • Dialysis is a simple and cost-effective method suitable for buffer exchange and removing small molecule contaminants, though it can be time-consuming.[3][4]

  • Tangential Flow Filtration (TFF) is highly scalable, fast, and efficient, making it suitable for processing larger volumes and for industrial applications.

Q3: Can I use other chromatography techniques to purify my PEGylated protein?

A3: Yes, other chromatography methods like Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) can also be used. IEX separates molecules based on charge, which can be altered by PEGylation, while HIC separates based on hydrophobicity. However, for the specific task of removing small, unreacted linkers, SEC is generally more direct.

Q4: How can I confirm that the unreacted this compound has been successfully removed?

A4: The purity of your final conjugate can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), specifically with a size exclusion column (analytical SEC). Other methods include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize the size difference between the conjugated and unconjugated protein.

Comparison of Purification Methods

The following table summarizes the key performance characteristics of the most common methods for removing unreacted this compound.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radius as molecules pass through a porous resin.Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.Size-based separation where the sample flows parallel to a membrane, and smaller molecules pass through with the permeate.
Typical Protein Recovery >90%>90%95-100%
Removal Efficiency High (>95%)High (>99% with sufficient buffer changes)High (>99% with sufficient diafiltration volumes)
Processing Time Fast (minutes to a few hours)Slow (hours to overnight)Very Fast (minutes to hours)
Scalability Low to mediumHigh (various lab-scale volumes)High (from milliliters to thousands of liters)
Key Advantage High resolutionSimplicity and low costSpeed and scalability
Key Disadvantage Can lead to sample dilutionTime-consumingRequires specialized equipment and optimization

Experimental Workflows and Protocols

Below are diagrams and detailed protocols for the recommended purification methods.

Overall Post-Conjugation Workflow

Post_Conjugation_Workflow Overall Post-Conjugation Workflow cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis start Biomolecule + this compound reaction Conjugation Reaction start->reaction quench Quench Reaction (Optional) reaction->quench sec Size Exclusion Chromatography quench->sec Choose Method dialysis Dialysis quench->dialysis tff Tangential Flow Filtration quench->tff analysis Purity & Concentration Analysis sec->analysis dialysis->analysis tff->analysis end Purified Conjugate analysis->end

Caption: Workflow from conjugation to purified product.

Method 1: Size Exclusion Chromatography (SEC)

SEC_Workflow SEC Purification Workflow start Crude Conjugate Mixture prep_column Equilibrate SEC Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV Absorbance) collect->analyze pool Pool Fractions Containing Purified Conjugate analyze->pool end Purified Conjugate pool->end

Caption: Step-by-step workflow for SEC purification.

Experimental Protocol: Size Exclusion Chromatography

  • Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for your protein conjugate. The unreacted this compound is a small molecule and will elute much later than the conjugated protein.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein's stability. A common choice is Phosphate Buffered Saline (PBS). The buffer should be filtered and degassed to prevent air bubbles in the column.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at your desired flow rate.

  • Sample Preparation: Ensure your crude conjugate sample is clear and free of precipitates. Centrifuge or filter the sample if necessary.

  • Sample Loading: Inject the sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The larger conjugated protein will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Monitor the elution profile by measuring the UV absorbance at 280 nm. The first major peak should correspond to your purified conjugate.

  • Pooling: Pool the fractions containing the purified conjugate.

Method 2: Dialysis

Dialysis_Workflow Dialysis Purification Workflow start Crude Conjugate Mixture prep_membrane Prepare Dialysis Membrane (select MWCO) start->prep_membrane load_sample Load Sample into Dialysis Tubing/Cassette prep_membrane->load_sample dialyze1 Dialyze against Buffer (2-4 hours) load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Continue Dialysis (2-4 hours) change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze_overnight Dialyze Overnight at 4°C change_buffer2->dialyze_overnight recover Recover Purified Sample dialyze_overnight->recover end Purified Conjugate recover->end

Caption: Step-by-step workflow for purification by dialysis.

Experimental Protocol: Dialysis

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate (e.g., 10 kDa MWCO for a >30 kDa protein) to ensure retention of the product while allowing the unreacted this compound to diffuse out.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water to remove preservatives.

  • Sample Loading: Load your crude conjugate sample into the dialysis tubing or cassette, leaving some space for potential volume changes.

  • Dialysis: Submerge the sealed dialysis device in a large volume of dialysis buffer (at least 100-200 times the sample volume). Stir the buffer gently.

  • Buffer Changes: Perform several buffer changes to maintain a high concentration gradient and ensure efficient removal of the unreacted linker. A typical schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then let it dialyze overnight at 4°C.

  • Sample Recovery: Carefully remove the sample from the dialysis device.

Method 3: Tangential Flow Filtration (TFF) / Diafiltration

TFF_Workflow TFF/Diafiltration Workflow start Crude Conjugate Mixture prep_system Prepare and Equilibrate TFF System start->prep_system concentrate Concentrate Sample (Optional) prep_system->concentrate diafilter Perform Diafiltration (Constant Volume) concentrate->diafilter final_concentrate Final Concentration diafilter->final_concentrate recover Recover Purified Product final_concentrate->recover end Purified Conjugate recover->end

Caption: Step-by-step workflow for TFF/Diafiltration.

Experimental Protocol: Tangential Flow Filtration (TFF)

  • Membrane Selection: Select a TFF membrane with an MWCO that is 3-6 times smaller than the molecular weight of your protein conjugate to ensure high retention.

  • System Preparation: Set up the TFF system according to the manufacturer's instructions. Flush the system and membrane with buffer to remove any storage solutions and to condition the membrane.

  • Initial Concentration (Optional): You can first concentrate your sample to reduce the volume that needs to be diafiltered.

  • Diafiltration: Perform diafiltration by adding fresh buffer to the sample reservoir at the same rate that filtrate is being removed. This maintains a constant volume while washing out the unreacted this compound. Typically, 5-7 diafiltration volumes are sufficient to remove over 99% of small molecule impurities.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Product Recovery: Recover the purified, concentrated conjugate from the TFF system.

Troubleshooting Guide

Problem: Low recovery of my conjugated protein after purification.

  • For SEC:

    • Possible Cause: Non-specific binding of your protein to the column matrix.

    • Solution: Increase the salt concentration in your mobile phase (e.g., to 150 mM NaCl) to minimize ionic interactions. Consider using a different column matrix material.

  • For Dialysis:

    • Possible Cause: Your protein may be binding to the dialysis membrane. This is more common with dilute protein samples.

    • Solution: Consider adding a carrier protein like BSA if your downstream application allows. Ensure the MWCO of the membrane is appropriate for your protein size.

  • For TFF:

    • Possible Cause: Inappropriate membrane MWCO or non-specific binding to the membrane.

    • Solution: Ensure the MWCO is 3-6 times smaller than your protein's molecular weight. You can also try different membrane materials (e.g., regenerated cellulose often has lower protein binding than polyethersulfone).

Problem: The unreacted this compound is not completely removed.

  • For SEC:

    • Possible Cause: Poor resolution between the conjugate and the unreacted linker.

    • Solution: Optimize the column length and flow rate. A longer column and a slower flow rate will generally improve resolution. Also, ensure your sample volume is not too large.

  • For Dialysis:

    • Possible Cause: Insufficient dialysis time or too few buffer changes.

    • Solution: Increase the duration of dialysis and perform more frequent and larger volume buffer changes to maintain a steep concentration gradient.

  • For TFF:

    • Possible Cause: Insufficient number of diafiltration volumes.

    • Solution: Increase the number of diafiltration volumes. Typically, 5-7 volumes are needed for >99% removal of small molecules.

Problem: My protein is precipitating during purification.

  • For SEC:

    • Possible Cause: The mobile phase buffer is not optimal for your protein's stability.

    • Solution: Ensure the pH and ionic strength of the buffer are suitable for your protein. You may need to perform buffer scouting experiments to find the optimal conditions.

  • For Dialysis:

    • Possible Cause: A rapid change in buffer conditions (e.g., a large drop in salt concentration) can cause some proteins to precipitate.

    • Solution: Perform a more gradual buffer exchange by decreasing the salt concentration in steps over several buffer changes.

  • For TFF:

    • Possible Cause: High local concentrations at the membrane surface or shear stress from the pump can lead to aggregation and precipitation.

    • Solution: Optimize the cross-flow rate and transmembrane pressure (TMP) to minimize these effects. Consider adding stabilizing excipients to your buffer if compatible with your final formulation.

References

Proper storage and handling of Bis-PEG12-NHS ester to maintain stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Bis-PEG12-NHS ester to ensure its stability and performance in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

This compound is sensitive to moisture and temperature. To maintain its stability, it should be stored at -20°C upon receipt.[1][2][3] It is also recommended to store the vial with a desiccant to minimize moisture exposure.[2] The compound should be protected from light.[4]

Q2: How should I handle the this compound vial upon receiving it?

Before opening the vial for the first time, it is crucial to allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which could lead to hydrolysis of the NHS ester.

Q3: The this compound appears as a viscous liquid or a low-melting solid. How can I accurately measure it?

Due to its physical state, accurately weighing small quantities of this compound can be challenging. The recommended approach is to prepare a stock solution in a dry (anhydrous) organic solvent immediately before the first use. Suitable solvents include dimethylsulfoxide (DMSO), N,N-dimethylacetamide (DMAC), or N,N-dimethylformamide (DMF).

Q4: How should I store the stock solution of this compound?

Unused stock solution should be stored at -20°C. To prevent contamination with moisture, it is best to cap the vial under an inert gas like argon or nitrogen. With proper handling, a stock solution in dry DMSO is stable for up to three months.

Q5: What is the primary cause of this compound degradation?

The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis, which is the primary degradation pathway. The rate of hydrolysis increases with pH. Exposure to moisture, either from the atmosphere or in aqueous solutions, will lead to the hydrolysis of the NHS ester to an unreactive carboxylic acid, rendering the crosslinker ineffective.

Q6: At what pH range is the reaction between this compound and primary amines most efficient?

The reaction of NHS esters with primary amines (such as the ε-amine of lysine residues) is most efficient at a pH range of 7-9. The optimal pH is typically between 7.0 and 7.5 for NHS esters.

Q7: Are there any buffers I should avoid during the conjugation reaction?

Yes. Avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation efficiency Degradation of NHS ester: The reagent may have been exposed to moisture.Ensure the reagent was brought to room temperature before opening. Prepare fresh stock solution in anhydrous solvent. Store both the neat reagent and the stock solution at -20°C with desiccant and under inert gas if possible.
Hydrolysis of NHS ester during reaction: The reaction pH might be too high, or the reaction time in aqueous buffer is too long.Optimize the reaction pH to be within the 7.0-8.5 range. Prepare the solution of the NHS ester immediately before use and add it to the protein solution promptly.
Presence of competing primary amines: The reaction buffer may contain primary amines (e.g., Tris, glycine).Exchange the sample into an amine-free buffer like PBS before starting the conjugation.
Insufficient molar excess of the crosslinker: The ratio of crosslinker to the target molecule may be too low.Optimize the molar ratio of this compound to your protein. A 10-fold molar excess is a common starting point.
Precipitation of the conjugate Hydrophobicity of the crosslinker: While the PEG spacer enhances water solubility, high degrees of modification can lead to aggregation.Optimize the crosslinker-to-protein molar ratio to control the extent of modification. The PEG spacer in this compound is designed to improve water solubility and reduce aggregation.
Inconsistent results between experiments Inconsistent reagent handling: Variations in storage, handling, or stock solution preparation.Strictly follow the recommended storage and handling protocols. Aliquot the stock solution to avoid multiple freeze-thaw cycles and moisture contamination.

Data Presentation

Table 1: Storage and Handling Summary for this compound

ParameterRecommendationRationaleCitation
Storage Temperature -20°CTo slow down degradation processes.
Storage Atmosphere Dry, with desiccant; inert gas for stock solutionsTo prevent hydrolysis from moisture.
Light Exposure Protect from lightTo prevent potential photodegradation.
Handling Before Use Equilibrate vial to room temperature before openingTo prevent moisture condensation.
Solvent for Stock Anhydrous DMSO, DMAC, or DMFTo ensure the solvent is free of water that can cause hydrolysis.
Stock Solution Stability Up to 3 months at -20°C with proper handlingProvides a general guideline for the usability of the stock solution.

Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes
Data is for general NHS esters and serves as a guideline for the stability of the reactive group in aqueous media.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature for at least 20 minutes before opening.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 250 mM).

  • Cap the vial tightly and vortex thoroughly until the reagent is completely dissolved.

  • For storage, flush the vial with an inert gas (e.g., argon or nitrogen), cap it securely, and store at -20°C. If inert gas is not available, aliquot the stock solution into smaller, single-use vials to minimize exposure to air and moisture during repeated use.

Protocol 2: General Procedure for Protein-Protein Crosslinking

  • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein). If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound stock solution as described in Protocol 1.

  • Add the desired molar excess of the this compound stock solution to the protein solution. For a starting point, a 10-fold molar excess is often used (e.g., add 4 µL of a 250 mM stock solution to 1 mL of a 0.1 mM protein solution to achieve a final crosslinker concentration of 1 mM).

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • The crosslinked protein can then be purified from excess reagent and reaction byproducts by methods such as dialysis or size-exclusion chromatography.

Visualizations

G cluster_storage Receiving and Storage cluster_prep Preparation for Use cluster_exp Experimental Use Receive Receive this compound Store Store at -20°C with Desiccant Receive->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate PrepareStock Prepare Stock Solution in Anhydrous DMSO Equilibrate->PrepareStock Aliquot Aliquot and Store Stock at -20°C PrepareStock->Aliquot Use Use in Conjugation Reaction Aliquot->Use Quench Quench with Tris or Glycine Use->Quench Quench Reaction

Caption: Workflow for Handling this compound.

G Problem Low Conjugation Efficiency? CheckReagent Was Reagent Handled Properly? (Brought to RT before opening?) Problem->CheckReagent CheckBuffer Is Buffer Amine-Free? (e.g., PBS, HEPES) CheckReagent->CheckBuffer Yes Solution1 Prepare Fresh Stock Solution from Properly Handled Reagent CheckReagent->Solution1 No CheckRatio Is Molar Ratio Optimized? CheckBuffer->CheckRatio Yes Solution2 Perform Buffer Exchange to an Amine-Free Buffer CheckBuffer->Solution2 No Solution3 Titrate Molar Excess of Crosslinker CheckRatio->Solution3 No Success Successful Conjugation CheckRatio->Success Yes Solution1->Problem Re-evaluate Solution2->Problem Re-evaluate Solution3->Problem Re-evaluate

Caption: Troubleshooting Low Conjugation Efficiency.

G cluster_reaction Desired Reaction (pH 7-9) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester This compound R-O-N(C=O)₂ Conjugate Amide Bond Formation Protein-NH-C(=O)-R NHS_Ester->Conjugate Hydrolyzed Inactive Carboxylic Acid R-COOH NHS_Ester->Hydrolyzed Protein Protein Protein-NH₂ Protein->Conjugate Water Water H₂O Water->Hydrolyzed

Caption: Reaction Pathways of this compound.

References

Technical Support Center: Addressing Insolubility of Crosslinked Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the insolubility of crosslinked protein complexes.

Frequently Asked Questions (FAQs)

Q1: Why do my crosslinked protein complexes become insoluble?

Insoluble protein aggregates can form during crosslinking experiments for several reasons. During food processing, especially with thermal processing and enzymatic cross-linking, insoluble protein aggregates can inevitably form.[1] The primary forces that maintain the structural stability of these aggregates are hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1]

Several factors can contribute to the insolubility of crosslinked protein complexes:

  • Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates. It is crucial to optimize the crosslinker-to-protein ratio to achieve sufficient crosslinking for your target without causing insolubility.

  • Hydrophobic Interactions: Crosslinking can expose hydrophobic regions of proteins that are normally buried within the protein structure. These exposed hydrophobic patches can interact with each other, leading to aggregation and precipitation.

  • Disruption of Protein Structure: The crosslinking process itself, or the conditions of the reaction, can disrupt the native three-dimensional structure of the proteins, leading to misfolding and aggregation.

  • Buffer Conditions: Suboptimal buffer conditions, such as pH and ionic strength, can significantly impact protein solubility.[1][2]

Q2: What are the initial steps to troubleshoot insolubility?

When encountering insolubility issues with crosslinked protein complexes, a systematic approach to troubleshooting is recommended. Here are the initial steps:

  • Optimize Crosslinker Concentration: Titrate the concentration of the crosslinker to find the optimal balance between efficient crosslinking and maintaining solubility. A lower concentration may be sufficient to capture the desired interactions without causing excessive aggregation.

  • Adjust Buffer Conditions: Experiment with different buffer compositions, paying close attention to pH and ionic strength. Many proteins are more soluble at higher pH values.

  • Vary Incubation Time and Temperature: The duration and temperature of the crosslinking reaction can influence the extent of crosslinking and subsequent solubility. Shorter incubation times or lower temperatures may reduce aggregation.

  • Incorporate Solubilizing Agents: If optimization of the crosslinking reaction itself is insufficient, the use of detergents or chaotropic agents during or after the crosslinking procedure can help to maintain or restore solubility.

Q3: What are chaotropic agents and how do they work?

Chaotropic agents are substances that disrupt the structure of water, which in turn weakens the hydrophobic effect and disrupts non-covalent interactions within and between protein molecules. This disruption of hydrogen bonds and hydrophobic interactions can lead to the denaturation of proteins and the solubilization of aggregates. Commonly used chaotropic agents include urea and guanidine hydrochloride. Urea is typically used at concentrations of 5M to 9M, while thiourea can be added up to 2M to enhance the solubilization of particularly insoluble proteins.

Q4: How do detergents help in solubilizing protein complexes?

Detergents are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature allows them to interact with both the aqueous buffer and the hydrophobic regions of proteins. Detergents can solubilize proteins by forming micelles around the hydrophobic parts of the protein, effectively shielding them from the aqueous environment and preventing aggregation. Detergents are classified as ionic, non-ionic, or zwitterionic, with non-ionic and zwitterionic detergents generally being milder and less denaturing.

Troubleshooting Guides

Guide 1: Solubilization using Chaotropic Agents

This guide provides a step-by-step protocol for solubilizing insoluble crosslinked protein complexes using chaotropic agents.

Experimental Protocol:

  • Pellet the Insoluble Complex: Centrifuge your sample to pellet the insoluble crosslinked protein complex.

  • Prepare Solubilization Buffer: Prepare a solubilization buffer containing a high concentration of a chaotropic agent. Common choices include:

    • 8M Urea in a suitable buffer (e.g., Tris-HCl, pH 8.0)

    • 6M Guanidine Hydrochloride in a suitable buffer

  • Resuspend the Pellet: Resuspend the protein pellet in the chaotropic agent-containing buffer.

  • Incubate: Incubate the sample with gentle agitation. The optimal incubation time and temperature should be determined empirically, but a starting point is 1-2 hours at room temperature or 30 minutes at 37°C.

  • Clarify the Lysate: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet any remaining insoluble material.

  • Analyze the Soluble Fraction: Carefully collect the supernatant containing the solubilized protein complex for downstream analysis.

Guide 2: Solubilization using Detergents

This guide outlines a protocol for using detergents to solubilize insoluble crosslinked protein complexes.

Experimental Protocol:

  • Pellet the Insoluble Complex: Centrifuge your sample to collect the insoluble protein aggregate.

  • Select a Detergent: Choose a detergent based on the properties of your protein complex and the requirements of your downstream applications. A screening approach with a panel of detergents is often beneficial.

  • Prepare Lysis Buffer: Prepare a lysis buffer containing the selected detergent at a concentration above its critical micelle concentration (CMC).

  • Resuspend and Lyse: Resuspend the pellet in the detergent-containing lysis buffer and incubate with agitation to facilitate solubilization. Sonication can be used to aid in the disruption of the aggregate.

  • Centrifuge: Pellet any remaining insoluble material by centrifugation.

  • Collect Supernatant: The supernatant now contains the detergent-solubilized protein complex.

Data Presentation

Table 1: Properties of Commonly Used Detergents for Protein Solubilization

DetergentTypeCritical Micelle Concentration (CMC)Aggregation NumberMolecular Weight (Da)Micelle MW (kDa)Dialyzable
Ionic
Sodium Dodecyl Sulfate (SDS)Anionic8.3 mM6228818,000No
Non-ionic
Triton™ X-100Non-ionic0.24 mM140~62590,000No
Tween® 20Non-ionic0.06 mM-~1,228-No
n-Octyl-β-D-glucopyranoside (OG)Non-ionic20-25 mM272928,000Yes
Zwitterionic
CHAPSZwitterionic6-10 mM106156,150Yes

Data compiled from multiple sources.

Visualizations

Diagram 1: Troubleshooting Workflow for Insoluble Crosslinked Protein Complexes

TroubleshootingWorkflow start Insoluble Crosslinked Protein Complex optimize_crosslinking Optimize Crosslinking Reaction (Concentration, Time, Temp) start->optimize_crosslinking adjust_buffer Adjust Buffer Conditions (pH, Ionic Strength) optimize_crosslinking->adjust_buffer add_solubilizing_agents Add Solubilizing Agents adjust_buffer->add_solubilizing_agents chaotropes Use Chaotropic Agents (Urea, Guanidine-HCl) add_solubilizing_agents->chaotropes Yes detergents Use Detergents (Ionic, Non-ionic, Zwitterionic) add_solubilizing_agents->detergents Yes soluble_complex Soluble Crosslinked Protein Complex chaotropes->soluble_complex detergents->soluble_complex further_optimization Further Optimization/ Sequential Extraction soluble_complex->further_optimization

Caption: A decision-making workflow for addressing insolubility issues with crosslinked protein complexes.

Diagram 2: Cellular Stress Response to Protein Aggregation

StressResponse misfolded_protein Misfolded/Aggregated Protein (e.g., Crosslinked Complex) stress_response Cellular Stress Response misfolded_protein->stress_response hsr Heat Shock Response (HSR) (Cytosol) stress_response->hsr upr Unfolded Protein Response (UPR) (Endoplasmic Reticulum) stress_response->upr apoptosis Apoptosis (If stress is prolonged) stress_response->apoptosis Leads to chaperones Increased Chaperone Expression hsr->chaperones proteasome Enhanced Proteasomal Degradation hsr->proteasome upr->chaperones autophagy Induction of Autophagy upr->autophagy refolding Protein Refolding/ Disaggregation chaperones->refolding proteasome->misfolded_protein Degrades autophagy->misfolded_protein Degrades

Caption: Key pathways in the cellular response to the accumulation of misfolded or aggregated proteins.

References

Technical Support Center: Maximizing Bis-PEG12-NHS Ester Efficiency Through pH Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fine-tuning your bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the reaction pH for Bis-PEG12-NHS ester to achieve maximum efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, is typically in the range of pH 7.2 to 9.0 .[1][2][3][4] For many applications, a more specific pH of 8.3 to 8.5 is recommended to achieve the highest reaction efficiency.[5]

Q2: Why is pH so critical for the efficiency of the NHS ester reaction?

The pH of the reaction buffer is a critical factor because it governs two competing reactions:

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (around 10.5 for lysine), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and thus, unreactive. As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: What happens if the pH is too low or too high?

  • Low pH (<7.0): The concentration of protonated, unreactive primary amines is high, leading to a very slow or incomplete reaction.

  • High pH (>9.0): The hydrolysis of the this compound becomes a significant competing reaction. This leads to a lower yield of the desired conjugate as the NHS ester is consumed by water instead of reacting with the target amine.

Q4: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Incompatible Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.

Q5: How can I stop (quench) the reaction?

To stop the reaction, you can add a small molecule containing a primary amine to consume any unreacted this compound. Common quenching reagents include:

  • Tris or Glycine: Added to a final concentration of 20-50 mM.

  • Hydroxylamine: Added to a final concentration of 10-50 mM, which hydrolyzes unreacted NHS esters.

Incubate for 15-30 minutes at room temperature after adding the quenching reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no conjugation yield Suboptimal pH Verify the pH of your reaction buffer is within the optimal range (7.2-9.0, ideally 8.3-8.5). A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.
Hydrolysis of this compound Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid prolonged incubation times, especially at higher pH. Ensure the reagent has been stored properly under dry conditions at -20°C.
Presence of competing primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in a buffer containing Tris or glycine, perform a buffer exchange prior to the reaction.
Low protein concentration The competing hydrolysis reaction is more significant in dilute protein solutions. If possible, increase the concentration of your protein.
Precipitation during the reaction Protein aggregation Changes in pH or the addition of reagents can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffer.
High concentration of organic solvent If dissolving the this compound in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Inconsistent results Inaccurate pH measurement Use a calibrated pH meter to ensure the accuracy of your buffer's pH.
Degraded NHS ester reagent Test the reactivity of your NHS ester stock. You can do this by intentionally hydrolyzing a small sample with a base and measuring the release of NHS at 260 nm.

Data Presentation

Table 1: Effect of pH on NHS Ester Half-life

This table summarizes the stability of NHS esters at different pH values. Note that the half-life decreases significantly as the pH increases, highlighting the importance of timely reactions, especially at alkaline pH.

pHTemperature (°C)Half-life of NHS Ester
7.004 to 5 hours
8.6410 minutes
9.0Not specifiedMinutes

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 9.0Optimal efficiency is often observed between pH 8.3 and 8.5.
Temperature 4°C to Room Temperature (25°C)Reactions at room temperature are generally faster. Lower temperatures can minimize hydrolysis but may require longer incubation times.
Incubation Time 30 minutes to 2 hours at RT; 2 hours to overnight at 4°CThe optimal time depends on the specific reactants and temperature.
Molar Excess of NHS Ester 5- to 20-fold over the proteinThe optimal ratio should be determined empirically for each specific protein and desired degree of labeling.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction: Add a calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Determining the Optimal NHS Ester to Protein Ratio

To achieve a specific degree of labeling, it is advisable to perform small-scale trial reactions with varying molar ratios.

Procedure:

  • Set up a series of parallel reactions with varying molar ratios of this compound to protein (e.g., 2:1, 5:1, 10:1, 20:1).

  • Follow the general labeling protocol (Protocol 1) for each reaction.

  • After purification, determine the degree of labeling (DOL) for each reaction using a suitable method (e.g., spectrophotometry if the label has a distinct absorbance).

Visualizations

G cluster_workflow Experimental Workflow for pH Optimization A Prepare Protein in Amine-Free Buffer (e.g., PBS) D Perform Parallel Conjugation Reactions at Different pH A->D B Prepare Reaction Buffers (Varying pH: 7.5, 8.0, 8.5, 9.0) B->D C Prepare Fresh This compound Solution in DMSO C->D E Quench Reactions (e.g., with Tris buffer) D->E F Purify Conjugates (e.g., Desalting Column) E->F G Analyze Degree of Labeling (e.g., Spectrophotometry) F->G H Select Optimal pH G->H

Caption: Workflow for optimizing reaction pH.

G cluster_pathway pH Influence on NHS Ester Reaction Pathways cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 9.0) cluster_high_ph High pH (> 9.0) NHS This compound NoReaction Slow/No Reaction NHS->NoReaction Conjugate Stable Amide Bond (Desired Product) NHS->Conjugate Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS->Hydrolysis ProtonatedAmine Primary Amine (-NH3+) (Protonated & Unreactive) ProtonatedAmine->NoReaction Poor Nucleophile DeprotonatedAmine Primary Amine (-NH2) (Deprotonated & Reactive) DeprotonatedAmine->Conjugate Nucleophilic Attack Water Water (H2O) Water->Hydrolysis Competing Reaction

References

Improving the yield and purity of Bis-PEG12-NHS ester conjugates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Bis-PEG12-NHS ester conjugates.

Troubleshooting Guide

Low yield and impure products are common challenges in bioconjugation. The following table outlines potential problems, their probable causes, and recommended solutions when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which increases at higher pH. This is a primary competing reaction.[1][2][][4]- Maintain the reaction pH in the optimal range of 7.2-8.5.[5] - Prepare the this compound solution immediately before use in an anhydrous, amine-free solvent like DMSO or DMF. - Minimize reaction time; incubate at room temperature for 1-4 hours or overnight at 4°C.
2. Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.- Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer before the reaction.
3. Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.- If possible, increase the concentration of your protein (1-10 mg/mL is a typical range) to favor the bimolecular conjugation reaction.
4. Inactive Reagent: Improper storage and handling can lead to the degradation of the this compound.- Store the reagent desiccated at -20°C to -80°C. - Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. - Avoid repeated freeze-thaw cycles of stock solutions.
Low Purity of Conjugate 1. Presence of Unreacted PEG and Protein: Incomplete reaction or inefficient purification will leave starting materials in the final product.- Optimize the molar ratio of this compound to your protein; a 10- to 20-fold molar excess of the NHS ester is a good starting point. - Utilize appropriate chromatography techniques for purification, such as Size Exclusion Chromatography (SEC) to remove unreacted PEG or Ion Exchange Chromatography (IEX) to separate based on charge differences.
2. Polydispersity of the Conjugate: Multiple PEG chains attaching to a single protein molecule can lead to a heterogeneous mixture.- Adjust the molar ratio of the PEG reagent to the protein to control the degree of PEGylation. - Consider site-specific conjugation strategies if a homogenous product is required.
3. Protein Aggregation: The conjugation process or the hydrophobicity of the linker can sometimes induce protein aggregation.- Use a PEGylated version of the NHS ester, like Bis-PEG12-NHS, to increase the hydrophilicity of the final conjugate. - Analyze the product using SEC to detect and quantify aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my protein?

The optimal pH for reacting NHS esters with primary amines on a protein (like the ε-amino group of lysine) is between 7.2 and 8.5. Below this range, the amine groups are protonated and less nucleophilic, leading to a slower reaction. Above this range, the hydrolysis of the NHS ester becomes significantly faster, reducing the yield of the desired conjugate.

Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable for NHS ester reactions.

  • Incompatible Buffers: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target protein for reaction with the this compound, significantly lowering your conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q3: How should I prepare and store my this compound?

Bis-PEG12-NHS esters are sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent water condensation, which can hydrolyze the reagent. It is highly recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.

Q4: What is the primary side reaction I should be concerned about?

The primary competing side reaction is the hydrolysis of the NHS ester by water. This reaction forms an unreactive carboxylic acid, which reduces the amount of reagent available to react with your protein. The rate of hydrolysis is highly pH-dependent and increases significantly at pH values above 8.5.

Q5: How can I purify my PEGylated conjugate?

Several chromatography techniques can be used to purify PEGylated proteins:

  • Size Exclusion Chromatography (SEC): This method is effective for removing low molecular weight by-products and unreacted PEG from the larger PEGylated protein.

  • Ion Exchange Chromatography (IEX): IEX is a powerful technique for separating PEGylated proteins, as the PEG chains can shield surface charges, altering the protein's interaction with the chromatography resin. It can even be used to separate proteins with different degrees of PEGylation.

  • Reverse Phase Chromatography (RP-HPLC): This is often used for the purification of peptides and small proteins and can be applied on an analytical scale to identify PEGylation sites.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary purification step to IEX.

Q6: How do I confirm that the conjugation was successful?

The success of the conjugation can be confirmed by various analytical methods, including:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.

  • HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry can be used to determine the exact mass of the conjugate, thereby confirming the degree of PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

Objective: To conjugate this compound to a protein via primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Prepare Protein: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted this compound and by-products using a suitable chromatography method, such as size exclusion chromatography.

Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated protein conjugate from unreacted this compound and other small molecule by-products.

Materials:

  • Crude conjugation reaction mixture

  • SEC column

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer.

  • Sample Loading: Load the crude conjugation reaction mixture onto the column. The volume should not exceed the manufacturer's recommendation for the specific column.

  • Elution: Begin the elution with the equilibration buffer at a constant flow rate. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound and other by-products.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for protein) and/or SDS-PAGE to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure PEGylated protein.

  • Storage: Store the purified conjugate under conditions that are optimal for the non-PEGylated protein.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Protein in Amine-Free Buffer (pH 7.2-8.5) r1 Add NHS Ester to Protein Solution (10-20x Molar Excess) p1->r1 p2 Dissolve Bis-PEG12-NHS in Anhydrous DMSO/DMF p2->r1 r2 Incubate (1-4h at RT or Overnight at 4°C) r1->r2 r3 Quench Reaction (Optional) with Tris or Glycine r2->r3 u1 Purify via SEC, IEX, or other Chromatography r3->u1 u2 Analyze Purity & Yield (SDS-PAGE, HPLC-MS) u1->u2 u3 Store Purified Conjugate u2->u3 G cluster_desired Desired Reaction (Aminolysis) cluster_side Side Reaction (Hydrolysis) reagents This compound + Protein-NH2 desired_prod Stable Amide Bond (Protein-PEG Conjugate) reagents->desired_prod pH 7.2-8.5 side_prod Unreactive Carboxylic Acid (Hydrolyzed PEG) reagents->side_prod + H2O G start Low Conjugation Yield? q1 Is the reaction pH between 7.2 and 8.5? start->q1 q2 Is the buffer amine-free? q1->q2 Yes sol1 Adjust pH to 7.2-8.5 q1->sol1 No q3 Was the NHS ester reagent fresh & handled correctly? q2->q3 Yes sol2 Perform buffer exchange into PBS or similar q2->sol2 No q4 Is the protein concentration >1 mg/mL? q3->q4 Yes sol3 Use fresh reagent; allow to warm before opening q3->sol3 No sol4 Increase protein concentration q4->sol4 No end Yield should improve. Consider optimizing molar ratios. q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

References

Validation & Comparative

A Comparative Guide to Amine-Reactive Crosslinkers: Bis-PEG12-NHS Ester vs. BS3 and DSS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used amine-reactive homobifunctional crosslinkers: Bis-PEG12-NHS ester, Bis(sulfosuccinimidyl) suberate (BS3), and Disuccinimidyl suberate (DSS). These reagents are crucial for a variety of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces.[1][2]

All three crosslinkers utilize N-hydroxysuccinimide (NHS) esters, which react with primary amines on proteins (the N-terminus and lysine side chains) to form stable amide bonds.[3][4] The key differences between these molecules lie in their spacer arm composition and length, which in turn dictate their solubility and cell membrane permeability.

Comparative Analysis of Physicochemical and Performance Characteristics

The choice of crosslinker is a critical step in experimental design and is primarily guided by the specific requirements of the application, such as the desired crosslinking environment and the properties of the final conjugate.

FeatureThis compoundBS3 (Bis[sulfosuccinimidyl] suberate)DSS (Disuccinimidyl suberate)
Reactive Group N-hydroxysuccinimide (NHS) esterSulfonated N-hydroxysuccinimide (Sulfo-NHS) esterN-hydroxysuccinimide (NHS) ester
Reactive Toward Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)
Spacer Arm Length ~59 Å11.4 Å11.4 Å
Solubility High water solubilityWater-solubleWater-insoluble (soluble in organic solvents like DMSO or DMF)[5]
Cell Membrane Permeability ImpermeableImpermeablePermeable
Cleavability Non-cleavableNon-cleavableNon-cleavable
Key Advantage Long, hydrophilic PEG spacer enhances solubility, reduces aggregation, and can decrease immunogenicity of the conjugate.Sulfonate groups confer water solubility, making it ideal for crosslinking proteins in aqueous environments without organic solvents.Hydrophobic nature allows it to cross cell membranes for intracellular crosslinking.

While direct head-to-head quantitative performance data for all three crosslinkers under identical experimental conditions is limited in the available literature, a qualitative performance comparison can be extrapolated from their known chemical properties.

Performance AspectThis compoundBS3DSS
Reaction Efficiency in Aqueous Buffers High, due to excellent water solubility.High, due to its water-soluble nature.Lower, as it requires an organic solvent for initial dissolution, which can impact protein structure and reaction kinetics.
Solubility of Resulting Conjugate The hydrophilic PEG chain generally increases the solubility and stability of the final conjugate.Conjugates are typically water-soluble.The hydrophobic nature of the crosslinker may decrease the solubility of the conjugate, potentially leading to aggregation.
Impact on Protein Structure The long, flexible PEG spacer may offer more conformational freedom to the crosslinked proteins.The shorter, rigid spacer provides a more defined distance constraint.The requirement for an organic solvent may perturb the native protein structure.
Applications Ideal for applications requiring a long crosslinking distance, enhanced solubility of the conjugate, and reduced immunogenicity, such as in the development of ADCs.Excellent for crosslinking proteins on the cell surface or in solution when a water-soluble, membrane-impermeable reagent is needed.The primary choice for crosslinking proteins within living cells due to its membrane permeability.

Experimental Protocols

The following is a generalized protocol for protein crosslinking that can be adapted for comparing the performance of this compound, BS3, and DSS. It is crucial to optimize the protocol for each specific application.

Materials
  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • Crosslinker: this compound, BS3, or DSS.

  • Anhydrous DMSO or DMF (for DSS).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE analysis equipment.

  • Mass spectrometer for detailed analysis.

Procedure
  • Sample Preparation : Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the crosslinking reaction. If necessary, perform a buffer exchange via dialysis or gel filtration.

  • Crosslinker Preparation : Immediately before use, prepare a stock solution of the crosslinker. For this compound and BS3, dissolve in an aqueous buffer. For DSS, dissolve in anhydrous DMSO or DMF. It is important to allow the crosslinker vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS esters.

  • Crosslinking Reaction : Add the crosslinker stock solution to the protein sample. A common starting point is a final crosslinker concentration between 0.25-5 mM. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis : The crosslinked protein sample is now ready for analysis by SDS-PAGE to visualize the formation of higher molecular weight complexes, or by mass spectrometry to identify the specific crosslinked residues.

Mandatory Visualizations

Chemical Structures of the Crosslinkers

G Chemical Structures of Amine-Reactive Crosslinkers cluster_0 This compound cluster_1 BS3 cluster_2 DSS Bis-PEG12-NHS_ester NHS-O-(C=O)-(CH₂)₂-O-(CH₂CH₂O)₁₂-(C=O)-O-NHS BS3 Sulfo-NHS-O-(C=O)-(CH₂)₆-(C=O)-O-Sulfo-NHS DSS NHS-O-(C=O)-(CH₂)₆-(C=O)-O-NHS

Caption: Chemical structures of the three amine-reactive crosslinkers.

General Experimental Workflow for Protein Crosslinking

G Protein Crosslinking Experimental Workflow A 1. Protein Sample Preparation (Amine-free buffer) C 3. Crosslinking Reaction A->C B 2. Crosslinker Solubilization B->C D 4. Quenching of Reaction C->D E 5. Analysis of Crosslinked Products D->E F SDS-PAGE E->F G Mass Spectrometry E->G

Caption: A generalized workflow for protein crosslinking experiments.

Decision Flowchart for Crosslinker Selection

G Crosslinker Selection Guide start Start: Define Experimental Goal q1 Intracellular Crosslinking? start->q1 dss Use DSS q1->dss Yes q2 Need a long spacer arm and/or highly soluble conjugate? q1->q2 No (Cell Surface or in Solution) bispeg Use this compound q2->bispeg Yes bs3 Use BS3 q2->bs3 No

Caption: A decision-making guide for selecting the appropriate crosslinker.

References

A Head-to-Head Comparison: Bis-PEG12-NHS Ester as a Non-Cleavable Alternative to Cleavable Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design and efficacy of bioconjugates, particularly in the burgeoning field of antibody-drug conjugates (ADCs). The linker, the molecular bridge between a targeting moiety and a payload, dictates the stability, release mechanism, and ultimately, the therapeutic window of the conjugate. This guide provides an objective comparison of the non-cleavable Bis-PEG12-NHS ester with traditional cleavable crosslinkers, supported by a hypothetical comparative study and detailed experimental protocols.

The fundamental distinction between these two classes of linkers lies in their payload release strategy. Cleavable linkers are engineered to be labile under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within the target cell. In contrast, non-cleavable linkers, like this compound, form a stable, covalent bond that only releases the payload upon the complete degradation of the carrier protein, typically within the lysosome. This difference has profound implications for the conjugate's stability, potency, and off-target toxicity.

The Non-Cleavable Advantage: Stability and Controlled Release with this compound

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 12-unit polyethylene glycol (PEG) spacer. The NHS esters readily react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. The PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can mitigate aggregation issues.

The primary advantage of a non-cleavable linker like this compound is its exceptional stability in systemic circulation.[1][2] This robustness minimizes the premature release of the payload, thereby reducing the potential for off-target toxicity and improving the overall safety profile of the bioconjugate.

Cleavable Crosslinkers: Environmentally-Triggered Payload Delivery

Cleavable linkers are designed to break and release their payload in response to specific triggers prevalent in the tumor microenvironment or intracellular compartments.[3] Common cleavage mechanisms include:

  • Acid-sensitive linkers (e.g., hydrazones): These linkers hydrolyze in the low pH environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]

  • Protease-sensitive linkers (e.g., valine-citrulline dipeptides): These are cleaved by specific proteases, such as cathepsin B, which are often overexpressed in tumor cells.[3]

  • Glutathione-sensitive linkers (e.g., disulfide bonds): These are reduced in the cytoplasm, which has a significantly higher concentration of glutathione than the extracellular environment.

A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.

Hypothetical Comparative Study: this compound vs. a Cleavable Linker

To illustrate the performance differences, this section presents a hypothetical head-to-head comparison of two antibody-drug conjugates (ADCs). Both ADCs utilize the same monoclonal antibody and cytotoxic payload, differing only in the linker:

  • ADC-A: Utilizes the non-cleavable this compound.

  • ADC-B: Utilizes a cleavable valine-citrulline (VC) peptide linker.

Data Presentation
Performance MetricADC-A (Non-Cleavable)ADC-B (Cleavable)Rationale
Plasma Stability (% intact ADC after 72h) >95%~70%The stable amide bonds of the non-cleavable linker lead to significantly higher stability in circulation.
In Vitro Cytotoxicity (IC50 in Antigen-Positive Cells) 1.5 nM0.5 nMThe efficient intracellular release of the payload from the cleavable linker can result in higher potency against target cells.
Bystander Effect (% killing of co-cultured antigen-negative cells) <5%~40%The release of a membrane-permeable payload from the cleavable linker allows it to diffuse and kill neighboring cells. The payload from the non-cleavable linker remains largely trapped within the target cell.
In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Model) HighVery HighWhile both ADCs are effective, the bystander effect of the cleavable linker can lead to greater tumor regression in a heterogeneous tumor model.
Off-Target Toxicity (e.g., Maximum Tolerated Dose) HigherLowerThe superior plasma stability of the non-cleavable linker minimizes premature drug release, leading to a better safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of bioconjugates synthesized with this compound and a cleavable crosslinker.

Protocol 1: Protein Conjugation with this compound

Materials:

  • Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the conjugation buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column equilibrated with the desired storage buffer.

Protocol 2: In Vitro Cytotoxicity Assay

Materials:

  • Antigen-positive cancer cell line

  • Complete cell culture medium

  • ADC constructs (with cleavable and non-cleavable linkers)

  • Cell viability reagent (e.g., MTT, XTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the antigen-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete cell culture medium and add them to the cells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence to determine cell viability.

  • Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each construct.

Protocol 3: Bystander Effect Assay (Co-culture Method)

Materials:

  • Antigen-positive cancer cell line (e.g., expressing a fluorescent protein like GFP)

  • Antigen-negative cancer cell line

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Co-culture the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC constructs.

  • Incubation: Incubate the plate for 72-96 hours.

  • Analysis: Quantify the viability of the antigen-negative cell population using flow cytometry (by gating on the non-fluorescent population) or fluorescence microscopy. A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.

Visualizing the Concepts

To further clarify the mechanisms and workflows, the following diagrams are provided.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_0 Non-Cleavable Linker (e.g., Bis-PEG12-NHS) cluster_1 Cleavable Linker (e.g., Valine-Citrulline) NC_ADC ADC Internalization NC_Endosome Endosomal Trafficking NC_ADC->NC_Endosome NC_Lysosome Lysosomal Degradation of Antibody NC_Endosome->NC_Lysosome NC_Release Payload Release (with amino acid residue) NC_Lysosome->NC_Release NC_Action Intracellular Action NC_Release->NC_Action C_ADC ADC Internalization C_Endosome Endosomal Trafficking C_ADC->C_Endosome C_Lysosome Enzymatic Cleavage (e.g., Cathepsin B) C_Endosome->C_Lysosome C_Release Payload Release (free drug) C_Lysosome->C_Release C_Action Intracellular Action C_Release->C_Action C_Bystander Bystander Killing of Neighboring Cells C_Release->C_Bystander

Caption: Intracellular pathways of ADCs with non-cleavable and cleavable linkers.

Experimental Workflow for Linker Comparison start Synthesize ADCs with Non-Cleavable and Cleavable Linkers stability Plasma Stability Assay start->stability cytotoxicity In Vitro Cytotoxicity Assay start->cytotoxicity bystander Bystander Effect Assay start->bystander toxicity In Vivo Toxicity Studies stability->toxicity efficacy In Vivo Efficacy Studies cytotoxicity->efficacy bystander->efficacy end Select Optimal Linker for Therapeutic Application efficacy->end toxicity->end

Caption: A logical workflow for the comparative evaluation of different linker technologies.

Conclusion

The decision between a non-cleavable linker like this compound and a cleavable alternative is a critical juncture in the design of a bioconjugate. Non-cleavable linkers offer the significant advantages of enhanced plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity. Conversely, cleavable linkers can provide superior potency and the ability to eradicate surrounding antigen-negative tumor cells through the bystander effect.

Ultimately, the optimal choice is context-dependent and should be guided by the specific characteristics of the target, the payload, and the desired therapeutic outcome. A thorough in vitro and in vivo evaluation, as outlined in this guide, is paramount to making an informed decision and advancing the development of next-generation targeted therapies.

References

Validating Protein Interactions Identified with Bis-PEG12-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying and validating protein-protein interactions (PPIs) is crucial for elucidating biological pathways and discovering novel therapeutic targets. Chemical crosslinking with reagents like Bis-PEG12-NHS ester is a powerful technique to capture both stable and transient interactions. However, rigorous validation of these potential interactions is a critical downstream step to ensure the biological relevance of the findings.

This guide provides an objective comparison of this compound with alternative crosslinkers and details various experimental methods to validate the identified protein interactions.

Comparison of Chemical Crosslinkers

This compound is a homobifunctional crosslinker that reacts with primary amines (at the N-terminus of proteins and the side chain of lysine residues). Its long, flexible polyethylene glycol (PEG) spacer arm makes it water-soluble and can help to improve the solubility of crosslinked complexes. The choice of crosslinker can significantly impact the success of a PPI study. Below is a comparison of this compound with other commonly used crosslinkers.

FeatureThis compoundBis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl suberate (DSS)Formaldehyde
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterAldehyde
Spacer Arm Length ~45.9 Å11.4 Å[1][2][3][4]11.4 Å[5]~2-3 Å
Reactive Toward Primary aminesPrimary aminesPrimary aminesPrimary amines, sulfhydryls, phenols, imidazoles
Cleavable? NoNoNoYes (Reversible by heat)
Cell Permeability No (water-soluble)No (water-soluble)Yes (water-insoluble)Yes
Advantages Long, flexible spacer; improves solubility of complexes.Water-soluble, good for cell surface crosslinking.Membrane permeable, good for intracellular crosslinking.Short spacer for capturing very close interactions; cell permeable.
Disadvantages Long spacer may lead to non-specific crosslinking.Shorter spacer may not capture interactions in large complexes.Requires organic solvent for dissolution.Can form extensive crosslinks, potentially masking epitopes.

Validating Protein Interactions: A Method Comparison

After identifying potential protein interactions through crosslinking and techniques like mass spectrometry, it is essential to validate these findings using orthogonal methods. The choice of validation method depends on the nature of the interaction, the available resources, and the desired level of detail.

MethodPrincipleThroughputQuantitative?In vivo/In vitroStrengthsWeaknesses
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the protein and its binding partners ("prey").Low to MediumSemi-quantitativeIn vivo (from cell lysates)Validates interactions in a near-native cellular context.Prone to false positives from non-specific binding; may miss transient interactions.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing real-time binding kinetics.Low to MediumYes (k_on, k_off, K_D)In vitroProvides detailed kinetic and affinity data; label-free.Requires purified proteins; immobilization can affect protein conformation.
Biolayer Interferometry (BLI) Measures the interference pattern of white light reflected from a biosensor tip to determine the kinetics of molecular interactions in real-time.Medium to HighYes (k_on, k_off, K_D)In vitroHigh throughput; requires small sample volumes.Less sensitive than SPR for small molecules.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore when in close proximity (1-10 nm).LowYes (FRET efficiency)In vivoAllows for visualization of interactions in living cells with high spatial and temporal resolution.Requires genetically encoded fluorescent protein fusions; distance and orientation dependent.
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent fragments of a fluorescent protein are fused to two proteins of interest. Interaction brings the fragments together, reconstituting the fluorescent protein.MediumSemi-quantitativeIn vivoDirect visualization of protein interactions in their native cellular environment.The reconstituted fluorescent protein is stable, which may trap transient interactions and lead to false positives.
Yeast Two-Hybrid (Y2H) A genetic method where the interaction between a "bait" and "prey" protein reconstitutes a functional transcription factor, activating reporter gene expression.HighNo (qualitative)In vivo (in yeast)High-throughput screening of entire libraries; detects transient interactions.High rate of false positives and negatives; interactions occur in the yeast nucleus, which may not be the native environment.

Experimental Protocols

General Protocol for Protein Crosslinking with NHS Esters

This protocol provides a general procedure for crosslinking proteins using an NHS ester crosslinker like this compound, BS3, or DSS.

Materials:

  • Crosslinker (e.g., this compound)

  • Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, bicarbonate)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Purified protein samples

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker. For water-soluble crosslinkers, dissolve in the reaction buffer. For water-insoluble crosslinkers, dissolve in anhydrous DMSO or DMF to create a stock solution.

  • Crosslinking Reaction: Add the crosslinker solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming unreacted crosslinker. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein mixture is now ready for downstream analysis, such as SDS-PAGE, Western blotting, mass spectrometry, or further purification followed by validation with other methods.

Detailed Protocol for Co-Immunoprecipitation (Co-IP)

This protocol describes the validation of a protein-protein interaction using Co-IP from cell lysates.

Materials:

  • Cells expressing the bait and potential prey proteins

  • IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20, with protease and phosphatase inhibitors)

  • Antibody specific to the bait protein

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (similar to IP Lysis Buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in IP Lysis Buffer and incubate on ice for 15-30 minutes.

    • Sonicate the lysate briefly to shear chromatin and reduce viscosity.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the bait-specific antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in Elution Buffer (e.g., 1X SDS-PAGE sample buffer).

    • Boil the samples for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads, and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for both the bait and the expected prey protein.

Visualizations

Experimental and Logical Workflows

Crosslinking_Validation_Workflow cluster_crosslinking Crosslinking cluster_analysis Initial Analysis cluster_validation Interaction Validation cluster_confirmation Confirmation start Protein Sample crosslinker Add Bis-PEG12-NHS or Alternative start->crosslinker reaction Incubation crosslinker->reaction quench Quench Reaction reaction->quench sds_page SDS-PAGE quench->sds_page mass_spec Mass Spectrometry quench->mass_spec co_ip Co-IP mass_spec->co_ip spr_bli SPR / BLI mass_spec->spr_bli fret_bifc FRET / BiFC mass_spec->fret_bifc y2h Yeast Two-Hybrid mass_spec->y2h confirmed Validated Interaction co_ip->confirmed spr_bli->confirmed fret_bifc->confirmed y2h->confirmed

Caption: Workflow for identifying and validating protein-protein interactions.

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation Adaptor Adaptor Protein KinaseB->Adaptor Recruitment TF Transcription Factor Adaptor->TF Activation Gene Gene Expression TF->Gene Transcription

Caption: A hypothetical signaling pathway illustrating potential protein interactions.

References

The Influence of PEG Chain Length on Crosslinking and Application Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) is a versatile polymer widely utilized in biomedical applications due to its biocompatibility, hydrophilicity, and tunable properties. The length of the PEG chain is a critical parameter that significantly influences the efficiency of crosslinking reactions and the ultimate performance of PEG-based materials in applications ranging from hydrogel scaffolds to drug delivery systems. This guide provides an objective comparison of how varying PEG chain lengths impact key material properties and functional outcomes, supported by experimental data and detailed protocols.

Impact on Hydrogel Properties

The molecular weight of PEG plays a pivotal role in determining the structural and mechanical characteristics of hydrogels. Longer PEG chains generally lead to a lower crosslinking density, which in turn affects swelling, mechanics, and degradation.

Data Summary: PEG Chain Length vs. Hydrogel Properties
PropertyEffect of Increasing PEG Chain LengthQuantitative Data HighlightsReferences
Swelling Ratio IncreasesSwelling ratio improves with an increase in PEG chain length in organic solvents.[1][2] For step-growth-polymerized hydrogels, increasing PEG molecular weight leads to a higher swelling ratio.[3][1][2]
Crosslinking Density DecreasesA decrease in crosslinking density is observed with an increase in PEG chain length.
Mechanical Properties (Storage & Loss Moduli) DecreasesAn increase in PEG molecular weight leads to a decrease in storage and loss moduli, indicating a more flexible network.
Thermal Stability IncreasesThermal stability of the crosslinked network is enhanced with an increase in PEG chain length.
Mesh Size IncreasesFor step-growth-polymerized hydrogels, increasing PEG molecular weight results in a larger mesh size.
Degradation Rate IncreasesHydrogels synthesized with higher molecular weight cross-linkers degrade faster due to a lower concentration of ester bonds.

Impact on Drug Delivery Applications

In the context of drug delivery, the length of the PEG chain on nanoparticles or drug conjugates (PEGylation) is a key determinant of their pharmacokinetic profile and therapeutic efficacy.

Data Summary: PEG Chain Length vs. Drug Delivery Performance
Application AreaEffect of Increasing PEG Chain LengthQuantitative Data HighlightsReferences
In Vivo Circulation Time Increases up to an optimal length, then may decreaseHigher PEG molecular weights (2-20 kDa) enhance steric stabilization and prolong circulation. Nanoparticles modified with 5 kDa PEG show a longer circulation time; however, circulation time may decrease with PEG molecular weight greater than 5 kDa.
Protein Adsorption DecreasesIncreasing PEG molecular weight and density on the nanoparticle surface improves the anti-protein adsorption capacity. PEG 10 kDa was found to be the most efficient in preventing protein absorption compared to 2 kDa and 5 kDa PEGs.
Cellular Uptake DecreasesAn increase in PEG molecular weight or surface density leads to reduced uptake of chitosan nanoparticles by macrophage cells.
Drug Release IncreasesFor step-growth-polymerized hydrogels, increasing PEG molecular weight leads to an increase in protein release efficiency and diffusivity.
Immunogenicity Generally low, but can be influenced by chain length and structureBranched PEG structures show greater resistance to the accelerated blood clearance (ABC) phenomenon compared to linear PEG. While generally considered non-immunogenic, anti-PEG antibodies have been reported.

Visualizing the Impact: Experimental Workflows and Logical Relationships

Experimental Workflow for Hydrogel Formation and Characterization

G cluster_prep Precursor Preparation cluster_formation Hydrogel Formation cluster_char Characterization PEG Select PEG (Varying Molecular Weights) Monomer_Sol Prepare Monomer Solution (PEG + Crosslinker + Initiator in Solvent) PEG->Monomer_Sol Crosslinker Select Crosslinker Crosslinker->Monomer_Sol Initiator Select Initiator (e.g., Photoinitiator) Initiator->Monomer_Sol Polymerization Initiate Polymerization (e.g., UV Exposure) Monomer_Sol->Polymerization Swelling Swelling Ratio Measurement Polymerization->Swelling Mechanical Rheological Analysis (Storage & Loss Moduli) Polymerization->Mechanical Thermal Thermal Analysis (TGA, DSC) Polymerization->Thermal Morphology Morphology (SEM) Polymerization->Morphology

Caption: Workflow for PEG hydrogel synthesis and property analysis.

Logical Relationship: PEG Chain Length and Nanoparticle Properties

G cluster_input Input Parameter cluster_direct_effects Direct Effects cluster_outcomes Functional Outcomes PEG_Length Increase PEG Chain Length Steric_Hindrance Increased Steric Hindrance PEG_Length->Steric_Hindrance Hydrodynamic_Radius Increased Hydrodynamic Radius PEG_Length->Hydrodynamic_Radius Protein_Adsorption Decreased Protein Adsorption Steric_Hindrance->Protein_Adsorption RES_Evasion Enhanced RES Evasion Steric_Hindrance->RES_Evasion Circulation_Time Increased Circulation Time Hydrodynamic_Radius->Circulation_Time Protein_Adsorption->RES_Evasion Cellular_Uptake Decreased Cellular Uptake Circulation_Time->Cellular_Uptake RES_Evasion->Circulation_Time

Caption: Impact of PEG chain length on nanoparticle behavior.

Experimental Protocols

Preparation of PEG-Diacrylate (PEGDA) Hydrogels

This protocol describes the fabrication of PEGDA hydrogels with varying PEG molecular weights to assess the impact on mechanical properties.

Materials:

  • PEG-diacrylate (PEGDA) of various molecular weights (e.g., 3.4 kDa, 6 kDa, 10 kDa)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • UV light source (365 nm)

Procedure:

  • Prepare precursor solutions by dissolving PEGDA at a desired concentration (e.g., 10% w/v) in PBS.

  • Add the photoinitiator to the PEGDA solution at a concentration of 0.05% (w/v) and vortex until fully dissolved.

  • Pipette the precursor solution into a mold of desired dimensions (e.g., cylindrical molds for compression testing).

  • Expose the solution to UV light for a specified duration (e.g., 10 minutes) to initiate photopolymerization and hydrogel formation.

  • After crosslinking, carefully remove the hydrogels from the molds and equilibrate them in PBS before characterization.

PEGylation of a Model Protein

This protocol outlines the covalent attachment of PEG chains of different lengths to a model protein to study the effect on hydrodynamic radius and stability.

Materials:

  • Model protein (e.g., Lysozyme or Bovine Serum Albumin)

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) of various molecular weights (e.g., 5 kDa, 20 kDa)

  • Reaction buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system for analysis

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 g/L.

  • Dissolve the mPEG-SCM in the reaction buffer.

  • Add the mPEG-SCM solution to the protein solution at a desired molar ratio (e.g., 1:5 protein to PEG).

  • Allow the reaction to proceed for a specific time (e.g., 1-4 hours) at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Analyze the reaction mixture using SEC to determine the extent of PEGylation and the hydrodynamic radius of the conjugates.

Characterization of Hydrogel Swelling Ratio

Procedure:

  • Record the initial weight of the fully hydrated hydrogel sample (Ws).

  • Lyophilize the hydrogel sample until all water is removed.

  • Record the dry weight of the hydrogel (Wd).

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

Rheological Measurement of Hydrogels

Procedure:

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel disc on the bottom plate.

  • Lower the upper plate to contact the hydrogel and apply a slight compressive strain.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

References

A Researcher's Guide to Alternative Homobifunctional Crosslinkers for Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent crosslinking of proteins and other biomolecules is a fundamental technique for elucidating protein-protein interactions, stabilizing protein complexes, and preparing antibody-drug conjugates. Homobifunctional crosslinkers possessing two identical reactive groups that target primary amines are a widely used class of reagents for these applications. While traditional N-hydroxysuccinimide (NHS) ester-based crosslinkers are prevalent, a range of alternatives offers distinct advantages in terms of spacer arm length, solubility, cell membrane permeability, and cleavability. This guide provides an objective comparison of the performance of various homobifunctional crosslinkers for primary amines, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Comparison of Key Performance Characteristics

The choice of a homobifunctional crosslinker is dictated by the specific requirements of the application. Key parameters to consider include the distance between the target primary amines, the hydrophilicity of the environment, and whether the crosslinked product needs to be analyzed in living cells. The following table summarizes the properties of several common homobifunctional amine-reactive crosslinkers.

Table 1: Properties of Common Homobifunctional Crosslinkers for Primary Amines

CrosslinkerAbbreviationSpacer Arm Length (Å)Water Soluble?Membrane Permeable?Cleavable?Reactive Group
Disuccinimidyl glutarateDSG7.7NoYesNoNHS ester
Disuccinimidyl suberateDSS11.4NoYesNoNHS ester
Bis(sulfosuccinimidyl) suberateBS311.4YesNoNoSulfo-NHS ester
Dithiobis(succinimidyl propionate)DSP12.0NoYesYes (Thiol)NHS ester
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP12.0YesNoYes (Thiol)Sulfo-NHS ester
Ethylene glycol bis(succinimidyl succinate)EGS16.1NoYesNoNHS ester
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGS16.1YesNoNoSulfo-NHS ester
Dimethyl pimelimidateDMP9.2YesYesNoImidoester
Dimethyl adipimidateDMA8.6YesYesNoImidoester
Dimethyl suberimidateDMS11.0YesYesNoImidoester

Performance Data: A Comparative Overview

The efficiency of a crosslinking reaction is influenced by several factors, including the intrinsic reactivity of the crosslinker, its stability in aqueous solutions, and the reaction conditions such as pH and temperature.

Table 2: Comparative Performance Data of Selected Homobifunctional Crosslinkers

CrosslinkerOptimal pH RangeHalf-life of Hydrolysis (pH 7.0, 0°C)Relative Reaction EfficiencyKey Applications
NHS Esters
DSG7.2 - 8.54-5 hours[1]+++Intracellular protein interactions
DSS7.2 - 8.54-5 hours[1]+++Intracellular protein interactions
BS37.2 - 8.54-5 hours[1]+++Cell surface protein interactions
Imidoesters
DMP8.0 - 10.0Shorter than NHS esters++Preserving protein charge, tissue fixation
DMA8.0 - 10.0Shorter than NHS esters++Preserving protein charge, tissue fixation

Note: Relative reaction efficiency is a qualitative measure based on general observations. Quantitative, side-by-side comparisons in the literature under identical conditions are limited. The half-life of hydrolysis for NHS esters decreases significantly with increasing pH and temperature. For example, at pH 8.6 and 4°C, the half-life is approximately 10 minutes.[1][2]

Experimental Protocols

General Protocol for Protein Crosslinking with NHS Ester Crosslinkers

This protocol provides a general guideline for crosslinking proteins in solution. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5).

  • NHS ester crosslinker (e.g., DSG, DSS, BS3).

  • Anhydrous DMSO or DMF for water-insoluble crosslinkers.

  • Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • SDS-PAGE reagents and equipment.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Crosslinker Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester. For water-insoluble crosslinkers like DSS and DSG, dissolve them in anhydrous DMSO or DMF. For water-soluble crosslinkers like BS3, dissolve them in the reaction buffer.

  • Crosslinking Reaction: Add the crosslinker solution to the protein solution at a specific molar excess (e.g., 10- to 50-fold molar excess over the protein). The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry to identify the crosslinked peptides.

Protocol for SDS-PAGE Analysis of Crosslinking Reactions

Procedure:

  • Mix the quenched crosslinking reaction sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights of the monomeric and crosslinked protein species.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. A successful crosslinking reaction will show a decrease in the intensity of the monomer band and the appearance of new, higher molecular weight bands corresponding to crosslinked dimers, trimers, and larger oligomers.

Visualizing Crosslinking Concepts

Diagrams created using Graphviz can help visualize the chemical structures, experimental workflows, and decision-making processes involved in selecting a crosslinker.

G cluster_DSG DSG (Disuccinimidyl glutarate) cluster_DSS DSS (Disuccinimidyl suberate) cluster_BS3 BS3 (Bis(sulfosuccinimidyl) suberate) DSG NHS-O-C(=O)-(CH2)3-C(=O)-O-NHS Spacer Arm: 7.7 Å DSS NHS-O-C(=O)-(CH2)6-C(=O)-O-NHS Spacer Arm: 11.4 Å BS3 Sulfo-NHS-O-C(=O)-(CH2)6-C(=O)-O-Sulfo-NHS Spacer Arm: 11.4 Å

Caption: Chemical structures of common NHS ester crosslinkers.

G start Start: Protein Sample crosslink Add Homobifunctional Crosslinker start->crosslink incubate Incubate (RT or 4°C) crosslink->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench analyze Analyze Products quench->analyze sds_page SDS-PAGE analyze->sds_page mass_spec Mass Spectrometry analyze->mass_spec

Caption: General experimental workflow for protein crosslinking.

G cluster_cleavability start Application Goal? intracellular Intracellular Crosslinking? start->intracellular Yes cell_surface Cell Surface Crosslinking? start->cell_surface No dsg_dss Use DSG or DSS (Membrane Permeable) intracellular->dsg_dss bs3 Use BS3 or Sulfo-EGS (Membrane Impermeable) cell_surface->bs3 cleavable Need to Cleave Crosslink? dsp_dtssp Use DSP or DTSSP (Thiol-cleavable) cleavable->dsp_dtssp Yes non_cleavable Use Non-cleavable Crosslinker cleavable->non_cleavable No dsg_dss->cleavable bs3->cleavable

Caption: Decision tree for selecting a homobifunctional crosslinker.

Conclusion

The selection of an appropriate homobifunctional crosslinker is critical for the success of protein conjugation and interaction studies. This guide provides a comparative overview of several alternative crosslinkers to the commonly used NHS esters, highlighting their key characteristics and providing a foundation for experimental design. By carefully considering the properties outlined in the tables and following the provided protocols, researchers can optimize their crosslinking strategies to achieve reliable and informative results. Further investigation into the quantitative performance of a wider range of novel crosslinkers will continue to advance the field of bioconjugation chemistry.

References

A Researcher's Guide to Quantitative Crosslinking: A Comparative Analysis of Bis-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-PEG12-NHS ester with other common crosslinking agents, offering insights into their respective crosslinking efficiencies. Below, you will find a detailed analysis supported by experimental protocols and data presentation to assist in the selection of the most suitable crosslinker for your research needs.

Introduction to Amine-Reactive Crosslinkers

Chemical crosslinking is a powerful technique used to study protein-protein interactions, stabilize protein complexes, and create antibody-drug conjugates. N-hydroxysuccinimide (NHS) esters are among the most common amine-reactive crosslinkers, forming stable amide bonds with primary amines (e.g., lysine residues and N-termini of proteins) at physiological to slightly alkaline pH.[1] The efficiency of these crosslinkers can be influenced by several factors, including their solubility, spacer arm length, and the presence of modifications such as polyethylene glycol (PEG) chains.

This compound is a homobifunctional crosslinker featuring two NHS ester groups connected by a 12-unit PEG spacer. This PEG chain imparts increased hydrophilicity to the molecule, which can enhance its solubility in aqueous buffers and potentially reduce the aggregation of crosslinked conjugates.

Comparison of Crosslinking Efficiency

The selection of a crosslinker is critical for the success of conjugation experiments. This section compares the performance of this compound with two widely used non-PEGylated alternatives, Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

CrosslinkerStructureSpacer Arm Length (Å)SolubilityMembrane PermeabilityRepresentative Crosslinking Efficiency (%) *
This compound NHS- (PEG)12 -NHS~50.1High (Aqueous Buffers)No75-90
DSS NHS-C8-NHS11.4Low (Requires Organic Solvent)Yes60-75
BS3 Sulfo-NHS-C8-Sulfo-NHS11.4High (Aqueous Buffers)No70-85

*Representative efficiency is an estimated range for a model protein crosslinking reaction under optimal conditions and may vary depending on the specific protein, buffer conditions, and reactant concentrations.

Key Performance Insights:

  • This compound demonstrates high crosslinking efficiency in aqueous environments due to the hydrophilic PEG spacer, which minimizes solubility issues that can hinder the reaction.[2] This makes it an excellent choice for applications where maintaining protein solubility and preventing aggregation is critical.

  • DSS , being membrane-permeable, is suitable for intracellular crosslinking.[3] However, its low aqueous solubility necessitates the use of organic co-solvents like DMSO or DMF, which can potentially impact protein structure and reduce overall efficiency in purely aqueous systems.[4]

  • BS3 offers a water-soluble alternative to DSS for extracellular and cell-surface crosslinking, exhibiting good efficiency in aqueous buffers.[3] The presence of the sulfo-NHS groups enhances its hydrophilicity.

The PEG spacer in this compound not only improves solubility but can also provide greater flexibility and reach, potentially allowing for the capture of interactions that might be missed with shorter, more rigid crosslinkers. Studies on the effect of PEG chain length in other crosslinked networks suggest that longer PEG chains can lead to a more flexible network structure.

Experimental Protocols

Accurate quantification of crosslinking efficiency relies on robust experimental design and execution. Below are detailed protocols for common methods used to assess the extent of protein crosslinking.

General Protein Crosslinking Protocol

This protocol provides a general guideline for crosslinking a protein using an NHS ester reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • Crosslinker (this compound, DSS, or BS3).

  • Anhydrous DMSO or DMF (for DSS).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 0.1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker. For this compound and BS3, dissolve in the reaction buffer. For DSS, dissolve in DMSO or DMF to create a concentrated stock solution.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker to the protein solution. If using a stock solution in an organic solvent, ensure the final solvent concentration does not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

Quantitative Analysis Methods

1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. Crosslinked proteins will migrate slower than their non-crosslinked counterparts, appearing as higher molecular weight bands.

Protocol:

  • Mix the quenched reaction samples with SDS-PAGE loading buffer.

  • Run the samples on a suitable polyacrylamide gel.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Visualize the gel and quantify the band intensities using densitometry software.

  • Calculate the crosslinking efficiency by comparing the intensity of the crosslinked protein bands to the total protein intensity in the lane.

2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. Crosslinked complexes will have a larger hydrodynamic radius and will therefore elute earlier from the column than the individual non-crosslinked proteins.

Protocol:

  • Equilibrate an appropriate SEC column with a suitable mobile phase.

  • Inject the quenched reaction sample onto the column.

  • Monitor the elution profile using UV absorbance (typically at 280 nm).

  • Integrate the peak areas corresponding to the crosslinked and non-crosslinked species.

  • Calculate the crosslinking efficiency based on the relative peak areas.

3. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying crosslinked peptides and quantifying the extent of crosslinking. This method provides detailed information about the specific residues involved in the crosslink.

Protocol:

  • After the crosslinking reaction, the protein sample is typically subjected to proteolytic digestion (e.g., with trypsin).

  • The resulting peptide mixture is then analyzed by LC-MS/MS.

  • Specialized software is used to identify the spectra of crosslinked peptides.

  • Quantitative analysis can be performed by comparing the signal intensities of the crosslinked peptides to their unmodified counterparts. Isotope-coded crosslinkers can also be used for more precise quantification.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) Mix Mix & Incubate Protein->Mix Crosslinker Crosslinker Solution (e.g., Bis-PEG12-NHS) Crosslinker->Mix Quench Quench Reaction Mix->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE SEC Size-Exclusion Chromatography Quench->SEC MS Mass Spectrometry Quench->MS

Caption: General workflow for a protein crosslinking experiment.

G cluster_product Product Protein1 Protein 1 (-NH2) Crosslinked Crosslinked Protein Complex Protein1->Crosslinked + BisPEG This compound BisPEG->Crosslinked Protein2 Protein 2 (-NH2) Protein2->Crosslinked +

References

Assessing the Reproducibility of Bis-PEG12-NHS Ester Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-PEG12-NHS ester with other amine-reactive crosslinkers, focusing on the critical aspect of experimental reproducibility. While direct quantitative data on the reproducibility of this compound is not extensively available in peer-reviewed literature, this guide establishes a framework for assessing its performance based on the well-understood principles of N-hydroxysuccinimide (NHS) ester chemistry and available data for analogous crosslinkers.

Key Factors Influencing Reproducibility

The reproducibility of crosslinking experiments using this compound is governed by several critical factors that must be carefully controlled. Variations in these parameters can lead to significant differences in crosslinking efficiency and, consequently, the reliability of experimental outcomes.

Table 1: Critical Parameters for Reproducible Crosslinking with this compound

ParameterImportance in ReproducibilityRecommendations for ControlPotential Impact of Variability
pH of Reaction Buffer The rate of both the amine reaction and NHS ester hydrolysis is highly pH-dependent.[1]Maintain a constant pH within the optimal range of 7.2-8.5.[2] Use amine-free buffers such as phosphate, carbonate/bicarbonate, HEPES, or borate.[1]Inconsistent pH can lead to variable crosslinking efficiency and non-specific reactions. Higher pH increases the rate of hydrolysis, reducing the amount of active crosslinker.[1]
Reagent Purity and Handling This compound is moisture-sensitive and prone to hydrolysis.[1]Store desiccated at -20°C. Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard unused portions.Contamination with water will lead to hydrolysis of the NHS ester, reducing its reactivity and leading to lower and more variable crosslinking yields.
Protein Concentration The ratio of crosslinker to protein amine groups is a key determinant of crosslinking efficiency.Precisely determine protein concentration before each experiment. For dilute protein solutions, a higher molar excess of the crosslinker may be necessary.Inconsistent protein concentrations will alter the effective crosslinker-to-protein ratio, leading to variability in the extent of crosslinking.
Reaction Time and Temperature Both time and temperature affect the rates of the crosslinking reaction and hydrolysis.Standardize incubation times and temperatures across all experiments. Typical conditions are 30-60 minutes at room temperature or 2 hours at 4°C.Deviations in time or temperature will result in inconsistent levels of crosslinking and hydrolysis, impacting reproducibility.
Quenching Incomplete quenching of the crosslinking reaction can lead to continued, uncontrolled reactions.Use a sufficient concentration of a primary amine-containing buffer (e.g., Tris or glycine) to effectively stop the reaction.Inconsistent quenching can introduce variability in the final crosslinked products.

Performance Comparison with Alternative Crosslinkers

While specific quantitative data on the reproducibility of this compound is limited, we can infer its likely performance by comparing it to structurally similar and widely used crosslinkers, such as Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

Table 2: Comparison of this compound with Common Amine-Reactive Crosslinkers

FeatureThis compoundDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)
Structure Homobifunctional NHS ester with a 12-unit polyethylene glycol (PEG) spacer.Homobifunctional NHS ester with an 8-carbon aliphatic spacer.Homobifunctional sulfo-NHS ester with an 8-carbon aliphatic spacer.
Solubility Increased aqueous solubility due to the hydrophilic PEG spacer.Insoluble in aqueous solutions; requires an organic co-solvent like DMSO or DMF.Water-soluble due to the sulfonate groups.
Membrane Permeability Generally considered membrane-impermeable due to its hydrophilic nature, making it suitable for cell surface crosslinking.Membrane-permeable, allowing for intracellular crosslinking.Membrane-impermeable due to the charged sulfonate groups, ideal for cell surface applications.
Potential for Aggregation The PEG spacer can reduce the tendency of conjugated proteins to aggregate.The hydrophobic nature of the crosslinker can sometimes promote protein aggregation.The hydrophilic nature helps to minimize protein aggregation.
Immunogenicity The PEG spacer is known to reduce the immunogenic response to the conjugate.Can be immunogenic.Less immunogenic than DSS.

Quantitative Assessment of Reproducibility: A Case Study with BS3

A study on quantitative cross-linking/mass spectrometry (QCLMS) using BS3 provides a benchmark for what constitutes good reproducibility in these types of experiments. The study reported coefficients of variation (CV) for the quantification of cross-linked peptides across technical and reaction replicates.

Table 3: Reproducibility of BS3 Crosslinking Experiments

Replicate TypeReported Coefficient of Variation (CV)
Injection Replicates14%
Reaction Replicates32%

This data indicates that while technical variability in the mass spectrometry analysis is relatively low, the crosslinking reaction itself introduces a larger degree of variation. Achieving a CV in the range of 30-40% for reaction replicates with this compound would suggest a comparable level of reproducibility to established crosslinkers like BS3.

Experimental Protocols

To ensure the highest degree of reproducibility, it is essential to follow standardized and detailed protocols. Below are example protocols for protein crosslinking in solution and on the cell surface.

Protocol 1: Crosslinking of Purified Proteins in Solution

This protocol is a general guideline for the crosslinking of two or more purified proteins.

  • Buffer Preparation: Prepare a fresh, amine-free reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Protein Preparation: Dissolve the protein(s) of interest in the reaction buffer to a final concentration of 0.1-2.0 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of 20- to 50-fold over the protein. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of intact cells.

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

  • Cell Suspension: Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 50 mM.

  • Crosslinking Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

  • Quenching: Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent and quenching buffer. Lyse the cells using an appropriate lysis buffer and analyze the crosslinked proteins by immunoprecipitation, western blotting, or mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Crosslinking Reproducibility

The following diagram illustrates a typical workflow for a quantitative assessment of crosslinking reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis cluster_result Result Protein_Sample Protein Sample Replicate_1 Replicate 1 Protein_Sample->Replicate_1 Replicate_2 Replicate 2 Protein_Sample->Replicate_2 Replicate_3 Replicate 3 Protein_Sample->Replicate_3 XL_1 Add Bis-PEG12-NHS Replicate_1->XL_1 XL_2 Add Bis-PEG12-NHS Replicate_2->XL_2 XL_3 Add Bis-PEG12-NHS Replicate_3->XL_3 SDS_PAGE SDS-PAGE XL_1->SDS_PAGE XL_2->SDS_PAGE XL_3->SDS_PAGE MS_Analysis Mass Spectrometry SDS_PAGE->MS_Analysis Data_Analysis Quantitative Data Analysis (e.g., CV) MS_Analysis->Data_Analysis Reproducibility_Assessment Assessment of Reproducibility Data_Analysis->Reproducibility_Assessment

Caption: Workflow for assessing the reproducibility of crosslinking experiments.

Application in Signaling Pathway Analysis: Receptor Tyrosine Kinase Dimerization

rtk_signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTK1 RTK (Monomer) RTK_Dimer RTK Dimer (Crosslinked) RTK1->RTK_Dimer Dimerization RTK2 RTK (Monomer) RTK2->RTK_Dimer Dimerization Downstream_Signaling Downstream Signaling Cascade RTK_Dimer->Downstream_Signaling Activation Ligand Ligand Ligand->RTK1 Binding Ligand->RTK2 Binding Crosslinker Bis-PEG12-NHS Ester Crosslinker->RTK_Dimer Crosslinking

Caption: Crosslinking of a receptor tyrosine kinase dimer.

Conclusion

While direct quantitative data on the reproducibility of this compound is an area requiring further research, a thorough understanding and strict control of the experimental parameters outlined in this guide will significantly enhance the consistency of results. The hydrophilic and biocompatible properties of the PEG spacer in this compound offer distinct advantages over traditional aliphatic crosslinkers, potentially leading to more reliable and interpretable data in the study of protein-protein interactions. For a definitive assessment of its reproducibility, researchers are encouraged to perform their own validation experiments, using the quantitative framework presented here as a guide.

References

Safety Operating Guide

Personal protective equipment for handling Bis-PEG12-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bis-PEG12-NHS ester. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure laboratory safety and proper use of this chemical agent.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a respirator with components tested and approved under appropriate government standards.

  • Skin and Body Protection: Wear a lab coat or suitable protective clothing to prevent skin contact.

Hazard Identification and Safety Precautions

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures:

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[1]

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Take measures to prevent the build-up of electrostatic charge.

Chemical Properties and Stability

This compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups. These esters are highly reactive towards primary amines. A key factor in its handling is its susceptibility to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is significantly influenced by pH.

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.6410 minutes

This data highlights the importance of controlling pH during experimental procedures to ensure the efficiency of the conjugation reaction.

Step-by-Step Handling and Experimental Protocol

Storage and Preparation of Stock Solution:

  • Storage: Store the vial of this compound at -20°C with a desiccant to prevent degradation from moisture.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Stock Solution Preparation: Due to its viscous nature, it is recommended to prepare a stock solution immediately before the first use. Dissolve the reagent in a dry, anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Stock Solution Storage: Store any unused stock solution in a moisture-free condition (e.g., capped under an inert gas like argon or nitrogen) at -20°C. With proper handling, the stock solution can be stable for up to three months.

General Protocol for Protein Conjugation:

This protocol outlines a general procedure for conjugating this compound to a protein with primary amine groups (e.g., lysine residues).

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5. The optimal pH is typically 8.3-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Prepare NHS Ester Solution: Prepare a stock solution of the this compound in anhydrous DMSO or DMF.

  • Reaction: Add the NHS ester solution to the protein solution while gently vortexing or stirring. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. If the conjugated molecule is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts from the conjugated protein using methods like size-exclusion chromatography (e.g., a Sephadex column) or dialysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a bioconjugation experiment using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) reaction Combine Solutions & Incubate (RT for 1-2h or 4°C for 2-4h) prep_protein->reaction 1. Add NHS Ester to Protein prep_nhs Prepare this compound Stock Solution (in DMSO/DMF) prep_nhs->reaction quench Quench Reaction (add Tris or Glycine) reaction->quench 2. Stop Reaction purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify 3. Remove Excess Reagents analyze Analyze Final Product purify->analyze 4. Characterize Conjugate

Caption: General workflow for bioconjugation using this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Generation: The generation of waste should be minimized wherever possible.

  • Container Disposal: Empty containers or liners may retain some product residues.

  • Disposal Method: This material and its container must be disposed of using an approved disposal technique. The disposal of this product, its solutions, or any by-products must comply with all applicable local, regional, and national/federal regulations. Do not dispose of it down the drain. Contaminated packaging should be emptied as much as possible and can be recycled after being properly cleaned.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.